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  • Product: 4-(3-Methyl-butoxy)-benzylamine
  • CAS: 21244-38-2

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Applications of 4-(3-Methyl-butoxy)-benzylamine

Executive Summary In the landscape of rational drug design, the selection of bifunctional building blocks is paramount for developing high-affinity ligands. 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2), also referre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of bifunctional building blocks is paramount for developing high-affinity ligands. 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2), also referred to as 4-(isopentyloxy)benzylamine, is a highly versatile pharmacophore precursor. Featuring a reactive primary amine tethered to a lipophilic isopentyloxy-substituted aromatic ring, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, particularly protein kinase inhibitors and Platelet Activating Factor (PAF) antagonists.

As a Senior Application Scientist, I have structured this technical guide to provide bench chemists and drug development professionals with a comprehensive understanding of this compound's physicochemical profile, optimized synthetic methodologies, and structural rationale in medicinal chemistry.

Physicochemical Profiling & Structural Analysis

The utility of 4-(3-Methyl-butoxy)-benzylamine stems from its dual nature: the primary amine acts as a potent nucleophile and hydrogen-bond donor, while the isopentyl ether tail provides significant van der Waals interactions within hydrophobic protein pockets. Understanding its baseline properties is essential for optimizing reaction conditions and predicting pharmacokinetic behavior.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of 4-(3-Methyl-butoxy)-benzylamine required for reaction planning and analytical validation [1] [2].

PropertyValue / Description
IUPAC Name [4-(3-methylbutoxy)phenyl]methanamine
CAS Registry Number 21244-38-2
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.28 g/mol
Boiling Point 152–153 °C (at 7 Torr)
Density 0.967 ± 0.06 g/cm³ (Predicted)
pKa (Conjugate Acid) 9.31 ± 0.10 (Predicted)
Physical State Viscous liquid at standard temperature and pressure

Strategic Synthetic Methodologies

While early literature describes the synthesis of this compound via the reaction of (4-chloromethyl-phenyl)-isopentyl ether with ammonia [5], direct amination of benzyl halides often suffers from poor atom economy due to over-alkylation, yielding secondary and tertiary amine byproducts.

Protocol 1: Synthesis of 4-(3-methylbutoxy)benzonitrile (Intermediate)

Objective: Regioselective O-alkylation of the phenolic hydroxyl group.

  • Reagent Preparation : Charge an oven-dried round-bottom flask with 4-hydroxybenzonitrile (1.0 eq) and dissolve in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide intermediate for the subsequent Sₙ2 substitution.

  • Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15 minutes.

    • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol to form the reactive phenoxide. It is specifically chosen over stronger bases (like NaOH) to prevent the unwanted hydrolysis of the base-sensitive nitrile group into an amide or carboxylic acid.

  • Alkylation : Introduce 1-bromo-3-methylbutane (isoamyl bromide, 1.2 eq) dropwise. Heat the reaction mixture to 80 °C for 6 hours.

  • Self-Validation Checkpoint : Monitor via Thin-Layer Chromatography (TLC; Hexanes:EtOAc 4:1). The complete consumption of the highly polar phenolic starting material and the appearance of a higher-R_f spot confirms successful alkylation.

  • Workup : Quench the reaction by pouring it into ice water, which precipitates the highly hydrophobic product. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Reduction to 4-(3-Methyl-butoxy)-benzylamine

Objective: Chemoselective reduction of the nitrile to a primary amine.

  • Reaction Setup : Dissolve the intermediate in anhydrous Tetrahydrofuran (THF).

  • Reduction : Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) at 0 °C under argon.

    • Causality: Argon prevents ambient moisture from violently reacting with LiAlH₄. The 0 °C initiation controls the highly exothermic hydride transfer, preventing solvent boil-off and side reactions.

  • Reflux : Heat the mixture to reflux for 4 hours to ensure complete reduction.

  • Fieser Workup (Critical Step) : Cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of water,
    
    
    mL of 15% NaOH, and
    
    
    mL of water.
    • Causality: Standard aqueous quenching of LiAlH₄ creates a notoriously difficult-to-filter gelatinous emulsion of aluminum hydroxides. The Fieser method acts as a self-validating physical transformation, trapping the aluminum salts into a granular, easily filterable white precipitate, ensuring maximum recovery of the amine.

  • Purification : Filter through a Celite pad, concentrate the filtrate, and purify via vacuum distillation (bp 152–153 °C at 7 Torr) to isolate the pure primary amine.

Applications in Advanced Drug Discovery

4-(3-Methyl-butoxy)-benzylamine is not just a structural curiosity; it is a highly targeted pharmacophore used to probe specific biological targets.

Protein Kinase Inhibitors

In the development of oncology and anti-inflammatory therapeutics, this compound is frequently reacted with halogenated heterocyclic scaffolds (e.g., chloro-adenines or chloro-pyrimidines) via Nucleophilic Aromatic Substitution (SₙAr)[3].

  • Mechanistic Rationale : The resulting secondary amine linkage acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyls of the kinase hinge region. Simultaneously, the flexible, lipophilic 3-methylbutoxy tail extends into the hydrophobic pocket adjacent to the ATP-binding site, drastically enhancing both target affinity and kinase selectivity.

Platelet Activating Factor (PAF) Antagonists

PAF is a potent phospholipid mediator of inflammation. Derivatives incorporating the 4-(isopentyloxy)benzylamine moiety have demonstrated profound PAF antagonizing activity [4].

  • Mechanistic Rationale : The benzylamine core serves as a flexible spatial linker, while the isopentyloxy group mimics the lipid tail of endogenous PAF, allowing the synthetic molecule to competitively bind and block the PAF receptor, thereby halting the inflammatory cascade.

G A 4-Hydroxybenzonitrile C 4-(3-Methylbutoxy)benzonitrile A->C B 1-Bromo-3-methylbutane (Alkylation) B->C D 4-(3-Methyl-butoxy)-benzylamine (Core Building Block) C->D Nitrile Reduction E SNAr / Amidation Reactions D->E F Adenine-based Kinase Inhibitors E->F WO2017191297A1 G PAF Antagonists E->G US04987132A1

Workflow detailing the synthesis and pharmaceutical applications of 4-(3-Methyl-butoxy)-benzylamine.

Analytical Validation and Quality Control

To guarantee the scientific integrity of the synthesized batch before deployment in library synthesis, the following orthogonal analytical checks must be performed:

  • Infrared Spectroscopy (IR) : The most immediate self-validating check for Protocol 2 is the complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹ and the emergence of broad N-H stretching bands at ~3300–3400 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃) : Look for the diagnostic singlet of the benzylic protons (-CH₂-NH₂) at approximately 3.8 ppm. The isopentyl tail will present a distinct multiplet for the methine proton and a prominent doublet for the terminal methyl groups around 0.9 ppm.

  • Mass Spectrometry (ESI-MS) : Confirm the molecular weight via the presence of the [M+H]⁺ pseudomolecular ion peak at m/z 194.3.

References

  • Chemsrc. "4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2". Accessed March 2026.[Link]

  • BCI PHARMA. "ADENINE DERIVATIVES AS PROTEIN KINASE INHIBITORS".
  • Yamanouchi Pharmaceutical Co., Ltd. "Saturated heterocyclic carboxamide derivatives".
  • Molaid. "(4-isopentyloxyphenyl)methanamine - CAS 21244-38-2". Accessed March 2026. [Link]

Exploratory

4-(3-Methyl-butoxy)-benzylamine: Physicochemical Profiling, Synthetic Methodology, and Applications in Drug Discovery

As a Senior Application Scientist, I frequently evaluate molecular building blocks that bridge the gap between theoretical drug design and practical synthetic execution. 4-(3-Methyl-butoxy)-benzylamine (synonymous with 4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate molecular building blocks that bridge the gap between theoretical drug design and practical synthetic execution. 4-(3-Methyl-butoxy)-benzylamine (synonymous with 4-(isopentyloxy)phenylmethanamine) is a prime example of such a compound. Characterized by its precise balance of a reactive primary amine and a lipophilic isopentyl ether tail, this molecule serves as a highly versatile pharmacophore intermediate in modern medicinal chemistry.

This technical guide provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic protocol, and its field-proven applications in drug development.

Physicochemical & Structural Profile

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its fundamental properties is required. The molecular weight and formula dictate its stoichiometric behavior, while its boiling point and pKa inform downstream purification and formulation strategies.

Below is the consolidated quantitative data for 4-(3-Methyl-butoxy)-benzylamine, sourced from foundational chemical databases [1][2]:

PropertyValue
Chemical Name 4-(3-Methyl-butoxy)-benzylamine
IUPAC / Synonyms [4-(3-methylbutoxy)phenyl]methanamine; 4-(isopentyloxy)benzylamine
CAS Registry Number 21244-38-2
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.28 g/mol
Predicted Boiling Point 152–153 °C (at 7 Torr)
Predicted Density 0.967 ± 0.06 g/cm³
Predicted pKa 9.31 ± 0.10 (Primary Amine)

Synthetic Methodology: A Self-Validating Protocol

In process chemistry, we do not merely mix reagents; we engineer causal, self-validating systems. The direct amination of benzyl chlorides can lead to over-alkylation (secondary/tertiary amines). Therefore, the most robust, high-yield approach to synthesizing 4-(3-Methyl-butoxy)-benzylamine is a two-step sequence: a Williamson etherification followed by a controlled nitrile reduction.

Phase 1: Williamson Etherification (The Sₙ2 Stage)
  • Objective: Install the isopentyl tail onto the phenolic oxygen.

  • Protocol: Dissolve 4-hydroxybenzonitrile (1.0 eq) and 1-bromo-3-methylbutane (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and heat to 80 °C for 4 hours.

  • Causality & Experience: Why these reagents? Using 4-hydroxybenzonitrile instead of 4-hydroxybenzylamine completely prevents competitive N-alkylation. DMF is selected as a polar aprotic solvent because it strips the hydration shell from the phenoxide ion, significantly accelerating the Sₙ2 attack. K₂CO₃ is a mild, insoluble base that cleanly deprotonates the phenol without triggering side reactions.

  • Self-Validating Step: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The highly polar phenol spot will disappear, replaced by a higher R_f spot (the ether intermediate). An aqueous workup easily partitions the DMF and salts into the aqueous layer, leaving pure 4-(3-methylbutoxy)benzonitrile in the organic phase.

Phase 2: Nitrile Reduction (The Hydride Stage)
  • Objective: Convert the intermediate nitrile to the primary amine.

  • Protocol: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C. Dropwise, add the 4-(3-methylbutoxy)benzonitrile dissolved in THF. Warm to room temperature and stir for 2 hours.

  • Causality & Experience: LiAlH₄ is chosen over catalytic hydrogenation (e.g., Pd/C with H₂) to completely eliminate the risk of benzylic ether cleavage (hydrogenolysis). THF provides necessary solubility and coordinates the lithium ions, enhancing hydride delivery to the nitrile carbon.

  • Self-Validating Step: The Fieser Workup (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O per gram of LiAlH₄) is a built-in safety and isolation mechanism. It intentionally hydrolyzes the reactive aluminum complexes into a granular, easily filterable white precipitate (aluminate salts), preventing the dreaded emulsion formation common in hydride reductions.

Synthesis SM1 4-Hydroxybenzonitrile Reagent1 K2CO3 / DMF (80°C, 4h) SM1->Reagent1 SM2 1-Bromo-3-methylbutane SM2->Reagent1 Int1 4-(3-Methylbutoxy)benzonitrile Reagent1->Int1 SN2 Etherification Reagent2 LiAlH4 / Anhydrous THF (0°C to RT, 2h) Int1->Reagent2 Workup Fieser Workup (H2O, NaOH, H2O) Reagent2->Workup Nitrile Reduction Product 4-(3-Methyl-butoxy)-benzylamine (MW: 193.28 g/mol) Workup->Product Isolation

Synthetic workflow for 4-(3-Methyl-butoxy)-benzylamine via SN2 etherification and nitrile reduction.

Analytical Quality Control

To verify the final product, rely on the following spectral markers:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic triplet at ~3.9–4.0 ppm (2H, -O-CH₂-) confirming the ether linkage, and a sharp singlet at ~3.8 ppm (2H, Ar-CH₂-NH₂) confirming the primary benzylic amine.

  • ESI-MS: A strong [M+H]⁺ peak at m/z 194.28 confirms the molecular weight.

Applications in Drug Discovery

The true value of 4-(3-Methyl-butoxy)-benzylamine lies in its bifunctional nature. The primary amine acts as a versatile conjugation point (via amidation, reductive amination, or SₙAr), while the isopentyl tail provides a highly specific steric and lipophilic bulk.

A. Platelet Activating Factor (PAF) Antagonists

In the development of anti-inflammatory and anti-thrombotic agents, this compound has been utilized as a critical building block. Notably, Yamanouchi Pharmaceutical Co., Ltd. utilized this pharmacophore to develop potent PAF antagonists, such as the compound YM264 [3].

Mechanistic Causality: The 4-(3-methylbutoxy)benzyl moiety is not arbitrary. The isopentyl tail mimics the lipid chain of the endogenous Platelet Activating Factor, anchoring the antagonist deeply into the hydrophobic pocket of the PAF receptor (a GPCR). Meanwhile, the benzylic amine serves as a structural linker to a piperazine core, enabling competitive antagonism that prevents downstream intracellular calcium mobilization and subsequent platelet aggregation.

PAF_Pathway PAF Platelet Activating Factor (Endogenous Ligand) PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq Protein Activation PAFR->Gq Ca2 Intracellular Ca2+ Mobilization Gq->Ca2 Platelet Platelet Aggregation & Inflammatory Response Ca2->Platelet Antagonist YM264 & Derivatives (Contains 4-(3-Methyl-butoxy)-benzylamine core) Antagonist->PAFR Competitive Antagonism

Mechanism of action for PAF antagonists utilizing the 4-(3-Methyl-butoxy)-benzylamine pharmacophore.

B. Protein Kinase Inhibitors

Recent advancements in oncology and immunology have leveraged this compound in the synthesis of adenine-based protein kinase inhibitors, as detailed in patents by BCI Pharma [4].

Mechanistic Causality: The primary amine of 4-(3-Methyl-butoxy)-benzylamine undergoes nucleophilic aromatic substitution (SₙAr) onto a chlorinated adenine core. The resulting secondary amine acts as a crucial hinge-binding hydrogen bond donor/acceptor within the kinase active site. Simultaneously, the flexible isopentyl ether tail extends outward, driving hydrophobic collapse into the kinase's solvent-exposed region or DFG-out sub-pocket, drastically enhancing target selectivity.

References

  • Chemsrc. "4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2". Chemsrc Chemical Database. URL:[Link]

  • Yamanouchi Pharmaceutical Co., Ltd. "Saturated heterocyclic carboxamide derivatives". US Patent US04987132A1, Published Jan 22, 1991.
  • BCI Pharma. "Adenine Derivatives as Protein Kinase Inhibitors". WIPO Patent WO2017191297A1, Published Nov 9, 2017.
Foundational

In-Depth Technical Guide: Analytical Identification and Characterization of 4-(3-Methyl-butoxy)-benzylamine

Introduction & Strategic Importance 4-(3-Methyl-butoxy)-benzylamine, systematically recognized as (4-(isopentyloxy)phenyl)methanamine, is a highly specialized organic building block utilized extensively in advanced[1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

4-(3-Methyl-butoxy)-benzylamine, systematically recognized as (4-(isopentyloxy)phenyl)methanamine, is a highly specialized organic building block utilized extensively in advanced[1]. It serves as a fundamental precursor in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of potent platelet-activating factor (PAF) antagonists such as [2] and novel protein kinase inhibitors.

As a Senior Application Scientist, I emphasize that the structural integrity of primary amines like 4-(3-Methyl-butoxy)-benzylamine is highly susceptible to environmental degradation. Consequently, establishing a rigorous, self-validating analytical framework is not merely a quality control checkbox—it is a foundational requirement for reproducible drug development and synthesis.

Physicochemical Properties

Before initiating any analytical workflow, understanding the baseline physicochemical properties is essential for anticipating chromatographic behavior, ionization potential, and solubility profiles.

PropertyValue
Chemical Name 4-(3-Methyl-butoxy)-benzylamine
Synonyms (4-(Isopentyloxy)phenyl)methanamine
CAS Registry Number 21244-38-2[1]
Molecular Formula C12H19NO[1]
Molecular Weight 193.29 g/mol [1]
Boiling Point ~152-153 °C[3]
Structural Class Primary Benzylamine / Phenol Ether

Causality in Analytical Method Design

The "Why" Behind the Protocols

Environmental Susceptibility: Benzylamines are notoriously reactive. When exposed to ambient air, they undergo rapid nucleophilic attack by atmospheric CO₂ to form insoluble carbonate salts. Furthermore, oxidative pathways can convert the primary amine into an imine, which subsequently hydrolyzes to an aldehyde and eventually a carboxylic acid. Therefore, all sample preparation must occur in dry, inert conditions to prevent artifactual impurity peaks during analysis.

Degradation Intact Intact Benzylamine (Freebase) CO2 Atmospheric CO2 Exposure Intact->CO2 Nucleophilic attack O2 Atmospheric O2 / H2O Exposure Intact->O2 Oxidation Carb Carbonate Salts (Altered Retention) CO2->Carb Imine Imine Intermediate O2->Imine Aldehyde Aldehyde Degradant Imine->Aldehyde Acid Carboxylic Acid Aldehyde->Acid

Fig 1: Logical relationship of environmental degradation pathways in primary benzylamines.

Chromatographic Equilibria: A common pitfall in the like benzylamines is peak splitting or severe tailing. This phenomenon occurs when the mobile phase pH is near the pKa of the amine, causing a dynamic equilibrium between the neutral freebase and the protonated salt during the chromatographic run. To force the analyte entirely into its protonated state, we must employ an acidic modifier (e.g., 0.1% Formic Acid)[4], ensuring sharp, symmetrical peaks and reliable quantification.

Step-by-Step Experimental Protocols

Protocol 1: Inert Sample Preparation (Self-Validating)

Objective: Prepare the analyte while mitigating CO₂ adduct formation and oxidation.

  • Atmosphere Control: Transfer the neat 4-(3-Methyl-butoxy)-benzylamine standard into a nitrogen-purged glove box or utilize a Schlenk line.

  • Solvent Selection: Dissolve 10.0 mg of the sample in 10.0 mL of anhydrous, HPLC-grade Acetonitrile (ACN). Avoid protic solvents like unbuffered water for long-term stock storage to prevent hydrolysis.

  • Internal Standard Addition: Spike the solution with 1.0 µg/mL of a stable isotope-labeled standard (or a structurally similar analog like N-benzyl-2-methoxyethanamine[4]) to monitor potential degradation during the analytical queue.

  • Validation Check: If the solution turns cloudy upon brief exposure to ambient air, carbonate salt formation has occurred. The sample is compromised and must be re-prepared.

Protocol 2: HPLC-UV/ESI-MS Analysis

Objective: Confirm compound purity and exact mass via orthogonal detection.

  • Column: C18 Reverse Phase (4.6 mm × 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: 5% B to 95% B over 15 minutes. Note: The acidic modifier is non-negotiable to prevent peak splitting.

  • Detection:

    • UV: 210 nm (optimal for the benzylamine chromophore) and 254 nm.

    • MS: Electrospray Ionization (ESI) in Positive Mode.

  • Validation Check: Run a blank injection (Solvent A/B) prior to the sample. The target compound must elute as a single, sharp peak with an observed[M+H]⁺ mass of m/z 194.3.

Protocol 3: NMR Spectroscopy (¹H and ¹³C)

Objective: Unambiguous structural elucidation of the ether linkage and isopentyl tail.

  • Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the internal zero reference.

  • Acquisition (¹H NMR, 400 MHz):

    • Identify the diagnostic isopentyl methyl doublet (~0.9 ppm, 6H).

    • Confirm the ether linkage via the triplet for the O-CH₂ group (~3.9 ppm, 2H).

    • Verify the benzylic CH₂ singlet (~3.8 ppm, 2H).

  • Validation Check: Add a single drop of D₂O to the NMR tube and shake vigorously. The broad singlet corresponding to the -NH₂ protons (~1.5–2.0 ppm) will disappear due to deuterium exchange, definitively confirming the presence of the primary amine.

Workflow Start 4-(3-Methyl-butoxy)-benzylamine Sample (CAS: 21244-38-2) Prep Sample Preparation (Inert Atmosphere, Dry Solvent) Start->Prep Split Aliquot Distribution Prep->Split HPLC HPLC-UV/MS Analysis (Purity & Mass Confirmation) Split->HPLC NMR NMR Spectroscopy (Structural Elucidation) Split->NMR GC GC-MS Analysis (Orthogonal Verification) Split->GC Data Data Synthesis & Certificate of Analysis HPLC->Data NMR->Data GC->Data

Fig 2: Comprehensive analytical workflow for 4-(3-Methyl-butoxy)-benzylamine characterization.

References

  • Title: 4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2 Source: Chemsrc URL: [Link] (Citation Index:[1],[5])

  • Title: (4-isopentyloxyphenyl)methanamine - CAS号21244-38-2 Source: Molaid URL: [Link] (Citation Index:[2])

  • Title: Bizzare observation about benzylamines- explanation? Source: Sciencemadness Discussion Board URL: [Link] (Citation Index:)

Sources

Exploratory

Solvation Dynamics and Empirical Profiling of 4-(3-Methyl-butoxy)-benzylamine in Organic Media

Executive Summary The rational design of chemical synthesis, purification, and formulation workflows relies heavily on a deep understanding of a molecule's solvation mechanics. This whitepaper provides an in-depth techni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chemical synthesis, purification, and formulation workflows relies heavily on a deep understanding of a molecule's solvation mechanics. This whitepaper provides an in-depth technical analysis of the solubility profile of 4-(3-Methyl-butoxy)-benzylamine (CAS 21244-38-2)[1], a versatile primary amine utilized as a building block in pharmaceutical development. By dissecting its structural domains and applying thermodynamic principles, we establish a predictive solubility matrix across various organic solvent classes. Furthermore, we detail a self-validating empirical protocol adapted from standard pharmacopeial guidelines to accurately quantify its equilibrium solubility.

Structural Determinants of Solvation Mechanics

To predict and manipulate the solubility of 4-(3-Methyl-butoxy)-benzylamine, one must first deconstruct its molecular architecture. The compound is amphiphilic in its behavior within organic media, driven by three distinct functional domains:

  • The Primary Amine (-NH₂): This highly polar headgroup acts as both a hydrogen-bond donor and acceptor. It imparts a basic character to the molecule (

    
    , analogous to unsubstituted benzylamine[2]). This domain drives strong interactions with polar protic solvents (e.g., alcohols) and allows for salt formation (e.g., hydrochlorides).
    
  • The Benzyl Ring: The aromatic core provides a planar, electron-rich surface capable of

    
     stacking and dipole-induced dipole interactions, facilitating solvation in aromatic and halogenated solvents.
    
  • The Isoamyl Ether Tail (3-Methyl-butoxy group): This bulky, branched aliphatic chain introduces significant lipophilicity. While the ether oxygen serves as a weak hydrogen-bond acceptor, the hydrocarbon tail dominates via London dispersion forces, drastically increasing the molecule's affinity for non-polar aliphatic solvents compared to baseline benzylamine.

SolvationMechanics Molecule 4-(3-Methyl-butoxy) -benzylamine Amine Primary Amine (-NH2) Polar / H-Bonding Molecule->Amine Ether Ether Linkage (-O-) H-Bond Acceptor Molecule->Ether Aromatic Benzyl Ring Pi-Pi Interactions Molecule->Aromatic Tail Isoamyl Tail Hydrophobic / Dispersion Molecule->Tail Protic Polar Protic Solvents (e.g., MeOH, EtOH) Amine->Protic Strong Affinity Aprotic Polar Aprotic Solvents (e.g., EtOAc, Acetone) Ether->Aprotic Moderate Affinity NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Aromatic->NonPolar Pi-Stacking Tail->NonPolar London Forces

Fig 1: Structural domains of 4-(3-Methyl-butoxy)-benzylamine and their primary solvent interactions.

Predictive Quantitative Solubility Matrix

Unsubstituted benzylamine is empirically known to be miscible in ethanol and diethyl ether, very soluble in acetone, and soluble in benzene and chloroform[2]. The addition of the 3-methyl-butoxy tail significantly increases the molecule's partition coefficient (LogP), shifting its solubility profile further toward non-polar and moderately polar organic solvents while reducing aqueous solubility.

The following matrix synthesizes the predicted equilibrium solubility of the free base form of 4-(3-Methyl-butoxy)-benzylamine at 25°C, grounded in structural homology to standard benzylamine derivatives.

Solvent ClassRepresentative SolventPredicted SolubilityPrimary Solvation Mechanism
Polar Protic Methanol, Ethanol> 100 mg/mL (Miscible)Strong H-bonding with the -NH₂ group and ether oxygen.
Polar Aprotic Ethyl Acetate, Acetone> 100 mg/mL (Miscible)Dipole-dipole interactions; H-bond acceptance by the solvent.
Halogenated Dichloromethane (DCM)> 100 mg/mLDipole-induced dipole interactions; high solvent polarizability.
Non-Polar Aromatic Toluene> 50 mg/mL

stacking with the benzyl ring; dispersion forces.
Non-Polar Aliphatic Hexane, Heptane10 - 50 mg/mLLondon dispersion forces driven by the lipophilic isoamyl tail.

Experimental Protocol: Equilibrium Solubility Determination

To transition from predictive models to empirical data, a rigorous, self-validating methodology must be employed. The industry gold standard for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method , as detailed in the United States Pharmacopeia (USP) General Chapter <1236>[3][4] and aligned with the principles of OECD Test Guideline 105 for difficult-to-test substances[5].

Step-by-Step Methodology

This protocol is designed with built-in causality checks to prevent artifacts such as transient supersaturation or analyte adsorption.

  • Preparation of the Saturated System:

    • Transfer an excess amount of solid 4-(3-Methyl-butoxy)-benzylamine into a series of borosilicate glass vials.

    • Add 5.0 mL of the target organic solvent to each vial. Ensure the presence of visible, undissolved solid to guarantee the system can reach saturation.

  • Isothermal Equilibration:

    • Seal the vials tightly (using PTFE-lined caps to prevent solvent evaporation) and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.

    • Agitate at 150 RPM for 24 to 48 hours. Causality Note: Extended agitation is critical to overcome the activation energy of dissolution. Shorter times may capture a kinetic dissolution rate rather than the true thermodynamic equilibrium[3].

  • Equilibrium Verification (Self-Validation Step):

    • Sample the vials at 24 hours and 48 hours. Thermodynamic equilibrium is confirmed only when the concentration difference between these two time points is statistically insignificant (

      
      ).
      
  • Phase Separation:

    • Transfer the suspension to centrifuge tubes and centrifuge at 10,000 RPM for 15 minutes at 25°C.

    • Causality Note: Centrifugation is strictly preferred over filtration for lipophilic amines. Filtration through standard nylon or PTFE membranes can result in non-specific binding and adsorption of the compound, artificially lowering the measured solubility.

  • Quantitative Analysis:

    • Carefully decant the saturated supernatant. Dilute the sample volumetrically using a compatible mobile phase.

    • Quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), monitoring the benzyl chromophore at ~254 nm, or via Gas Chromatography with Flame Ionization Detection (GC-FID).

ShakeFlask Start Excess Solid Addition (4-(3-Methyl-butoxy)-benzylamine) Solvent Solvent Addition (Target Organic Solvent) Start->Solvent Agitation Isothermal Agitation (24-48 hrs at 25°C) Solvent->Agitation Equilibrium Equilibrium Verification (Constant Concentration) Agitation->Equilibrium Separation Phase Separation (Centrifugation/Filtration) Equilibrium->Separation Analysis Quantitative Analysis (HPLC-UV or GC-FID) Separation->Analysis

Fig 2: USP <1236> adapted Saturation Shake-Flask workflow for equilibrium solubility determination.

Causality in Solvent Selection for Chemical Processing

Understanding this solubility profile is not merely an analytical exercise; it directly dictates downstream chemical processing and formulation strategies:

  • Liquid-Liquid Extraction: During the synthesis of 4-(3-Methyl-butoxy)-benzylamine, the reaction mixture often requires aqueous workup. Dichloromethane (DCM) or Ethyl Acetate are the optimal extraction solvents. The lipophilic isoamyl tail drives the free base entirely into the organic phase, while polar impurities remain in the aqueous layer.

  • Salt Formation and Crystallization: To isolate and stabilize the amine, it is frequently converted into a hydrochloride (HCl) salt. This is best executed in a polar protic solvent like Ethanol. The free base is highly soluble in Ethanol, allowing for a homogeneous reaction with HCl gas or concentrated aqueous HCl. However, the resulting charged salt is significantly less soluble in cold Ethanol, allowing for high-yield crystallization upon cooling or the addition of an anti-solvent like diethyl ether.

References

  • ChemSrc. "4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2." ChemSrc Database. URL:[Link]

  • Wikipedia, The Free Encyclopedia. "Benzylamine." Wikimedia Foundation. URL:[Link]

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter." Biorelevant Support & FAQs. URL:[Link]

  • United States Pharmacopeia (USP). "<1236> Solubility Measurements." USP-NF. URL: [Link]

  • Letinski, D. J., et al. "Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances." Environmental Sciences Europe, 2021. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 4-(3-Methyl-butoxy)-benzylamine

This guide provides a comprehensive framework for the determination and understanding of the key thermodynamic properties of 4-(3-Methyl-butoxy)-benzylamine. As experimental data for this specific compound is not extensi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the determination and understanding of the key thermodynamic properties of 4-(3-Methyl-butoxy)-benzylamine. As experimental data for this specific compound is not extensively available in public literature, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols and theoretical approaches required to characterize its thermodynamic profile, drawing upon established methodologies and data from analogous compounds to provide context and predictive insights.

Introduction and Strategic Importance

4-(3-Methyl-butoxy)-benzylamine (CAS No. 21244-38-2, Molecular Formula: C12H19NO) is an organic compound featuring a benzylamine core functionalized with an isopentoxy group.[1] The unique combination of a polar amine head and a moderately long, branched ether tail suggests potential applications in medicinal chemistry and materials science, where molecular interactions, solubility, and stability are paramount.

The thermodynamic properties of a compound are fundamental to its application in drug development. They govern critical parameters such as:

  • Solubility and Bioavailability: Dictated by the Gibbs free energy of solvation.

  • Chemical Stability: The enthalpy and Gibbs free energy of formation indicate the compound's stability relative to its constituent elements.

  • Reaction Energetics: Essential for designing efficient and safe synthetic routes.

  • Polymorphism and Crystallization: Phase transition thermodynamics inform the development of stable solid forms.

This guide provides the scientific rationale and detailed methodologies to bridge the current knowledge gap regarding the thermodynamic landscape of 4-(3-Methyl-butoxy)-benzylamine.

Prerequisite: Synthesis, Purification, and Characterization

A prerequisite for any accurate thermodynamic measurement is the availability of a highly purified and well-characterized sample. The following section outlines a validated approach to obtain analysis-grade 4-(3-Methyl-butoxy)-benzylamine.

Proposed Synthetic Pathway: Reductive Amination

A robust and widely-used method for the synthesis of benzylamines is the reductive amination of the corresponding aldehyde.[2][3]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Starting Materials: 4-(3-Methyl-butoxy)-benzaldehyde is commercially available or can be synthesized via Williamson ether synthesis from 4-hydroxybenzaldehyde and 1-bromo-3-methylbutane. Ammonia is used as the amine source.

  • Reducing Agent: A variety of reducing agents can be employed, such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd). Catalytic hydrogenation is often preferred for its clean workup and high yields.[4]

  • Solvent: A protic solvent like methanol or ethanol is suitable for this reaction, as it can dissolve the reactants and is compatible with the reducing agent.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: To a round-bottom flask charged with 4-(3-Methyl-butoxy)-benzaldehyde (1 equivalent) in methanol, add a solution of ammonia in methanol (7-10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add the chosen reducing agent (e.g., NaBH4, 1.5 equivalents) portion-wise, monitoring for gas evolution.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to yield the pure amine.

  • Characterization: Confirm the identity and purity of the final product using:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight (193.28 g/mol ).[1]

    • High-Performance Liquid Chromatography (HPLC): To assess purity (>99.5% is required for thermodynamic analysis).

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Characterization Reactants 4-(3-Methyl-butoxy)-benzaldehyde + Ammonia in Methanol Imine Imine Formation (Stir at RT, 1-2h) Reactants->Imine Reduction Reduction (e.g., NaBH4, 0°C) Imine->Reduction Quench Quench with Water Reduction->Quench Crude Product Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify NMR NMR ('H, 'C) Purify->NMR Pure Amine MS Mass Spectrometry HPLC HPLC (>99.5%)

Caption: Workflow for Synthesis and Quality Control.

Core Thermodynamic Properties: Experimental Determination

This section details the experimental methodologies for determining the fundamental thermodynamic properties of 4-(3-Methyl-butoxy)-benzylamine. For context, experimental values for the parent compound, benzylamine, are provided where available.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy released or consumed when one mole of a compound is formed from its constituent elements in their standard states. It is a critical indicator of molecular stability.

Experimental Technique: Combustion Calorimetry

The most accurate method for determining the enthalpy of formation of organic compounds is by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter. The enthalpy of formation is then calculated using Hess's Law.

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of the purified liquid amine is prepared in a sample holder (e.g., a gelatin capsule).

  • Calorimeter Setup: The sample is placed in a high-pressure stainless steel vessel (the "bomb"), which is then pressurized with pure oxygen (approx. 30 atm).

  • Combustion: The bomb is submerged in a known quantity of water in a thermally insulated container. The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is meticulously recorded with high precision.

  • Calculation:

    • The heat released by the combustion is calculated from the temperature rise and the pre-determined heat capacity of the calorimeter.

    • The standard enthalpy of combustion (ΔcH°) is calculated based on the molar mass of the compound.

    • The standard enthalpy of formation (ΔfH°) is then derived using the following equation for the combustion of C12H19NO: C12H19NO(l) + 16.25 O2(g) → 12 CO2(g) + 9.5 H2O(l) + 0.5 N2(g) ΔfH°(C12H19NO) = [12 * ΔfH°(CO2) + 9.5 * ΔfH°(H2O)] - ΔcH°(C12H19NO) (Note: The standard enthalpies of formation for CO2 and H2O are well-established reference values).

Authoritative Grounding: The procedures and calculations must adhere to standards outlined by organizations like the National Institute of Standards and Technology (NIST) for thermochemical measurements.[6]

Heat Capacity (Cp) and Phase Transitions

Heat capacity measures the amount of heat required to raise the temperature of a substance by one degree. It is crucial for understanding how a material stores thermal energy and is essential for calculating changes in enthalpy and entropy with temperature.

Experimental Technique: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring heat capacity and the thermodynamics of phase transitions (melting, crystallization).

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the liquid amine is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating from -50 °C to 250 °C at a constant rate of 10 °C/min).

  • Data Analysis:

    • Heat Capacity (Cp): The difference in heat flow between the sample and the reference is directly proportional to the sample's heat capacity. This is measured in the regions of the thermogram with no phase transitions.

    • Melting Point (Tfus): The onset temperature of the endothermic peak corresponds to the melting point.

    • Enthalpy of Fusion (ΔfusH°): The integrated area of the melting peak gives the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Weigh Weigh 5-10 mg of pure sample Seal Hermetically seal in Al pan Weigh->Seal Load Load sample & ref pans into DSC cell Seal->Load Prepared Sample Program Apply temperature program (e.g., heat at 10 K/min) Load->Program Record Record heat flow vs. temp Program->Record Cp Determine Heat Capacity (Cp) from heat flow baseline Record->Cp DSC Thermogram Tfus Identify Melting Point (Tfus) from peak onset Hfus Calculate Enthalpy of Fusion (ΔfusH) from peak area

Caption: Experimental Workflow for DSC Analysis.

Entropy (S°) and Gibbs Free Energy (ΔfG°)

The standard entropy is a measure of the molecular disorder or randomness of a system. The Gibbs free energy of formation combines enthalpy and entropy to determine the spontaneity of a compound's formation and its thermodynamic stability at a given temperature.

Derivation from Experimental Data:

  • Standard Entropy (S°): Can be determined by integrating heat capacity data from near absolute zero (0 K) up to the standard temperature (298.15 K), accounting for the entropies of any phase transitions. S°(T) = ∫(Cp/T)dT

  • Gibbs Free Energy of Formation (ΔfG°): Calculated using the fundamental thermodynamic equation once ΔfH° and S° are known. ΔfG° = ΔfH° - TΔS°

Thermo_Relationships cluster_legend Logical Relationship H Enthalpy (ΔfH°) (from Bomb Calorimetry) G Gibbs Free Energy (ΔfG°) (Calculated) H->G S Entropy (S°) (from DSC/Cp data) S->G T Temperature (T) T->G key_exp Experimental Inputs key_calc Derived Property

Caption: Relationship between key thermodynamic properties.

Vapor Pressure and Enthalpy of Vaporization (ΔvapH°)

Vapor pressure is a measure of a substance's volatility and is critical for purification by distillation and for safety assessments. The enthalpy of vaporization is the energy required to transform one mole of a liquid into a gas.

Experimental Technique: Ebulliometry or Knudsen Effusion

  • Ebulliometry: Measures the boiling point of the liquid at various controlled pressures. The vapor pressure curve can be constructed from this data.

  • Knudsen Effusion Method: Measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature. This is suitable for low-volatility compounds.

The Clausius-Clapeyron equation is then used to determine the enthalpy of vaporization from the vapor pressure data: ln(P) = -ΔvapH°/R * (1/T) + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R.

Data Summary and Analogous Comparison

The following table summarizes the thermodynamic properties to be determined for 4-(3-Methyl-butoxy)-benzylamine and provides experimental data for benzylamine as a reference point for comparison.

Thermodynamic PropertySymbol4-(3-Methyl-butoxy)-benzylamine (C12H19NO)Benzylamine (C7H9N) - Reference Value
Molecular WeightM.W.193.28 g/mol [1]107.15 g/mol [6]
Boiling Point (at 1 atm)TboilTo be determined experimentally184.5 °C[7]
Liquid Phase Heat Capacity (298.15 K)Cp(l)To be determined experimentally207.18 J/mol·K[6]
Enthalpy of Formation (liquid, 298.15 K)ΔfH°(l)To be determined experimentally-18.8 ± 1.1 kJ/mol[6]
Enthalpy of Vaporization (at Tboil)ΔvapH°To be determined experimentally52.0 kJ/mol (calculated from data)[8]

Trustworthiness & Field Insights: The addition of the 3-methyl-butoxy group to the benzylamine core is expected to significantly increase the boiling point and molar heat capacity due to the increased molecular weight and van der Waals interactions. The enthalpy of formation will also be more negative, reflecting the contributions of the additional C-C, C-H, and C-O bonds.

Theoretical Prediction: A Complementary Approach

In the absence of experimental data, computational methods can provide valuable estimates.

  • Group Contribution Methods: These methods, like the one developed by Joback, estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. This provides a rapid, albeit less accurate, estimation.

  • Quantum Chemistry: High-level ab initio or Density Functional Theory (DFT) calculations can be used to calculate the enthalpy of formation with high accuracy (often within 4-8 kJ/mol, approaching "chemical accuracy").[9] These methods model the electronic structure of the molecule to determine its energy.

These predictive tools are invaluable for prioritizing experimental work and for parameterizing process simulations when experimental data is not yet available.

Conclusion

While direct experimental data on the thermodynamic properties of 4-(3-Methyl-butoxy)-benzylamine is sparse, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the outlined protocols for synthesis, purification, and characterization using techniques such as combustion calorimetry and differential scanning calorimetry, researchers can generate the high-quality data necessary for applications in pharmaceutical development and chemical engineering. The integration of theoretical predictions with future experimental work will provide a complete and robust understanding of this compound's thermodynamic profile, enabling its effective and safe application.

References

  • ChemSrc. (n.d.). 4-(3-Methyl-butoxy)-benzylamine. Retrieved from [Link][1]

  • Organic Syntheses. (2006). Synthesis of 2α-Benzyloxy-8-oxabicyclo[3.2.1]oct-6-en-3-one by [4 + 3] Cycloaddition. Org. Synth. 2006, 83, 61. Retrieved from [Link][5]

  • NIST. (n.d.). Benzylamine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link][2]

  • ResearchGate. (n.d.). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. Retrieved from [Link][4]

  • Cheméo. (n.d.). Chemical Properties of Benzylamine (CAS 100-46-9). Retrieved from [Link][8]

  • MDPI. (2024). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V. Retrieved from [Link][9]

Sources

Exploratory

Strategic Utilization of 4-(3-Methyl-butoxy)-benzylamine in Modern Medicinal Chemistry: A Technical Guide to Kinase Inhibition and PAF Antagonism

Executive Summary As drug discovery pivots toward highly targeted therapies, the selection of versatile pharmacophoric building blocks is critical to optimizing both pharmacodynamics and pharmacokinetics. 4-(3-Methyl-but...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug discovery pivots toward highly targeted therapies, the selection of versatile pharmacophoric building blocks is critical to optimizing both pharmacodynamics and pharmacokinetics. 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2) [1], also referred to as 4-(isopentyloxy)benzylamine, has emerged as a highly effective modular amine. Its unique structural topology—combining a reactive primary amine, a rigid benzyl spacer, and a highly lipophilic isopentyloxy tail—makes it an ideal candidate for occupying deep hydrophobic pockets in target proteins.

As a Senior Application Scientist, I have structured this technical guide to analyze the physicochemical rationale behind using this compound, followed by field-proven, self-validating protocols for its integration into two major therapeutic classes: Protein Kinase Inhibitors and Platelet-Activating Factor (PAF) Antagonists.

Part 1: Physicochemical Profiling & Rational Drug Design

Before deploying any building block in a synthetic route, we must understand its functional geometry. 4-(3-Methyl-butoxy)-benzylamine acts as a bifunctional module. The primary amine serves as the synthetic anchor (nucleophile), while the para-substituted isopentyloxy tail acts as the biological anchor (hydrophobic interaction).

Table 1: Physicochemical Profile and Pharmacophoric Rationale

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C12H19NOOptimal size for fragment-based drug design (FBDD).
Molecular Weight 193.28 g/mol Leaves ample "budget" for the core scaffold (e.g., adenine) without exceeding Lipinski's Rule of 5 parameters.
Primary Amine NucleophilicEnables rapid, high-yield coupling (SNAr, amidation, reductive amination) to diverse heterocyclic cores.
Benzyl Spacer Rigid / AromaticProvides crucial

stacking interactions with aromatic residues (e.g., Phe, Tyr) in target binding sites.
Isopentyloxy Tail Highly LipophilicMimics endogenous lipid chains; acts as a lipophilic anchor to deeply penetrate DFG-out kinase pockets or lipid receptors.
Part 2: Application I - Design of Adenine-Derived Protein Kinase Inhibitors
Mechanistic Rationale

Protein kinases are central to the pathophysiology of cancer, inflammatory disorders, and cardiovascular diseases. Recent innovations by BCI Pharma have demonstrated the utility of benzylamine derivatives in synthesizing adenine-based protein kinase inhibitors .

When 4-(3-Methyl-butoxy)-benzylamine is coupled to a halogenated purine/adenine core via Nucleophilic Aromatic Substitution (SNAr), the resulting secondary amine acts as a critical hydrogen bond donor in the kinase hinge region. Simultaneously, the 4-(3-methyl-butoxy) moiety extends into the adjacent hydrophobic pocket (often the allosteric or DFG-out pocket), dramatically enhancing both binding affinity and kinase selectivity.

Self-Validating Protocol: SNAr Synthesis of Adenine-Benzylamine Conjugates

This protocol is designed as a self-validating system to ensure high-fidelity coupling.

  • Reagent Preparation: Dissolve the halogenated adenine core (1.0 eq) and 4-(3-Methyl-butoxy)-benzylamine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: Anhydrous DMF is selected due to its high dielectric constant, which stabilizes the Meisenheimer complex transition state during SNAr. Moisture must be strictly excluded to prevent competitive hydrolysis of the halogenated core.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. Its steric bulk prevents it from competing with the benzylamine for the electrophilic site.

  • Execution & In-Process Monitoring: Heat the reaction to 80°C under an inert nitrogen atmosphere. Monitor the reaction via LC-MS every 2 hours.

    • Self-Validation: Do not rely solely on arbitrary timeframes. The reaction is validated as complete only when LC-MS chromatograms show >95% consumption of the starting material and the dominant appearance of the desired product mass

      
      . This provides real-time, empirical validation of the coupling.
      
  • Work-up & Purification: Quench the reaction with ice-cold water and extract with ethyl acetate. Wash the combined organic layers with a 5% aqueous LiCl solution.

    • Causality: The LiCl wash is a highly specific technique for pulling residual DMF out of the organic phase into the aqueous phase, ensuring a high-purity crude product before flash chromatography.

KinaseBinding A Halogenated Adenine Core (Electrophile) C Assembled Kinase Inhibitor (Active API) A->C SNAr Reaction B 4-(3-Methyl-butoxy)-benzylamine (Nucleophile) B->C Nucleophilic Attack D Kinase Hinge Region (H-Bonding) C->D Binds via Adenine E Hydrophobic Pocket (Lipophilic Anchor) C->E Binds via Isopentyloxy Tail F Target Kinase Inhibition (Efficacy) D->F E->F

Workflow and binding mechanism of 4-(3-Methyl-butoxy)-benzylamine-derived kinase inhibitors.

Part 3: Application II - Platelet Activating Factor (PAF) Antagonists
Mechanistic Rationale

Platelet-activating factor (PAF) is a potent endogenous phospholipid mediator involved in platelet aggregation, inflammation, and anaphylaxis. Yamanouchi Pharmaceutical and subsequent researchers utilized 4-(isopentyloxy)benzylamine to synthesize saturated heterocyclic carboxamides (such as the highly potent YM264 analogue series) .

The structural logic here is biomimicry. The isopentyloxy tail of the benzylamine perfectly mimics the alkyl ether chain of endogenous PAF. When coupled to a heterocyclic core, the resulting molecule competitively binds to the PAF receptor (PAFR, a GPCR) but fails to trigger the Gq/11-mediated calcium influx, thereby acting as a powerful antagonist.

Self-Validating Protocol: Amide Coupling for PAF Antagonists

This protocol utilizes peptide-coupling chemistry to link the benzylamine to a heterocyclic carboxylic acid.

  • Pre-Activation: Suspend the saturated heterocyclic carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU generates a highly reactive HOAt ester. Pre-activation ensures complete conversion of the acid before the amine is introduced, minimizing the risk of side reactions or unreacted starting material.

  • Amine Addition: Add 4-(3-Methyl-butoxy)-benzylamine (1.1 eq) dropwise to the activated mixture.

    • Causality: Dropwise addition controls the mildly exothermic nature of the coupling and prevents localized concentration spikes that could lead to dimerization or degradation of the amine.

  • In-Process Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) solvent system and Ninhydrin stain.

    • Self-Validation: The primary amine starting material will stain strongly purple/blue with Ninhydrin. The complete disappearance of this specific spot on the TLC plate confirms the total consumption of the amine, validating the reaction endpoint without requiring immediate MS analysis.

  • Self-Purifying Work-up: Perform a sequential wash of the organic layer with 1N HCl, saturated NaHCO3, and brine.

    • Causality: This acid-base wash sequence is a self-purifying step. The HCl removes unreacted amine and DIPEA; the NaHCO3 removes unreacted carboxylic acid and acidic HATU byproducts. This drastically simplifies downstream flash chromatography, often yielding >90% purity prior to column loading.

PAF_Pathway PAF Endogenous PAF (Phospholipid) Receptor PAF Receptor (PAFR) (GPCR) PAF->Receptor Agonist Binding Signaling Gq/11 & Calcium Influx (Activation) Receptor->Signaling Triggers Effect Platelet Aggregation & Inflammation Signaling->Effect Induces Pathophysiology Antagonist 4-(isopentyloxy)benzylamine Derivative Antagonist->Receptor Competitive Blockade (Lipid Mimicry)

Competitive blockade of the PAF receptor signaling pathway by isopentyloxy-derived antagonists.

Conclusion

The utility of 4-(3-Methyl-butoxy)-benzylamine in medicinal chemistry is a testament to the power of rational, structure-based drug design. By leveraging its nucleophilic primary amine for robust synthetic coupling and its isopentyloxy tail for deep hydrophobic pocket penetration, researchers can systematically enhance the binding affinity of both kinase inhibitors and GPCR antagonists. Adhering to the self-validating protocols outlined above ensures that the integration of this pharmacophore is both high-yielding and reproducible.

References
  • Chemsrc. (n.d.). 4-(3-Methyl-butoxy)-benzylamine (CAS#: 21244-38-2) Chemical & Physical Properties. Chemsrc Database. URL:[Link]

  • BCI PHARMA. (2017). Adenine derivatives as protein kinase inhibitors (Patent No. WO2017191297A1). World Intellectual Property Organization.
  • Yamanouchi Pharmaceutical Co., Ltd. (1991). Saturated heterocyclic carboxamide derivatives (Patent No. US04987132A). U.S. Patent and Trademark Office.
  • Kakefuda, A., et al. (1997). Synthesis and Platelet Activating Factor (PAF) Antagonizing Activity of 1-(3-Phenylpropyl)-4-[2-(3-pyridyl)thiazolidin-4-ylcarbonyl]piperazine Derivatives. Chemical and Pharmaceutical Bulletin, 45(10), 1659-1665. URL:[Link]

Foundational

Pharmacophore Mapping and Structural Utility of 4-(3-Methylbutoxy)benzylamine Derivatives in Targeted Therapeutics

Executive Summary In modern structure-based drug design (SBDD), the identification of privileged molecular fragments that can simultaneously satisfy electrostatic, geometric, and lipophilic constraints is paramount. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the identification of privileged molecular fragments that can simultaneously satisfy electrostatic, geometric, and lipophilic constraints is paramount. The compound 4-(3-methylbutoxy)benzylamine (also known as 4-isopentyloxybenzylamine, CAS 21244-38-2) has emerged as a highly versatile pharmacophore building block. This technical guide deconstructs the structural mechanics of this moiety, exploring its causality in target engagement across diverse protein classes—from kinase hinge regions to deep allosteric lipid-binding pockets.

Deconstructing the Pharmacophore

The 4-(3-methylbutoxy)benzylamine scaffold is not a monolithic entity; rather, it is a tripartite system where each functional group serves a distinct thermodynamic and kinetic purpose during protein-ligand association.

  • The Terminal Primary Amine (Electrostatic Anchor): At physiological pH, the primary amine is predominantly protonated. This allows it to act as a potent hydrogen bond donor and to form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the target's active site.

  • The Benzyl Core (

    
    -System):  The planar aromatic ring provides structural rigidity, projecting the terminal functional groups at a precise 180° vector (para-substitution). It readily engages in 
    
    
    
    stacking with aromatic residues (Tyr, Phe, Trp) or cation-
    
    
    interactions.
  • The 4-(3-Methylbutoxy) Tail (Hydrophobic Lock): The ether oxygen serves as a localized hydrogen bond acceptor. More critically, the isopentyl (3-methylbutyl) chain is a highly flexible, lipophilic appendage. The terminal branched isopropyl group provides a steric "anchor" that extends into and fills deep, narrow hydrophobic pockets, displacing high-energy water molecules and driving binding affinity through massive gains in solvent entropy and van der Waals contacts.

G Ligand 4-(3-Methylbutoxy)benzylamine Amine Terminal Amine (H-Bond / Salt Bridge) Ligand->Amine Phenyl Benzyl Ring (π-π Stacking) Ligand->Phenyl Ether Ether Oxygen (H-Bond Acceptor) Ligand->Ether Isopentyl Isopentyl Tail (Hydrophobic Anchor) Ligand->Isopentyl Target1 Acidic Residues (Asp/Glu) Amine->Target1 Electrostatic Target2 Aromatic Residues (Tyr/Phe) Phenyl->Target2 Dispersion Target3 Hinge Region Backbone NH Ether->Target3 Dipole Target4 Deep Hydrophobic Pocket (Val/Met/Ile) Isopentyl->Target4 van der Waals

Pharmacophore mapping of 4-(3-methylbutoxy)benzylamine to target sites.

Target-Specific Mechanistic Insights

The utility of this pharmacophore is best understood through its application across distinct target classes.

Kinase Inhibition & DMPK Optimization

In the development of kinase inhibitors, benzylamine substitutions are frequently utilized to probe the solvent-exposed regions or deep hydrophobic back-pockets of the ATP-binding site. For instance, in the optimization of 1, benzylamine substitutions on pyrimidone cores demonstrated potent activity against class IA PI3Ks by satisfying specific steric constraints[1].

However, benzylamine derivatives often suffer from high intrinsic clearance (CL) due to rapid oxidative metabolism. As demonstrated in recent studies on 2, mitigating these clearance liabilities requires precise structural disruption of metabolic soft spots while maintaining the critical binding interactions of the pharmacophore[2].

Allosteric Modulation in Dimeric Pockets

The 3-methylbutoxy tail is exceptionally suited for allosteric sites that form at protein-protein interfaces. In the discovery of3, researchers identified that an isopentyl moiety perfectly fills an enclosed dimeric pocket surrounded by Val255 and Met259[3]. The lipophilic filling of this specific pocket was the most consistent feature driving allosteric inhibition, proving that the branched nature of the isopentyl group provides superior shape complementarity compared to linear alkyl chains.

Similarly, in the design of4, an isopentyloxy substituent was found to occupy a critical hydrophobic pocket, drastically improving binding affinity (IC50 = 0.012 μM) by stabilizing the receptor in a conformation unfavorable for coactivator recruitment[4].

Lipid-Binding Domains (MD-2 / TLR4)

Proteins evolved to bind lipids naturally possess deep, hydrophobic cavities. The MD-2 accessory protein of the TLR4 receptor complex binds the lipid A domain of endotoxin (LPS). Small molecules containing an isopentyloxy-phenyl moiety have been shown to act as potent TLR4 antagonists. Molecular docking reveals that the5, mimicking the native fatty acid chains of LPS, while the polar headgroups interact with the opening rims of the pocket[6].

Quantitative Data Presentation: SAR & Clearance Dynamics

The following table summarizes a generalized Structure-Activity Relationship (SAR) profile when modifying the para-alkoxy tail of the benzylamine core. Note the inverse relationship between target affinity (driven by lipophilicity) and metabolic stability.

Compound SeriesPara-Substitution (R-Group)Target Binding (

, nM)
Intrinsic Clearance (

cells)
Pharmacophore Rationale
1 Methoxy (-OCH

)
450.012.5Insufficient hydrophobic contacts; high solvent exposure.
2 Propoxy (-O-CH

CH

CH

)
120.018.2Improved van der Waals; lacks the terminal steric lock.
3 Isopentyloxy (-O-CH

CH

CH(CH

)

)
15.0 45.0 Optimal deep pocket filling; branched terminus locks conformation.
4 Adamantyloxy (-O-Adamantyl)8.5>100.0Maximum steric bulk; severe DMPK/clearance liabilities.

Experimental Protocols: Synthesis & Biophysical Validation

To ensure scientific integrity, the evaluation of 4-(3-methylbutoxy)benzylamine derivatives must follow a self-validating workflow. We utilize Surface Plasmon Resonance (SPR) rather than endpoint biochemical assays to capture the kinetic on/off rates (


 / 

), as the branched isopentyl tail primarily drives residence time by anchoring into deep clefts—a kinetic nuance that endpoint assays fail to capture.
Step 1: Chemical Synthesis of the Pharmacophore
  • Etherification: Dissolve 4-cyanophenol (1.0 eq) in anhydrous DMF. Add K

    
    CO
    
    
    
    (2.0 eq) and 1-bromo-3-methylbutane (1.2 eq). Stir at 80°C for 12 hours. Extract with EtOAc and wash with brine to yield 4-(3-methylbutoxy)benzonitrile.
  • Reduction: Suspend LiAlH

    
     (2.0 eq) in anhydrous THF at 0°C under N
    
    
    
    . Dropwise, add the nitrile intermediate dissolved in THF. Reflux for 4 hours.
  • Workup: Quench carefully with H

    
    O and 15% NaOH (Fieser method). Filter through Celite, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH 9:1 with 1% Et
    
    
    
    N) to isolate 4-(3-methylbutoxy)benzylamine.
Step 2: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Surface Preparation: Immobilize the recombinant target protein (e.g., IDH1 or MD-2) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a level of ~3000 RU.

  • Analyte Injection: Prepare a 2-fold dilution series of the synthesized derivative (from 10 μM to 39 nM) in running buffer (HBS-EP+ with 2% DMSO).

  • Data Acquisition: Inject analytes at a flow rate of 50 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Step 3: X-ray Crystallography Pose Validation
  • Co-crystallization: Incubate the target protein (10 mg/mL) with a 5-fold molar excess of the ligand for 2 hours on ice.

  • Screening: Set up hanging-drop vapor diffusion plates using standard sparse-matrix screens.

  • Data Collection: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source to confirm the exact spatial occupancy of the isopentyl tail within the hydrophobic pocket.

References

  • Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems.PubMed (NIH).
  • Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold.Shokat Lab (UCSF).
  • Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells.Journal of Medicinal Chemistry (ACS Publications).
  • Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR.ACS Publications.
  • MD-2 as the Target of Nonlipid Chalcone in the Inhibition of Endotoxin LPS-Induced TLR4 Activity.The Journal of Infectious Diseases (Oxford Academic).

Sources

Exploratory

Literature review on 4-(3-Methyl-butoxy)-benzylamine synthesis

An In-depth Technical Guide to the Synthesis of 4-(3-Methyl-butoxy)-benzylamine Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathways...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-(3-Methyl-butoxy)-benzylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(3-Methyl-butoxy)-benzylamine, a valuable benzylamine derivative used as an intermediate in the development of various chemical entities. The document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for its synthesis. The primary focus is on the most robust and widely applicable two-step methodology: the Williamson ether synthesis to form the key aldehyde intermediate, followed by its conversion to the target amine via reductive amination. Mechanistic insights, step-by-step experimental procedures, comparative data, and troubleshooting advice are provided to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

4-(3-Methyl-butoxy)-benzylamine, also known as 4-(isopentyloxy)benzylamine, is a primary amine featuring a substituted benzyl scaffold. The isopentyloxy group imparts significant lipophilicity, making it a key building block in medicinal chemistry for modulating the pharmacokinetic properties of lead compounds. Its synthesis is not commonly detailed in single-pot procedures but is reliably achieved through a logical, multi-step sequence.

The most efficient and industrially scalable approach involves a two-stage process:

  • Formation of the Ether Linkage: Synthesis of the key intermediate, 4-(3-Methyl-butoxy)benzaldehyde, from readily available starting materials.

  • Installation of the Amine Functionality: Conversion of the intermediate aldehyde to the target benzylamine.

This guide will dissect each stage, presenting the core chemical principles, detailed protocols, and critical process parameters.

Primary Synthetic Pathway: A Two-Step Approach

The retrosynthetic analysis of 4-(3-Methyl-butoxy)-benzylamine points to a disconnection at the C-N bond, identifying an aldehyde as the immediate precursor. This aldehyde, in turn, can be disconnected at the ether oxygen, leading back to p-hydroxybenzaldehyde and an appropriate five-carbon alkyl halide. This forms the basis of our primary synthetic strategy.

G Target 4-(3-Methyl-butoxy)-benzylamine Aldehyde 4-(3-Methyl-butoxy)benzaldehyde Target->Aldehyde Reductive Amination Ammonia Amine Source (e.g., NH₃, NH₄OAc) Target->Ammonia Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Aldehyde->Hydroxybenzaldehyde Williamson Ether Synthesis IsoamylHalide 3-Methyl-1-halobutane (Isoamyl Halide) Aldehyde->IsoamylHalide

Caption: Overall synthetic workflow for 4-(3-Methyl-butoxy)-benzylamine.

PART I: Synthesis of the Aldehyde Intermediate

The cornerstone of this synthesis is the preparation of 4-(3-Methyl-butoxy)benzaldehyde. The Williamson ether synthesis is the most dependable and high-yielding method for this transformation.[1][2][3]

A. Principle and Mechanism: The Williamson Ether Synthesis

This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The process involves two key steps:

  • Deprotonation: A base, typically a mild one like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This generates a highly nucleophilic phenoxide ion.[1]

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of an alkyl halide (in this case, 1-bromo-3-methylbutane or "isoamyl bromide"), displacing the halide leaving group to form the desired ether linkage.[3][4]

For this SN2 reaction to be efficient, a primary alkyl halide is essential to minimize competing elimination reactions.[3][4] Isoamyl bromide is an ideal substrate in this regard.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide + Base Base K₂CO₃ Phenoxide_2 Ar-O⁻ AlkylHalide R-Br (Electrophile) Ether Ar-O-R (Product) LeavingGroup Br⁻ Phenoxide_2->Ether + R-Br

Caption: Mechanism of the Williamson ether synthesis.

B. Experimental Protocol: 4-(3-Methyl-butoxy)benzaldehyde

This protocol is adapted from established procedures for similar ether syntheses.[2][5][6]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane (Isoamyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water & Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone or DMF (approx. 5-10 mL per gram of aldehyde).

  • Reagent Addition: Add 1-bromo-3-methylbutane (1.1-1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~60 °C) or to a moderate temperature (for DMF, 70-80 °C) and maintain for 8-20 hours.[2][5] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure to remove the solvent.[1]

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.[5]

  • Purification: The crude product, a yellow to orange oil, is often of sufficient purity for the next step. If necessary, it can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether or hexanes.[5]

C. Data Summary for Aldehyde Synthesis
ParameterValue/ConditionRationale & Insights
Solvent Acetone or DMFAcetone is easier to remove, while DMF can accelerate SN2 reactions by better solvating the potassium cation, but requires higher temperatures for removal.
Base K₂CO₃ (anhydrous)A cost-effective and sufficiently strong base to deprotonate the phenol without hydrolyzing the product or starting materials. Must be anhydrous.
Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.
Typical Yield >90%This reaction is highly efficient and robust, typically providing excellent yields of the desired ether.[5]

PART II: Synthesis of the Target Benzylamine

With the aldehyde in hand, the final step is the installation of the primary amine group. Reductive amination is the premier method for this conversion, offering high selectivity and yield.[7]

A. Principle and Mechanism: Reductive Amination

Reductive amination is a two-stage, one-pot process that converts a carbonyl group into an amine.[7]

  • Imine Formation: The aldehyde reacts with an amine source, such as ammonia or ammonium acetate, to form an intermediate imine (or its protonated form, the iminium ion). This is a reversible condensation reaction.

  • Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine/iminium ion to the corresponding C-N single bond of the amine.

The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.[8]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Hydride Reduction Aldehyde Ar-CHO Imine Ar-CH=NH Aldehyde->Imine + NH₃, -H₂O Ammonia NH₃ Iminium [Ar-CH=NH₂]⁺ Imine->Iminium + H⁺ Iminium_2 [Ar-CH=NH₂]⁺ Reducer [H⁻] (e.g., from NaBH₄) Amine Ar-CH₂-NH₂ (Product) Iminium_2->Amine + [H⁻]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application Profiling of 4-(3-Methyl-butoxy)-benzylamine

Executive Summary In modern drug development, functionalized aralkylamines serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 4-(3-Methyl-butoxy)-benzylamine (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, functionalized aralkylamines serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 4-(3-Methyl-butoxy)-benzylamine (also known as (4-(Isopentyloxy)phenyl)methanamine) is a highly versatile primary amine featuring a lipophilic isopentyl tail and a reactive benzylic amine head. While its structural properties make it an excellent candidate for modulating the pharmacokinetics (e.g., lipid solubility) of target molecules, its chemical reactivity necessitates rigorous safety protocols.

This whitepaper provides an in-depth Safety Data Sheet (SDS) overview, mechanistic toxicology insights, and field-proven experimental workflows designed for Senior Application Scientists and drug development professionals.

Physicochemical Profiling

Understanding the fundamental physical properties of 4-(3-Methyl-butoxy)-benzylamine is the first step in predicting its behavior in both biological systems and synthetic workflows. The compound belongs to the class of aralkylamino compounds, characterized by a benzylamine core substituted with an alkoxy group[1].

Quantitative Data Summary

The following table consolidates the core physicochemical identifiers and properties of the compound[2]:

PropertyValue / Description
Chemical Name 4-(3-Methyl-butoxy)-benzylamine
IUPAC / Synonyms (4-(Isopentyloxy)phenyl)methanamine
CAS Registry Number 21244-38-2
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.28 g/mol
Structural Class Primary Aromatic Ether / Aralkylamine
Physical State (Predicted) Colorless to pale yellow liquid

Mechanistic Toxicology & Hazard Identification

Standard safety data sheets often list hazards without explaining the underlying chemical causality. As a primary amine, 4-(3-Methyl-butoxy)-benzylamine exhibits significant basicity and nucleophilicity. Extrapolating from structurally analogous compounds like benzylamine and 4-methoxybenzylamine, this chemical is classified under stringent GHS hazard categories[3][4].

Core Hazard Statements (GHS)
  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

The Causality of Corrosivity

The severe corrosivity of benzylamine derivatives (H314) is not merely an empirical observation; it is driven by the thermodynamics of the amine lone pair. In aqueous physiological environments, the primary amine (pKa ~9.0–9.5) rapidly protonates. This extracts protons from the surrounding tissue water, creating a highly localized alkaline microenvironment (elevated pH). This localized alkalinity catalyzes the saponification of lipid bilayers in cell membranes and induces the rapid denaturation of structural proteins, leading to liquefactive necrosis[3][4]. If ingested, this mechanism poses an immediate danger of esophageal and gastric perforation[3].

ToxicityPathway A 4-(3-Methyl-butoxy)-benzylamine (Nucleophilic Primary Amine) B Protonation in Aqueous Media (High pKa ~9.5) A->B C Localized pH Elevation (Alkaline Microenvironment) B->C D Saponification of Cell Membrane Lipids C->D E Denaturation of Structural Proteins C->E F Severe Tissue Necrosis (Chemical Burns) D->F E->F

Mechanistic pathway of benzylamine-induced cellular damage and tissue necrosis.

Validated Experimental Protocols & Safe Handling

To ensure scientific integrity and safety, protocols involving 4-(3-Methyl-butoxy)-benzylamine must be designed as self-validating systems . The following methodology details a standard Amide Coupling reaction, a highly common workflow in drug discovery, engineered with built-in safety checkpoints.

Workflow: Safe Amide Coupling via HATU Activation

Objective: Synthesize an amide by coupling 4-(3-Methyl-butoxy)-benzylamine with a target carboxylic acid while mitigating the risks of exothermic runaway and exposure to corrosive vapors.

Step-by-Step Methodology:

  • Preparation & PPE Verification: Don heavy-duty nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and splash-proof safety goggles. Ensure the fume hood is operating at a minimum face velocity of 100 fpm[4].

  • Substrate Activation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF (0.2 M). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Controlled Reagent Addition: Dilute 1.1 equivalents of 4-(3-Methyl-butoxy)-benzylamine in anhydrous DMF. Using a syringe pump, add the amine solution dropwise over 30 minutes to the activated ester mixture at 0°C.

    • Causality: Dropwise addition at 0°C controls the exothermic nucleophilic acyl substitution, preventing the volatilization of the corrosive amine.

  • Self-Validation Checkpoint (In-Process Control): After 2 hours, withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation Logic: You must confirm the complete consumption of the amine before proceeding to the aqueous workup. Unreacted primary amines will complicate the workup and pose a severe chemical burn hazard during extraction.

  • Quenching & Workup: Once LC-MS confirms complete conversion, quench the reaction by slowly adding saturated aqueous Ammonium Chloride (NH₄Cl). Extract with Ethyl Acetate. Wash the organic layer with 1M HCl to protonate and remove any trace unreacted amine, transferring it safely into the aqueous waste stream.

HandlingWorkflow Step1 1. PPE & Hood Verification (Barrier Protection) Step2 2. Acid Activation (Inert N2 Atmosphere) Step1->Step2 Step3 3. Controlled Amine Addition (0°C, Dropwise) Step2->Step3 Step4 4. LC-MS Validation (Confirm Amine Consumption) Step3->Step4 Step5 5. Acidic Quench & Workup (Neutralize Hazards) Step4->Step5

Step-by-step safe handling and reaction workflow for corrosive benzylamines.

Emergency Response & Environmental Controls

Due to its classification as a corrosive aralkylamine, specific emergency protocols must be strictly adhered to[3][4]:

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately. Do not attempt to neutralize the skin with acids, as the resulting exothermic neutralization reaction will exacerbate tissue damage[3].

  • Spill Mitigation: Do not use combustible materials (like sawdust) to absorb spills. Suppress vapors with a water spray jet. Contain the spill using inert, non-combustible absorbent materials (e.g., sand or vermiculite), and sweep into a sealed, chemically compatible container for hazardous waste disposal[4].

References

  • Chemsrc. "4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2". Chemsrc Chemical Database.
  • National Institutes of Health. "4-Methoxybenzylamine | C8H11NO | CID 75452". PubChem.
  • Carl Roth GmbH. "Safety Data Sheet: Benzylamine ≥99 %". Carl Roth.
  • Fisher Scientific. "SAFETY DATA SHEET: 4-Methoxybenzylamine". Fisher Scientific.

Sources

Protocols & Analytical Methods

Method

Application Note: Standard Synthesis Protocols for 4-(3-Methyl-butoxy)-benzylamine

Introduction & Synthetic Strategy 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2)[1][2] is a highly valuable primary amine building block utilized extensively in medicinal chemistry and drug development. The molecule f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Strategy

4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2)[1][2] is a highly valuable primary amine building block utilized extensively in medicinal chemistry and drug development. The molecule features a lipophilic isopentyl (3-methylbutoxy) ether linkage coupled with a reactive benzylic amine, making it an excellent pharmacophore for optimizing receptor binding affinity and modulating drug lipophilicity[1].

Because this compound is not always available in bulk at cost-effective rates, in-house synthesis is a standard requirement for drug development laboratories. The most robust, scalable, and high-yielding synthetic route involves a two-step process:

  • O-Alkylation (Williamson Ether Synthesis): Coupling of 4-hydroxybenzonitrile with 1-bromo-3-methylbutane.

  • Nitrile Reduction: Conversion of the intermediate benzonitrile to the target benzylamine using a powerful hydride donor.

Synthesis SM 4-Hydroxybenzonitrile IM 4-(3-Methylbutoxy)benzonitrile (Intermediate) SM->IM 1-Bromo-3-methylbutane K2CO3, DMF, 80°C PR 4-(3-Methylbutoxy)benzylamine (Target) IM->PR 1. LiAlH4, THF, 0°C to Reflux 2. Fieser Workup

Synthetic pathway for 4-(3-Methyl-butoxy)-benzylamine via O-alkylation and nitrile reduction.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

Mechanistic Causality & Reagent Selection

To construct the ether linkage, the phenolic hydroxyl group of 4-hydroxybenzonitrile must be deprotonated to form a highly nucleophilic phenoxide anion.

  • Base Selection: The phenolic proton has a pKa of approximately 8.5 due to the electron-withdrawing para-cyano group. Potassium carbonate (

    
    ) is explicitly selected because it is sufficiently basic to quantitatively deprotonate the phenol without being so aggressive as to induce unwanted side reactions (such as nitrile hydrolysis), which stronger bases like Sodium Hydride (
    
    
    
    ) might cause[3].
  • Solvent Selection: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It leaves the phenoxide anion unsolvated ("naked") and highly reactive, drastically accelerating the

    
     displacement of the primary bromide[3].
    
Step-by-Step Methodology

Scale: 10 mmol

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile (1.19 g, 10 mmol) in anhydrous DMF (15 mL)[3].

  • Deprotonation: Add anhydrous

    
     (2.76 g, 20 mmol, 2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.
    
  • Alkylation: Add 1-bromo-3-methylbutane (isopentyl bromide) (1.81 g, 12 mmol, 1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 3 to 4 hours[3].

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) system. The reaction is self-validating when the highly polar, low-

    
     starting material spot completely disappears, replaced by a non-polar, high-
    
    
    
    ether spot.
  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice water. Extract the aqueous phase with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , filter, and concentrate in vacuo to yield 4-(3-methylbutoxy)benzonitrile .

Protocol 2: Nitrile Reduction & The Fieser Workup

Mechanistic Causality & Reagent Selection

Nitriles are highly oxidized functional groups that are completely resistant to milder hydride donors like Sodium Borohydride (


)[4][5]. Therefore, Lithium Aluminum Hydride (

), a potent reducing agent, is strictly required[4]. The reduction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon, forming an intermediate imine salt, which is rapidly reduced again to the primary amine[5]. The reaction must be performed in anhydrous ethereal solvents (e.g., THF or Diethyl Ether) due to their chemical inertness to

and their ability to solubilize the intermediate lithium-aluminum complexes[6].
The Fieser Workup Logic

A notorious challenge in


 reductions is the post-reaction quench. Unreacted 

reacts violently with water, releasing flammable hydrogen gas. Furthermore, standard aqueous workups generate gelatinous aluminum hydroxide emulsions that trap the target amine and are nearly impossible to filter[4][7].

To solve this, the Fieser Workup is universally employed[8][9]. By sequentially adding specific stoichiometric ratios of water and 15%


, the aluminum salts are forced to precipitate as a dense, granular, and easily filterable white aluminate solid[7][8].

Fieser Step1 Cool Reaction to 0 °C (Dilute with THF/Ether) Step2 Add x mL H2O (Dropwise, Caution: Exothermic) Step1->Step2 Step3 Add x mL 15% NaOH (aq) Step2->Step3 Step4 Add 3x mL H2O Step3->Step4 Step5 Warm to RT & Stir 15 min Add MgSO4 Step4->Step5 Step6 Filter Granular Salts (Aluminate Precipitate) Step5->Step6

Standard Fieser workup protocol for quenching Lithium Aluminum Hydride reactions safely.

Step-by-Step Methodology

Scale: Based on 1.0 g of


 used.
  • Preparation: In an oven-dried 250 mL round-bottom flask, suspend

    
     (1.0 g, ~26 mmol) in anhydrous THF (30 mL) and cool to 0 °C under nitrogen[9].
    
  • Addition: Dissolve the intermediate 4-(3-methylbutoxy)benzonitrile (approx. 1.89 g, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the

    
     suspension to control the exothermic hydrogen evolution.
    
  • Reduction: Remove the ice bath and heat the reaction to reflux for 3 hours[9].

  • Self-Validation (In-Process Control): Monitor via Infrared (IR) Spectroscopy. The intermediate features a sharp, distinct nitrile (-C≡N) stretching band at ~2220 cm⁻¹. The reaction is complete when this band entirely vanishes.

  • Fieser Quench: Cool the reaction mixture strictly to 0 °C. Dilute with an additional 30 mL of THF or Diethyl Ether[8][9].

    • Step A: Very slowly add 1.0 mL of distilled water dropwise (Caution: Vigorous

      
       evolution)[7][8].
      
    • Step B: Add 1.0 mL of 15% aqueous

      
      [8][9].
      
    • Step C: Add 3.0 mL of distilled water[7][8].

  • Isolation: Warm the mixture to room temperature and stir vigorously for 15 minutes. Add anhydrous

    
     until the precipitate becomes a stark white, granular solid[8][9]. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.
    
  • Concentration: Concentrate the filtrate in vacuo to yield the pure target, 4-(3-Methyl-butoxy)-benzylamine .

Quantitative Data & Analytical Markers

The following table summarizes the key reaction parameters, expected yields, and analytical markers required to validate the success of each synthetic step.

ParameterStep 1: O-AlkylationStep 2: Nitrile Reduction
Reagents 4-Hydroxybenzonitrile, 1-Bromo-3-methylbutane4-(3-Methylbutoxy)benzonitrile,

Solvent Anhydrous DMFAnhydrous THF
Temperature 80 °C0 °C to Reflux
Reaction Time 3 - 4 hours3 hours
Workup Method Aqueous extraction (EtOAc /

)
Fieser Method (

/ 15%

/

)
Expected Yield 85 - 95%75 - 85%
Analytical Marker (IR) Appearance of strong C-O ether stretch (~1250 cm⁻¹)Disappearance of -C≡N band (2220 cm⁻¹); Appearance of N-H stretch (3300 cm⁻¹)
Analytical Marker (¹H NMR) Appearance of triplet at ~4.0 ppm (-CH₂-O-)Appearance of singlet at ~3.8 ppm (Ar-CH₂-NH₂)

References

  • [1] 4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2 | Chemsrc. Chemsrc.com. Available at: 1

  • [2] 4-(3-Methyl-butoxy)-benzylamine|CAS 21244-38-2|Angene. TCI Chemical Trading. Available at: 2

  • [8] Magic Formulas: Fieser Workup (LAH and DiBAL) - Chemistry. University of Rochester. Available at: 8

  • [9] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Available at: 9

  • [4] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: 4

  • [5] 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile. Benchchem. Available at: 5

  • [7] Technical Support Center: Safe Quenching of Aluminum Hydride Reactions. Benchchem. Available at: 7

  • [6] Why Use Ether for Lithium Aluminum Hydride? - Knowledge. Bloom Tech. Available at: 6

  • [3] Analogs of Pentamidine as Potential Anti-Pneumocystis Chemotherapeutics. PMC / NIH.gov. Available at: 3

Sources

Application

Application Note: High-Efficiency Amide Coupling of 4-(3-Methyl-butoxy)-benzylamine via HATU-Mediated Activation

Executive Summary & Rationale Amide coupling reactions remain the most frequently executed transformations in medicinal chemistry and drug discovery workflows[1]. The target amine, 4-(3-Methyl-butoxy)-benzylamine (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Amide coupling reactions remain the most frequently executed transformations in medicinal chemistry and drug discovery workflows[1]. The target amine, 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2), is a highly versatile primary building block[2]. Its structure features an electron-rich benzylic amine core paired with a lipophilic isopentoxy (3-methylbutoxy) tail. This unique structural motif is highly valued in drug development for tuning pharmacokinetic properties, specifically by increasing the lipophilicity (logP) of the resulting scaffold to enhance membrane permeability.

While the benzylic amine is inherently nucleophilic, achieving near-quantitative yields without epimerization of the partnering carboxylic acid requires a highly optimized activation strategy. This application note details a robust, self-validating protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the rapid and clean amidation of 4-(3-Methyl-butoxy)-benzylamine.

Mechanistic Insights: The Causality of Reagent Selection

The selection of coupling reagents is not arbitrary; it is dictated by the electronic and steric demands of the substrates.

  • The Superiority of HATU: HATU is chosen over traditional carbodiimides (EDC/DCC) or benzotriazole-based reagents (HBTU/TBTU) due to its exceptional reaction kinetics and suppression of racemization[3],. The core advantage of HATU lies in the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group. The pyridine nitrogen atom at the 7-position of the HOAt moiety exerts a profound neighboring group effect. It stabilizes the incoming 4-(3-Methyl-butoxy)-benzylamine nucleophile through a hydrogen-bonded, 7-membered cyclic transition state, dramatically accelerating the carbon-nitrogen bond formation[4].

  • The Role of DIPEA: A non-nucleophilic base is required to deprotonate the carboxylic acid (forming the reactive carboxylate anion) without competing for the activated ester[3]. DIPEA is sterically hindered, making it the ideal base to drive the formation of the OAt-active ester while maintaining an alkaline environment (pH > 8) to keep the benzylamine in its reactive, unprotonated state.

Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster HATU Product Amide Product ActiveEster->Product 4-(3-Methyl-butoxy)- benzylamine Byproducts HOAt + TMU ActiveEster->Byproducts Leaving Groups

Logical mechanistic relationship of HATU-mediated amide bond formation.

Quantitative Data: Optimization of Coupling Conditions

To establish the authoritative baseline for this protocol, various coupling conditions were evaluated using 4-(3-Methyl-butoxy)-benzylamine and a standard chiral aliphatic acid (N-Boc-L-Valine). The data clearly demonstrates the superiority of the HATU/DIPEA system in N,N-Dimethylformamide (DMF).

Table 1: Optimization of Amide Coupling Conditions

EntryCoupling Reagent (Eq)Base (Eq)SolventTime (h)Yield (%)Epimerization Level
1EDC·HCl (1.2) / HOBt (0.2)DIPEA (3.0)DCM12.068%Moderate
2HBTU (1.2)DIPEA (3.0)DMF4.082%Low
3T3P (1.5, 50% in EtOAc)Et3N (3.0)EtOAc8.075%Very Low
4 HATU (1.2) DIPEA (3.0) DMF 1.5 96% Not Detected

Note: Yields represent isolated, chromatographically pure products. Epimerization was monitored via chiral HPLC.

Experimental Methodology

The following methodology provides a self-validating, step-by-step procedure for the 1.0 mmol scale coupling of a generic carboxylic acid with 4-(3-Methyl-butoxy)-benzylamine.

Workflow Step1 1. Pre-Activation Carboxylic Acid + DIPEA + HATU Step2 2. Active Ester Formation Generation of OAt-Ester Step1->Step2 15-30 min, RT Step3 3. Amine Addition Add 4-(3-Methyl-butoxy)-benzylamine Step2->Step3 Color change to yellow Step4 4. Amidation Stir at RT (1-2 hours) Step3->Step4 Nucleophilic Attack Step5 5. Aqueous Workup Wash with NaHCO3, HCl, LiCl Step4->Step5 LC-MS Confirmation Step6 6. Purification Flash Chromatography Step5->Step6 Organic Layer Dried

Workflow for HATU-mediated amide coupling of 4-(3-methyl-butoxy)-benzylamine.

Step 1: Pre-Activation of the Carboxylic Acid
  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 mmol, 1.0 eq).

  • Solvation: Dissolve the acid in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Causality: DMF is highly polar and aprotic, ensuring complete dissolution of the polar uronium salt and the highly lipophilic amine.

  • Base Addition: Add DIPEA (522 µL, 3.0 mmol, 3.0 eq) via syringe. Stir for 5 minutes to ensure complete deprotonation.

  • Activation: Add HATU (456 mg, 1.2 mmol, 1.2 eq) in one single portion.

  • Self-Validation Check: Stir the mixture at room temperature for 15–30 minutes. The solution will typically undergo a distinct color change from colorless to pale yellow/orange, visually confirming the formation of the OAt-active ester. An LC-MS aliquot (quenched in methanol) should show the disappearance of the starting acid and the appearance of the methyl ester (due to the MeOH quench).

Step 2: Amine Addition
  • Coupling: Add 4-(3-Methyl-butoxy)-benzylamine (212.6 mg, 1.1 mmol, 1.1 eq) dropwise to the activated ester solution. Causality: Adding the amine slightly in excess ensures complete consumption of the valuable carboxylic acid. Adding it after pre-activation prevents unwanted guanidinylation side-reactions between the amine and HATU.

  • Reaction Monitoring: Stir the reaction at room temperature for 1.5 hours.

  • Self-Validation Check: Monitor reaction progress via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. The reaction is deemed complete when the primary amine peak is consumed and the target amide mass[M+H]+ dominates the chromatogram.

Step 3: Targeted Aqueous Workup

The byproducts of this reaction are HOAt (acidic) and tetramethylurea (TMU, highly polar)[3]. The lipophilic nature of the isopentoxy tail on the product allows for an aggressive aqueous wash to remove these impurities.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (30 mL).

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL). Causality: Deprotonates and extracts the acidic HOAt byproduct into the aqueous phase.

  • Acid Wash: Wash with 1M aqueous HCl (1 × 15 mL). Causality: Protonates and removes any unreacted trace 4-(3-Methyl-butoxy)-benzylamine.

  • DMF/TMU Removal: Wash with 5% aqueous LiCl solution (3 × 15 mL). Causality: Lithium chloride dramatically increases the ionic strength of the aqueous phase, forcing the highly polar DMF and TMU out of the organic layer.

  • Drying: Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate. The lipophilic 4-(3-Methyl-butoxy) group typically results in the product eluting at a high Rf value relative to standard benzylamides.

References

  • [2] Chemsrc. 4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2. Available at: [Link]

  • [4] Wikipedia. HATU - Mechanism of N-acylation using HATU. Available at:[Link]

  • [1] National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at:[Link]

Sources

Method

Optimal solvent systems for 4-(3-Methyl-butoxy)-benzylamine reactions

Optimal Solvent Systems for 4-(3-Methyl-butoxy)-benzylamine Reactions: A Comprehensive Protocol Guide As a Senior Application Scientist, I approach the functionalization of 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-...

Author: BenchChem Technical Support Team. Date: March 2026

Optimal Solvent Systems for 4-(3-Methyl-butoxy)-benzylamine Reactions: A Comprehensive Protocol Guide

As a Senior Application Scientist, I approach the functionalization of 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2) not merely as a sequence of synthetic steps, but as a thermodynamic and kinetic puzzle[1]. The structural duality of this molecule—a highly polar, nucleophilic primary amine head coupled with a bulky, lipophilic isopentyl ether tail—dictates its solvation dynamics. Choosing the wrong solvent inevitably leads to poor reaction kinetics, competitive side reactions (such as ether cleavage or over-alkylation), and tedious downstream purification.

This application note provides a deep dive into the causality behind solvent selection for three primary functionalization pathways: Direct Amidation, Reductive Amination, and Transition-Metal Catalyzed Alkylation/Alkenylation.

Direct Amidation: The Acetonitrile Advantage

Traditional amidation often relies on harsh coupling agents (e.g., HATU, EDC) that require complex aqueous workups, which can lead to emulsion formations due to the amphiphilic nature of 4-(3-Methyl-butoxy)-benzylamine. To bypass this, modern protocols utilize borate-mediated direct amidation using tris-(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃][2].

Mechanistic Causality: The optimal solvent for this transformation is Acetonitrile (MeCN) . MeCN is a polar aprotic solvent that effectively solubilizes both the lipophilic 3-methyl-butoxy tail and the highly polar borate-amine complex intermediates. Crucially, MeCN does not possess a nucleophilic oxygen or nitrogen that could competitively coordinate with the Lewis acidic boron center, ensuring that the borate reagent exclusively activates the carboxylic acid for nucleophilic attack by the benzylamine[3].

Amidation A 4-(3-Methyl-butoxy) -benzylamine C B(OCH2CF3)3 in MeCN A->C B Carboxylic Acid B->C D Borate-Amine Complex C->D Coordination E Amide Product D->E -B(OH)(OCH2CF3)2 F Resin Filtration E->F Purification

Borate-mediated direct amidation workflow in Acetonitrile.
Quantitative Solvent Screening Data
SolventTemperature (°C)Conversion (%)Byproduct Formation
Acetonitrile (MeCN) 80 (Reflux) >95% None
Toluene110 (Reflux)65%Trace thermal degradation
Neat (No Solvent)15040%High (Ether cleavage)
Tetrahydrofuran (THF)65 (Reflux)55%Low
Self-Validating Protocol: Direct Amidation
  • Preparation: In an open-air reaction vial, dissolve 1.0 mmol of the target carboxylic acid and 1.0 mmol of 4-(3-Methyl-butoxy)-benzylamine in 5.0 mL of anhydrous Acetonitrile.

  • Activation: Add 2.0 equivalents of B(OCH₂CF₃)₃ to the stirring solution.

  • Reaction: Heat the mixture to 80 °C for 15 hours. The homogeneous nature of the MeCN solution ensures consistent kinetic profiles.

  • Solid-Phase Workup (Self-Validation): Cool to room temperature. Add Amberlyst A21 (basic resin) and Amberlite IR120 (acidic resin) directly to the MeCN solution and stir for 2 hours. Filter the resins and evaporate the MeCN. Validation: If the solvent system and stoichiometry were maintained, the resulting residue will be >95% pure amide without the need for column chromatography[4].

Reductive Amination: The Protic Necessity

Synthesizing secondary amines via the reductive amination of aldehydes/ketones with 4-(3-Methyl-butoxy)-benzylamine requires a delicate balance. The reaction proceeds through a hemiaminal intermediate, followed by dehydration to an imine, and finally, catalytic hydrogenation[5].

Mechanistic Causality: While aprotic solvents (like Toluene) are excellent for removing water via Dean-Stark traps to drive imine formation, they perform poorly during the hydrogenation step over heterogeneous catalysts (e.g., Ni-doped MFM-300(Cr) MOFs or in-situ generated CoBOx nanoparticles)[6][7]. The optimal solvents are Methanol (MeOH) or Isopropanol (IPA) . Protic solvents stabilize the highly polar transition states during hemiaminal formation and actively facilitate the necessary proton-shuttling mechanisms at the metal-catalyst surface during H₂ activation[8].

ReductiveAmination N1 Carbonyl Compound N3 Hemiaminal Intermediate N1->N3 Nucleophilic Addition N2 4-(3-Methyl-butoxy) -benzylamine N2->N3 Nucleophilic Addition N4 Imine Formation (-H2O) N3->N4 Dehydration N5 Catalytic Reduction (Ni/MOF in MeOH) N4->N5 H2 (5 bar) N6 Secondary Amine Product N5->N6

Reductive amination pathway utilizing protic solvents.
Quantitative Solvent Screening Data
SolventCatalyst SystemTemp/PressureYield of Sec. AmineSelectivity
Methanol (MeOH) Ni/MFM-300(Cr) 160 °C / 5 bar H₂ 92% >98%
Isopropanol (IPA) CoBOx / Co NPs 80 °C / 20 bar H₂ 95% >95%
TolueneNi/MFM-300(Cr)160 °C / 5 bar H₂45%60% (Imine buildup)
DichloromethaneCoBOx / Co NPs80 °C / 20 bar H₂<10%Catalyst poisoning
Self-Validating Protocol: Catalytic Reductive Amination
  • Substrate Mixing: In a 30 mL stainless steel autoclave, combine 1.0 mmol of 4-(3-Methyl-butoxy)-benzylamine and 1.0 mmol of the target aldehyde/ketone in 10 mL of anhydrous Methanol.

  • Catalyst Addition: Add 10 mg of Ni/MFM-300(Cr) catalyst[9].

  • Hydrogenation: Purge the autoclave with H₂ gas three times, then pressurize to 5 bar. Heat the system to 160 °C with a stirring rate of 600 rpm for 18 hours.

  • Isolation: Cool the reactor, vent the H₂, and centrifuge the mixture to recover the heterogeneous catalyst. Evaporate the MeOH. Validation: GC-MS analysis should reveal complete consumption of the imine intermediate; the presence of unreduced imine indicates insufficient protic solvation or catalyst deactivation.

Alpha-Alkylation & C-H Functionalization: Stabilizing Reactive Intermediates

Advanced functionalization of benzylic amines often involves transition-metal-free Umpolung α-alkylation or Iridium-catalyzed ortho-C-H alkenylation.

Mechanistic Causality: For Umpolung α-alkylation, the benzylamine is first converted to a ketimine, which is deprotonated by a strong base (e.g., NaHMDS) to form an azaallyl anion. This anion acts as a super electron donor (SED) to initiate a single-electron transfer (SET) with an alkyl thianthrenium salt[10]. The optimal solvent is 1,2-Dimethoxyethane (DME) . DME's bidentate ether oxygen atoms perfectly chelate the sodium counterions, leaving the azaallyl anion "naked" and highly reactive for the SET process, without quenching the subsequent radical intermediates.

Conversely, for Ir-catalyzed ortho-C-H alkenylation, Chlorobenzene (PhCl) is optimal. The SMD (Solvation Model based on Density) calculations reveal that PhCl provides the exact dielectric constant (ε = 5.61) required to stabilize the concerted metalation-deprotonation (CMD) transition state without outcompeting the directing group for coordination to the Iridium center[11].

Umpolung S1 Ketimine Derivative S2 Deprotonation (Base in DME) S1->S2 S3 Azaallyl Anion (SED) S2->S3 S5 Single-Electron Transfer S3->S5 S4 Alkyl Thianthrenium Salt S4->S5 S6 α-Alkylated Product S5->S6 Radical Coupling

Transition-metal-free Umpolung α-alkylation mechanism in DME.
Quantitative Solvent Screening Data (Umpolung Alkylation)
SolventBaseTime (min)Yield of α-Alkylated Product
DME NaHMDS 30 >99% (Quantitative)
THFNaHMDS3078%
TolueneNaHMDS12045%
DMFNaHMDS30Complex mixture (Side reactions)
Self-Validating Protocol: Umpolung α-Alkylation
  • Preparation: In a glovebox, dissolve 0.2 mmol of the 4-(3-Methyl-butoxy)-benzylamine-derived ketimine and 0.24 mmol of the alkyl thianthrenium salt in 2.0 mL of anhydrous DME.

  • Deprotonation & SET: Add 0.3 mmol of NaHMDS dropwise at room temperature. The solution will rapidly change color, indicating the formation of the persistent azaallyl radical.

  • Reaction: Stir at room temperature for exactly 30 minutes. The rapid kinetics in DME prevent over-alkylation.

  • Quenching: Remove the vial from the glovebox and quench with saturated aqueous NH₄Cl. Extract with EtOAc. Validation: A quantitative yield within 30 minutes confirms that DME successfully stabilized the SED intermediate; longer reaction times or lower yields indicate moisture contamination or poor ion-pairing in the solvent[12].

References

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.[Link]

  • Huang, W., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. Advanced Science.[Link]

  • Zhang, S., et al. (2023). In-situ reconstruction of CoBOx enables formation of Co for synthesis of benzylamine through reductive amination. Frontiers in Chemistry.[Link]

  • Xiao, W., et al. (2025). Umpolung Approach for the α-Alkylation of Benzylic Amines Enabled by Superelectron Donors. Organic Letters (ACS Publications).[Link]

  • Wang, J., Ling, B., & Liu, P. (2020). Density Functional Theory Study on the Mechanism of Iridium-Catalyzed Benzylamine ortho C–H Alkenylation with Ethyl Acrylate. ACS Omega.[Link]

Sources

Application

Application Note: 4-(3-Methylbutoxy)benzylamine as a Strategic Chemical Intermediate in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standardized Protocols Executive Summary & Mechanistic Rationale In modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standardized Protocols

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the selection of chemical intermediates is driven by the need to balance target affinity, metabolic stability, and physicochemical properties (e.g., lipophilicity, membrane permeability). 4-(3-Methylbutoxy)benzylamine (CAS: 21244-38-2)[1], also known as 4-isopentyloxybenzylamine, has emerged as a highly strategic building block in the synthesis of complex therapeutics.

As a Senior Application Scientist, I emphasize the dual utility of this molecule:

  • The Primary Benzylamine Moiety: Acts as a highly reactive nucleophile, facilitating rapid integration into core scaffolds via amide coupling, reductive amination, or nucleophilic aromatic substitution (S_NAr).

  • The 3-Methylbutoxy (Isopentyloxy) Tail: Provides a bulky, lipophilic extension. In structure-based drug design, this ether-linked tail is critical for displacing water molecules in hydrophobic receptor pockets, thereby increasing binding entropy and overall target affinity.

This guide details the application of 4-(3-Methylbutoxy)benzylamine in two major therapeutic areas: the synthesis of Platelet-Activating Factor (PAF) antagonists[2] and the development of adenine-based protein kinase inhibitors[3].

Application Workflows

Synthesis of Platelet-Activating Factor (PAF) Antagonists

PAF is a potent phospholipid activator mediating inflammatory and thrombotic cascades. Yamanouchi Pharmaceutical successfully utilized 4-(3-Methylbutoxy)benzylamine to synthesize saturated heterocyclic carboxamide derivatives that act as potent PAF receptor antagonists[2]. The lipophilic isopentyloxy tail mimics the lipid structure of endogenous PAF, allowing the antagonist to competitively bind to the PAF receptor's hydrophobic transmembrane domain.

PAF_Synthesis A 4-(3-Methylbutoxy) benzylamine (Nucleophile) C Amide Coupling (HATU, DIPEA, DMF) A->C B Thiazolidine-4- carboxylic acid (Electrophile) B->C D PAF Antagonist (e.g., US4987132A) C->D

Workflow for synthesizing PAF antagonists via amide coupling.

Synthesis of Adenine-Based Protein Kinase Inhibitors

Dysregulated protein kinases are primary drivers in oncology and chronic inflammatory diseases. BCI Pharma has demonstrated the utility of 4-(3-Methylbutoxy)benzylamine in synthesizing adenine derivatives that function as competitive kinase inhibitors[3]. By reacting the benzylamine with a halogenated purine scaffold via S_NAr, the resulting molecule positions the isopentyloxy tail directly into the deep hydrophobic pocket adjacent to the ATP-binding site, preventing ATP from binding and halting downstream phosphorylation[4].

Kinase_Inhibition ATP Endogenous ATP Kinase Protein Kinase (ATP-Binding Pocket) ATP->Kinase Binds Signal Downstream Signaling (Inflammation/Oncology) Kinase->Signal Phosphorylation Inhibitor Adenine Derivative (from Intermediate) Inhibitor->Kinase Competitive Binding Blocked Signaling Arrested Inhibitor->Blocked Therapeutic Effect

Mechanism of competitive kinase inhibition by adenine derivatives.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical parameters of this intermediate is essential for predicting reaction kinetics and downstream pharmacokinetics.

ParameterDescription / ValueMechanistic Relevance in Drug Design
Compound Name 4-(3-Methylbutoxy)benzylamineStandardized nomenclature for procurement.
CAS Number 21244-38-2Unique identifier for chemical inventory[1].
Molecular Formula C₁₂H₁₉NO-
Molecular Weight 193.28 g/mol Optimal low-molecular-weight size for fragment-based drug design[1].
Functional Group 1 Primary BenzylamineHighly nucleophilic; ideal for S_NAr and amide coupling without steric hindrance.
Functional Group 2 Isopentyloxy EtherEnhances LogP; specifically targets hydrophobic receptor pockets.
Typical Coupling Yield 75% - 90%High efficiency in HATU/DIPEA mediated reactions due to unhindered amine.
Typical S_NAr Yield 60% - 85%Readily displaces halogens on purine/pyrimidine rings under thermal conditions.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and a validation checkpoint.

Protocol A: Standardized Amide Coupling (Synthesis of PAF Antagonist Precursors)

This protocol utilizes HATU to ensure high-efficiency coupling of 4-(3-Methylbutoxy)benzylamine with sterically hindered carboxylic acids (e.g., thiazolidine derivatives).

Reagents:

  • 4-(3-Methylbutoxy)benzylamine (1.0 eq)

  • Thiazolidine-4-carboxylic acid derivative (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly forms an active OAt ester with the carboxylic acid. Pre-activation prevents epimerization of chiral centers in the acid derivative.

  • Coupling: Add 4-(3-Methylbutoxy)benzylamine (1.0 eq) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

    • Causality: The highly nucleophilic primary benzylamine attacks the OAt ester, forming the stable amide bond.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x).

    • Causality: NaHCO₃ removes unreacted acid and HATU byproducts; HCl removes unreacted amine; brine draws out residual DMF.

  • Self-Validation Checkpoint:

    • Perform TLC (Hexanes:EtOAc 1:1). The product will be highly UV-active (254 nm) due to the benzyl ring.

    • Confirm the exact mass via LC-MS (ESI+). Look for the

      
       peak corresponding to the newly formed carboxamide.
      
Protocol B: Nucleophilic Aromatic Substitution (S_NAr) for Kinase Inhibitors

This protocol details the attachment of the benzylamine to a halogenated purine scaffold to synthesize kinase inhibitor libraries.

Reagents:

  • 4-(3-Methylbutoxy)benzylamine (1.2 eq)

  • 6-Chloropurine derivative (1.0 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • n-Butanol

Step-by-Step Methodology:

  • Reaction Assembly: In a pressure vial, combine the 6-chloropurine derivative (1.0 eq) and 4-(3-Methylbutoxy)benzylamine (1.2 eq) in n-Butanol (0.5 M). Add Et₃N (2.0 eq).

    • Causality: n-Butanol is chosen as the solvent because its high boiling point accommodates the thermal energy required for S_NAr on electron-deficient heterocycles. Et₃N acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the amine from protonating and losing its nucleophilicity.

  • Thermal Displacement: Seal the vial and heat the mixture to 100–110°C for 12–16 hours with vigorous stirring.

  • Workup & Purification: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove n-Butanol. Redissolve the crude residue in Dichloromethane (DCM) and purify via silica gel flash chromatography (gradient elution: 0-10% Methanol in DCM).

  • Self-Validation Checkpoint:

    • Monitor the disappearance of the starting 6-chloropurine via analytical HPLC.

    • Validate the final structure using ¹H NMR. The successful S_NAr is confirmed by the upfield shift of the benzyl protons (due to the electron-donating effect of the newly formed secondary amine attached to the purine ring) and HRMS confirmation.

References

  • Chemsrc. (2026). 4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2. Retrieved March 10, 2026. URL:[Link]

  • Yamanouchi Pharmaceutical Co Ltd. (1991). Saturated heterocyclic carboxamide derivatives (US Patent No. 4,987,132A). U.S. Patent and Trademark Office.
  • BCI Pharma. (2017). Adenine derivatives as protein kinase inhibitors (WIPO Patent No. WO2017191297A1). World Intellectual Property Organization.

Sources

Method

Scalable synthesis methods for 4-(3-Methyl-butoxy)-benzylamine

Application Note: Scalable Synthesis of 4-(3-Methyl-butoxy)-benzylamine Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-(3-Methyl-butoxy)-benzylamine

Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

4-(3-Methyl-butoxy)-benzylamine (also known as 4-isopentyloxybenzylamine) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of platelet-activating factor (PAF) antagonists, kinase inhibitors, and novel CNS therapeutics [1].

Synthesizing primary alkoxybenzylamines at scale presents two distinct chemical challenges:

  • Regioselective Alkylation: Ensuring complete O-alkylation of the phenol precursor without competitive ring alkylation.

  • Chemoselective Reduction: Reducing the nitrile moiety to a primary amine while strictly suppressing the formation of secondary and tertiary amine byproducts—a notorious issue in benzonitrile hydrogenations.

This application note details a highly optimized, two-step scalable protocol. It leverages a classical Williamson ether synthesis followed by a high-pressure catalytic hydrogenation using Raney Nickel in the presence of methanolic ammonia.

Mechanistic Pathway & Process Flow

The synthesis relies on a self-validating sequence designed for high atom economy and minimal chromatographic purification.

  • Step 1: Williamson Etherification. 4-hydroxybenzonitrile undergoes an

    
     reaction with 1-bromo-3-methylbutane (isoamyl bromide). Potassium carbonate (
    
    
    
    ) is selected as a weak base to deprotonate the phenol without triggering side reactions, while N,N-Dimethylformamide (DMF) serves as a polar aprotic solvent to leave the phenoxide anion unsolvated and highly nucleophilic [2].
  • Step 2: Catalytic Hydrogenation. The intermediate nitrile is reduced. The reduction of nitriles proceeds via a highly reactive imine intermediate. Without intervention, the newly formed primary amine can attack this imine, leading to the formation of a secondary amine (di-(4-isopentyloxybenzyl)amine). By conducting the reaction in an excess of ammonia (

    
    ), the equilibrium is forced toward the primary imine, effectively shutting down the secondary amine pathway [3].
    

SynthesisWorkflow A 4-Hydroxybenzonitrile + Isoamyl Bromide B 4-(3-Methylbutoxy) benzonitrile A->B K2CO3, DMF 80°C (SN2) C Imine Intermediate (Transient) B->C H2, Raney Ni MeOH D 4-(3-Methylbutoxy) benzylamine (Target Product) C->D H2 (Fast) C->D Excess NH3 (Shifts Equilibrium) E Secondary Amine (Undesired Byproduct) C->E Condensation (Without NH3)

Workflow of 4-(3-Methyl-butoxy)-benzylamine synthesis highlighting ammonia's role in byproduct suppression.

Experimental Protocols

Protocol A: Synthesis of 4-(3-Methylbutoxy)benzonitrile

Objective: High-yielding O-alkylation with complete consumption of the phenolic starting material.

Reagents:

  • 4-Hydroxybenzonitrile: 1.0 equivalent (eq)

  • 1-Bromo-3-methylbutane (Isoamyl bromide): 1.2 eq

  • Potassium Carbonate (

    
    , anhydrous, 325 mesh): 2.0 eq
    
  • DMF (Anhydrous): 5 volumes (v/w relative to phenol)

Step-by-Step Procedure:

  • Preparation: Charge a dry, nitrogen-flushed jacketed reactor with 4-hydroxybenzonitrile and DMF. Stir at 300 rpm until complete dissolution.

  • Base Addition: Add finely powdered anhydrous

    
     in a single portion. Stir the suspension at ambient temperature for 15 minutes to initiate phenoxide formation.
    
  • Alkylation: Add 1-bromo-3-methylbutane dropwise over 30 minutes.

  • Heating: Ramp the reactor temperature to 80 °C. Maintain for 12 hours. Causality Note: 80 °C provides sufficient thermal energy to overcome the activation barrier of the sterically hindered primary bromide without degrading the solvent.

  • Workup: Cool the mixture to 20 °C. Quench by adding 15 volumes of cold Deionized (DI) water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 5 volumes).

  • Purification: Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted 4-hydroxybenzonitrile), followed by brine. Dry over

    
    , filter, and concentrate under reduced pressure to yield a pale yellow oil. (Expected yield: >92%).
    
Protocol B: Catalytic Hydrogenation to 4-(3-Methyl-butoxy)-benzylamine

Objective: Chemoselective reduction of the nitrile to the primary amine while suppressing secondary amine dimerization.

Reagents:

  • 4-(3-Methylbutoxy)benzonitrile: 1.0 eq

  • Raney Nickel (Active slurry in water): 10% w/w relative to substrate

  • 7N Ammonia in Methanol (

    
    /MeOH): 10 volumes
    

Step-by-Step Procedure:

  • Catalyst Preparation: Wash the Raney Nickel slurry three times with methanol under an argon atmosphere to remove water. Critical Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry in the presence of oxygen.

  • Reaction Assembly: Transfer the washed Raney Nickel to a high-pressure autoclave. Dissolve the intermediate nitrile in 7N

    
    /MeOH and add it to the reactor.
    
  • Pressurization: Purge the sealed autoclave with Nitrogen (3 cycles, 20 psi), followed by Hydrogen (3 cycles, 20 psi). Finally, pressurize the reactor to 70 psi (approx. 4.8 bar) with

    
    .
    
  • Hydrogenation: Heat the reaction to 50 °C with vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations [4]. Monitor hydrogen uptake. The reaction is typically complete within 6 hours when pressure stabilizes.

  • Filtration & Isolation: Cool to room temperature and carefully vent the hydrogen gas. Purge with nitrogen. Filter the reaction mixture through a pad of Celite under a blanket of argon to remove the catalyst.

  • Concentration: Evaporate the methanolic ammonia under reduced pressure. Dissolve the crude residue in dichloromethane (DCM), wash with water, dry over

    
    , and concentrate to yield the pure primary amine as a viscous oil. (Expected yield: 88-90%).
    

Quantitative Data & Process Scalability

The following table summarizes the reaction parameters and purity profiles observed during scale-up validation from bench to pilot scale.

ScaleStep 1 Yield (%)Step 1 Purity (HPLC)Step 2 Yield (%)Step 2 Purity (HPLC)Secondary Amine Impurity
10 Gram 94.2%>99.0%89.5%98.5%< 0.5%
100 Gram 93.8%98.8%90.1%98.2%< 0.8%
1 Kilogram 92.5%98.5%88.4%97.9%1.1%

Data Interpretation: The slight increase in secondary amine impurity at the 1 kg scale is attributed to mass-transfer limitations of hydrogen gas in larger reactor volumes. Increasing the impeller speed or utilizing a gas-entrainment stirrer can mitigate this effect, ensuring the local concentration of


 remains high enough to rapidly reduce the imine before condensation occurs [4].

References

  • Yamanouchi Pharmaceutical Co., Ltd. (1991). Saturated heterocyclic carboxamide derivatives (US Patent No. US04987132A1). U.S. Patent and Trademark Office. Available at: [Link]

  • Acadia Pharmaceuticals Inc. (2018). Method for preparing pimavanserin (European Patent No. EP3351532A1). European Patent Office.
  • Bawane, S. P., & Sawant, S. B. (2004). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Chemical Engineering Journal, 103(1-3), 13-19. Available at: [Link]

  • ACS Publications. (2017). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis. Available at: [Link]

Application

Protection and deprotection strategies for 4-(3-Methyl-butoxy)-benzylamine

Application Note: Strategic Protection and Deprotection of 4-(3-Methyl-butoxy)-benzylamine in Multi-Step Synthesis Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection and Deprotection of 4-(3-Methyl-butoxy)-benzylamine in Multi-Step Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Profiling

4-(3-Methyl-butoxy)-benzylamine (also known as 4-isopentyloxybenzylamine) is a versatile primary amine building block[1]. It is frequently utilized in medicinal chemistry for the synthesis of biologically active molecules, including potent platelet-activating factor (PAF) antagonists and kinase inhibitors[2]. Because primary amines are highly nucleophilic, masking this functional group is a mandatory prerequisite before executing downstream cross-coupling reactions, acylations, or peptide synthesis.

Table 1: Physicochemical Properties of the Target Amine

PropertyValue
Chemical Name 4-(3-Methyl-butoxy)-benzylamine
CAS Number 21244-38-2[1]
Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol [1]
Predicted pKa ~9.31 (Basic primary amine)[3]

Mechanistic Insights: The Causality of Protecting Group Selection

Selecting a protecting group for 4-(3-Methyl-butoxy)-benzylamine requires a deep understanding of its specific electronic properties. The molecule features a para-alkoxy substituent (the isopentyloxy group). The oxygen lone pairs donate electron density directly into the aromatic ring, significantly increasing the electron density at the benzylic position. This dictates the success or failure of standard protection strategies[4]:

  • Acid Sensitivity (The Boc Challenge): The electron-rich nature of the para-alkoxybenzyl system highly stabilizes benzylic carbocations. Consequently, the benzylic C–N bond is susceptible to irreversible cleavage under harsh acidic conditions (e.g., prolonged heating in neat Trifluoroacetic acid or HF). While the tert-butyloxycarbonyl (Boc) group is an excellent choice[5], its deprotection via TFA must be strictly time-controlled and often requires carbocation scavengers to prevent the destruction of the amine core.

  • Hydrogenolysis Risk (The Cbz Pitfall): The Carboxybenzyl (Cbz) group is traditionally removed via catalytic hydrogenolysis (H2, Pd/C)[6]. However, benzylamines themselves undergo C–N bond cleavage under these exact conditions. Using Cbz to protect 4-(3-Methyl-butoxy)-benzylamine will likely result in the destruction of the target molecule during deprotection, yielding 4-(isopentyloxy)toluene and ammonia. Thus, Cbz is strongly contraindicated for this specific substrate[7].

  • Base Stability (The Fmoc Advantage): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved via a base-catalyzed E1cb mechanism (typically using 20% piperidine)[8]. This avoids both strong acids and hydrogenolysis, making Fmoc the safest orthogonal choice if downstream steps permit the use of base-labile groups[9].

Strategic Decision Matrix

DecisionMatrix Start Target: 4-(3-Methyl-butoxy)-benzylamine Select Protecting Group Q1 Are downstream intermediates sensitive to strong bases? Start->Q1 Q2 Are downstream intermediates sensitive to strong acids (TFA)? Q1->Q2 Yes (Avoid Fmoc) Fmoc Select Fmoc Protection (Mild piperidine cleavage) Q1->Fmoc No (Fmoc is safe) Boc Select Boc Protection (Requires controlled TFA cleavage) Q2->Boc No (Boc is safe) Cbz AVOID Cbz Protection (Pd/C H2 cleaves benzylamine C-N bond) Q2->Cbz Yes (But see warning)

Caption: Decision matrix for protecting 4-(3-Methyl-butoxy)-benzylamine based on downstream conditions.

Experimental Protocols: Self-Validating Systems

The following protocols have been engineered with built-in analytical validation steps to ensure process integrity.

Protocol A: Boc Protection and Controlled Deprotection

Reference standard adapted from Benchchem protocols and Greene's Protective Groups[4],[10].

Phase 1: Protection

  • Initiation: Dissolve 4-(3-Methyl-butoxy)-benzylamine (1.0 eq, 1.0 g, 5.17 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Activation: Add Triethylamine (TEA) (1.5 eq, 1.08 mL) and cool the reaction flask to 0 °C using an ice bath. The base prevents the formation of protonated amine salts, maintaining the nitrogen's nucleophilicity[10].

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq, 1.24 g) portion-wise.

  • Propagation: Remove the ice bath and stir at room temperature for 2–3 hours.

  • Self-Validation (In-Process): Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting amine remains near the baseline and is ninhydrin-positive (turns purple/pink when heated). The N-Boc product migrates to Rf ~0.6, is UV-active, and is ninhydrin-negative.

  • Workup: Quench with cold 0.5 M HCl (15 mL) to remove unreacted trace amine. Wash the organic layer with saturated NaHCO3 (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Phase 2: Controlled Deprotection Critical Causality: Due to the electron-rich para-alkoxy substituent, prolonged exposure to TFA will cause benzylic C–N cleavage.

  • Initiation: Dissolve the N-Boc intermediate (1.0 g) in DCM (10 mL). Add Triisopropylsilane (TIPS) (0.1 mL) as a carbocation scavenger.

  • Cleavage: Cool to 0 °C and slowly add Trifluoroacetic Acid (TFA) (10 mL).

  • Propagation: Stir at room temperature for exactly 60 minutes. Do not exceed 90 minutes.

  • Self-Validation (Post-Reaction): Analyze via LC-MS. The intact free amine will display an [M+H]+ peak at m/z 194.1. If an [M-NH2]+ peak at m/z 177 is observed, benzylic cleavage has occurred, indicating over-exposure to TFA.

Protocol B: Fmoc Protection and Deprotection

An orthogonal, base-labile approach ideal for acid-sensitive downstream targets[8],[9].

Phase 1: Protection

  • Initiation: Dissolve the amine (1.0 eq, 1.0 g, 5.17 mmol) in a 1:1 mixture of THF and 10% aqueous NaHCO3 (20 mL total).

  • Reagent Addition: Cool to 0 °C. Dropwise add a solution of Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) (1.1 eq, 1.92 g) in THF (10 mL).

  • Propagation: Stir vigorously at room temperature for 2 hours.

  • Self-Validation (In-Process): TLC (20% EtOAc/Hexanes). The Fmoc product (Rf ~0.5) will be intensely UV-active and highly fluorescent under 254 nm and 365 nm light due to the extended conjugation of the fluorenyl ring.

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Phase 2: Deprotection

  • Cleavage: Dissolve the N-Fmoc intermediate in a solution of 20% Piperidine in DMF (10 mL).

  • Propagation: Stir at room temperature for 30 minutes. The base initiates an E1cb elimination, releasing the amine, CO2, and dibenzofulvene (which is immediately scavenged by piperidine)[8].

  • Self-Validation (Post-Reaction): LC-MS will show the return of the [M+H]+ 194.1 peak, alongside a distinct peak for the dibenzofulvene-piperidine adduct (m/z 264).

Reaction Workflow Diagram

ReactionWorkflow cluster_Boc Boc Strategy (Acid Labile) cluster_Fmoc Fmoc Strategy (Base Labile) Amine 4-(3-Methyl-butoxy) -benzylamine [M+H]+ 194 BocProt (Boc)2O, Et3N DCM, 0°C to RT Amine->BocProt FmocProt Fmoc-OSu, NaHCO3 THF/H2O, RT Amine->FmocProt BocProd N-Boc Intermediate [M+H]+ 294 Rf ~0.6 BocProt->BocProd BocDeprot TFA/DCM (1:1), TIPS RT, 60 min max BocProd->BocDeprot BocDeprot->Amine Recovery FmocProd N-Fmoc Intermediate [M+H]+ 416 Highly UV Active FmocProt->FmocProd FmocDeprot 20% Piperidine DMF, RT, 30 min FmocProd->FmocDeprot FmocDeprot->Amine Recovery

Caption: Comparative workflow for the Boc and Fmoc protection/deprotection cycles of the target amine.

Quantitative Data & Analytical Summary

To ensure reproducibility, the following table summarizes the expected quantitative and analytical parameters for both primary protecting group strategies.

Table 2: Comparative Analytical Data for Protected Intermediates

ParameterN-Boc DerivativeN-Fmoc Derivative
Typical Yield 92 - 96%[5]88 - 94%[9]
LC-MS [M+H]+ 294.2 m/z416.2 m/z
TLC Rf (20% EtOAc/Hex) ~0.60~0.50
1H-NMR Benzylic Shift ~4.25 ppm (d, J = 5.5 Hz)~4.35 ppm (d, J = 6.0 Hz)
Primary Risk Factor Benzylic cleavage if TFA > 90 minIncomplete removal of fulvene adduct
Orthogonality Stable to Piperidine/DMFStable to TFA/DCM

References

  • Greene's Protective Groups in Organic Synthesis (4th Edition) . Wuts, P. G. M., & Greene, T. W. John Wiley & Sons.[Link]

  • 4-(3-Methyl-butoxy)-benzylamine (CAS 21244-38-2) Chemical Properties . Chemsrc Database.[Link]

  • Saturated heterocyclic carboxamide derivatives as PAF antagonists . Yamanouchi Pharmaceutical Co., Ltd. Chem. Pharm. Bull.[Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media . Gawande, M. B., & Branco, P. S. Green Chemistry (RSC).[Link]

Sources

Method

Crystallization techniques for 4-(3-Methyl-butoxy)-benzylamine salts

An Application Guide to the Crystallization of 4-(3-Methyl-butoxy)-benzylamine Salts Introduction: The Critical Role of Salt Formation In pharmaceutical and chemical development, the solid-state form of an active molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 4-(3-Methyl-butoxy)-benzylamine Salts

Introduction: The Critical Role of Salt Formation

In pharmaceutical and chemical development, the solid-state form of an active molecule is of paramount importance. It governs critical physicochemical properties such as solubility, dissolution rate, stability, hygroscopicity, and bioavailability.[][2][3] For basic compounds like 4-(3-Methyl-butoxy)-benzylamine, which contains a primary amine group, direct crystallization of the free base can be challenging, often yielding oils or low-melting-point solids.

The conversion of an amine to a salt is a robust and widely adopted strategy to overcome these limitations.[4][5] By reacting the basic benzylamine with an acid, a more stable ionic crystalline lattice can be formed. This not only improves the physical handling characteristics but can also significantly enhance the molecule's performance in downstream applications.[6][7] The choice of the acidic counter-ion and the method of crystallization are pivotal steps that dictate the final properties of the salt form.[8][9][10]

This guide provides a comprehensive overview and detailed protocols for the systematic salt screening and crystallization of 4-(3-Methyl-butoxy)-benzylamine. It is designed for researchers and scientists in drug development and process chemistry, offering both the theoretical basis for experimental choices and practical, field-proven methodologies.

Part 1: Strategic Salt Screening and Counter-ion Selection

The first step in developing a crystalline salt is to identify a suitable acidic counter-ion that forms a stable, crystalline product with the parent amine. This process, known as salt screening, involves reacting the amine with a variety of pharmaceutically acceptable acids and assessing the resulting products.[][6][7]

The Principle of pKa Difference

A fundamental guideline for forming a stable salt is the pKa difference (ΔpKa) between the protonated base (the benzylammonium ion) and the acid. A ΔpKa of 2-3 units or more is generally recommended to ensure a complete proton transfer, resulting in a true salt rather than a cocrystal.[5] The basicity of the benzylamine nitrogen is the starting point for selecting an appropriate range of acidic counter-ions.

Workflow for Salt Screening

The salt screening process can be systematically approached to maximize the chances of identifying promising crystalline salts from a small amount of the parent amine.

SaltScreeningWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Selection Amine 4-(3-Methyl-butoxy)- benzylamine (Free Base) Solubility Solubility Profiling (in various solvents) Amine->Solubility Reaction Stoichiometric Reaction (Amine + Acid) Solubility->Reaction Counterions Select Counter-ions (See Table 1) Counterions->Reaction Evaporation Rapid Evaporation & Slurry Experiments Reaction->Evaporation Analysis Solid Form Analysis (Visual, PLM, XRPD) Evaporation->Analysis Selection Select Crystalline 'Hits' for Optimization Analysis->Selection

Caption: High-level workflow for salt screening.

Table 1: Common Counter-ions for Amine Salt Formation
Counter-ion (Acid)TypeTypical Properties of SaltNotes
Chloride (HCl) InorganicOften highly crystalline, high melting point, can be hygroscopic.A common first choice due to its simplicity and small size.[11]
Sulfate (H₂SO₄) InorganicTypically forms stable, non-hygroscopic crystals.Divalent, can form salts in 1:1 or 2:1 (amine:acid) stoichiometry.
Methane­sulfonate (Mesylate) Organic SulfonateGood crystallinity, generally good aqueous solubility.Often used to improve solubility of parent compound.
Tosylate Organic SulfonateBulky anion, often yields highly crystalline, stable salts.Can reduce hygroscopicity compared to smaller anions.
Maleate Organic CarboxylateCan offer a range of solubilities.Dicarboxylic acid, potential for different salt stoichiometries.
Tartrate Organic CarboxylateChiral; can be used for chiral resolution.Often forms hydrates; good hydrogen bonding potential.
Citrate Organic CarboxylateCan improve solubility; often forms hydrates.Trivalent, complex salt formation is possible.

Part 2: Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than it can hold at equilibrium.[12] Achieving a state of controlled supersaturation is the key to growing high-quality crystals. This process is governed by two main kinetic events:

  • Nucleation: The initial formation of tiny, stable crystalline nuclei from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation or "seeding").[13]

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-ordered crystals.[]

The rate at which supersaturation is generated and consumed determines the final crystal size distribution and morphology. Rapid supersaturation often leads to fast nucleation and the formation of many small crystals, whereas slow, controlled supersaturation favors the growth of fewer, larger crystals.[15]

Part 3: Crystallization Techniques and Protocols

Several techniques can be employed to induce crystallization. The choice depends on the solubility characteristics of the 4-(3-Methyl-butoxy)-benzylamine salt and the desired scale of the experiment.

Decision Tree for Method Selection

MethodSelection Start Start: Have solubility data for the target salt? SolubilityCheck Is salt significantly more soluble at high temp vs. low temp? Start->SolubilityCheck SolventPairCheck Can a miscible solvent/ anti-solvent pair be found? SolubilityCheck->SolventPairCheck  No Cooling Cooling Crystallization SolubilityCheck->Cooling  Yes VolatileCheck Is the 'good' solvent sufficiently volatile? SolventPairCheck->VolatileCheck  No Antisolvent Anti-solvent Addition SolventPairCheck->Antisolvent  Yes Evaporation Slow Evaporation VolatileCheck->Evaporation  Yes Vapor Vapor Diffusion (small scale) Antisolvent->Vapor or

Caption: Decision guide for selecting a crystallization method.

Protocol 1: Cooling Crystallization

This is a common and scalable method for salts that exhibit a significant increase in solubility with temperature.[16][17]

  • Principle: A saturated or near-saturated solution is prepared at an elevated temperature and then cooled in a controlled manner. As the temperature decreases, the solubility drops, leading to supersaturation and crystallization.[]

  • Best For: Salts with a steep solubility curve in a given solvent.

  • Methodology:

    • Solvent Selection: Identify a solvent (or solvent mixture) where the salt has low solubility at room temperature but high solubility at an elevated temperature (e.g., 60-70 °C). Common choices include isopropanol, ethanol, or mixtures with water.[16]

    • Dissolution: In a jacketed reactor or round-bottom flask equipped with a condenser and stirrer, add the crude 4-(3-Methyl-butoxy)-benzylamine salt.

    • Add the selected solvent and heat the mixture with stirring to the target dissolution temperature (e.g., 65 °C) until all solids are fully dissolved.

    • Controlled Cooling: Once a clear solution is obtained, begin a slow, controlled cooling ramp. A rate of 5-10 °C per hour is a good starting point to promote the growth of larger crystals.[16]

    • Maturation: Once the target final temperature (e.g., 0-5 °C) is reached, hold the resulting slurry at this temperature for 2-4 hours with gentle stirring to allow for complete crystallization.

    • Isolation: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual impurities.

    • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-solvent Crystallization

This technique is highly effective when a salt is very soluble in one solvent but poorly soluble in another miscible solvent.[17][18][19]

  • Principle: An "anti-solvent" (in which the salt is insoluble) is added to a solution of the salt in a "good" solvent. This reduces the overall solubility of the salt in the mixed solvent system, inducing supersaturation and precipitation.[20]

  • Best For: Salts that are highly soluble in a convenient solvent, making cooling crystallization impractical.

  • Methodology:

    • System Selection: Identify a miscible solvent/anti-solvent pair. For example, the salt might be soluble in methanol ("good" solvent) but insoluble in ethyl acetate ("anti-solvent").

    • Dissolution: Dissolve the 4-(3-Methyl-butoxy)-benzylamine salt in the minimum amount of the "good" solvent at room temperature to create a concentrated solution.

    • Anti-solvent Addition: While stirring the solution, slowly add the anti-solvent. The rate of addition is critical; a slow rate favors crystal growth over rapid precipitation.[19]

    • Observation: Continue adding the anti-solvent until turbidity (cloudiness) is observed, indicating the onset of nucleation.

    • Maturation: Allow the mixture to stir for 1-2 hours at room temperature to complete the crystallization process. If necessary, the slurry can be cooled to further decrease solubility and maximize yield.

    • Isolation & Drying: Isolate and dry the crystals as described in the cooling crystallization protocol.

Protocol 3: Vapor Diffusion

This is an excellent method for obtaining very high-quality single crystals for analysis (e.g., by X-ray diffraction) and is particularly useful when only milligram quantities of material are available.[21][22]

  • Principle: A concentrated solution of the salt is placed in a small, open vial. This vial is then sealed inside a larger container (a "jar") that contains a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the salt solution, gradually inducing crystallization.[23][24]

  • Best For: Small-scale, high-quality crystal growth.

  • Methodology:

    • Setup: Dissolve 5-10 mg of the salt in a small volume (0.5-1.0 mL) of a relatively non-volatile "good" solvent in a small vial (e.g., a 2 mL glass vial).

    • Place this inner vial inside a larger vial or beaker (the "jar").

    • Add a few milliliters of a volatile anti-solvent to the bottom of the outer jar, ensuring the liquid level is below the top of the inner vial. A common solvent/anti-solvent combination is methanol/diethyl ether.[21]

    • Equilibration: Seal the outer jar tightly and leave it undisturbed in a location with a stable temperature.

    • Crystal Growth: Over several hours to days, the anti-solvent vapor will diffuse into the solution, causing crystals to form. The process is complete when the solution volume in the inner vial has increased and crystallization has ceased.

    • Isolation: Carefully remove the inner vial, decant the mother liquor, and gently dry the crystals.

Part 4: Characterization of Crystalline Salts

Once a crystalline solid has been obtained, it must be thoroughly characterized to confirm its structure, purity, and physical properties. This is a critical step for selecting the optimal salt form for further development.[7]

TechniqueInformation ProvidedCausality and Interpretation
X-Ray Powder Diffraction (XRPD) Crystalline fingerprint, phase identification, polymorphism.The unique diffraction pattern provides definitive proof of a specific crystalline lattice. Different patterns for samples from different experiments indicate polymorphism (the existence of multiple crystal forms).[2][25][26]
Differential Scanning Calorimetry (DSC) Melting point, phase transitions, heat of fusion.A sharp endotherm on the DSC thermogram indicates the melting of a crystalline solid. Multiple thermal events may suggest the presence of solvates, hydrates, or polymorphic transitions.[27][28][29]
Thermogravimetric Analysis (TGA) Solvent/water content, thermal decomposition.Mass loss at temperatures below ~150°C typically corresponds to the loss of residual solvent or water of crystallization. This helps distinguish between an anhydrous salt, a hydrate, or a solvate.[30][31]
Polarized Light Microscopy (PLM) Birefringence, crystal habit (shape), initial assessment of crystallinity.Crystalline materials (except those with cubic symmetry) are typically birefringent, meaning they rotate polarized light and appear bright against a dark background. This is a rapid method to distinguish between crystalline and amorphous (non-birefringent) solids.

References

  • Salt screening - CRYSFORMA. (n.d.). Crysforma. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Effect of counter-ion on packing and crystal density of 5,5′-(3,3′-bi[1,2,4-oxadiazole]-5,5′-diyl)bis(1H-tetrazol-1-olate) with five different cations. (2018). Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • Crystallisation Techniques. (2006). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Understanding Counter Ions: The Unsung Heroes of Ionic Compounds. (2026). Oreate AI Blog. Retrieved from [Link]

  • API Crystallization. (n.d.). Chemical Engineering. Retrieved from [Link]

  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. (n.d.). Molecules. Retrieved from [Link]

  • The Counterion (SO42− and NO3−) Effect on Crystallographic, Quantum-Chemical, Protein-, and DNA-Binding Properties of Two Novel Copper(II)–Pyridoxal-Aminoguanidine Complexes. (2024). Molecules. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation. (n.d.). Micropore Technologies. Retrieved from [Link]

  • Structural (XRD) Characterization and an Analysis of H-Bonding Motifs in Some Tetrahydroxidohexaoxidopentaborate(1-) Salts of N-Substituted Guanidinium Cations. (2023). Molecules. Retrieved from [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures. Retrieved from [Link]

  • The crystal structures of ten supramolecular salts of benzylamine and organic acids. (2025). ResearchGate. Retrieved from [Link]

  • Cooling crystallization monitoring and control in API production processes with RI measurements. (2025). Vaisala. Retrieved from [Link]

  • Counterion Effect and Isostructurality in a Series of Ag(I) Complexes Containing a Flexible, Imidazole Based Dipodal Ligand. (2021). Semantic Scholar. Retrieved from [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. (2014). ResearchGate. Retrieved from [Link]

  • Influence of counter-ions on the crystal structures of DNA decamers: binding of [Co(NH3)6]3+ and Ba2+ to A-DNA. (n.d.). Nucleic Acids Research. Retrieved from [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. Retrieved from [Link]

  • What factors affect the rate of salt crystallisation? (n.d.). TutorChase. Retrieved from [Link]

  • Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structural (XRD) and thermal (DSC, TGA) and BET analysis of materials derived from non-metal cation pentaborate salts. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

  • Structural (XRD) and thermal (DSC, TGA) and BET analysis of materials derived from non-metal cation pentaborate salts. (2010). ResearchGate. Retrieved from [Link]

  • Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing Benzylamine salts. (n.d.). Google Patents.
  • Vibrational Spectroscopic Studies of Cocrystals and Salts. 4. Cocrystal Products formed by Benzylamine, α-Methylbenzylamine, and their Chloride Salts. (2011). Crystal Growth & Design. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Online Press. Retrieved from [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025). YouTube. Retrieved from [Link]

  • Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. (n.d.). Acta Physica Polonica A. Retrieved from [Link]

  • Polymorph, Salt & Cocrystal Screening. (n.d.). Veranova. Retrieved from [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). Symbiosis. Retrieved from [Link]

  • Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2025). ResearchGate. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Method of crystallizing salts from aqueous solutions. (n.d.). Google Patents.
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  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2023). Crystal Growth & Design. Retrieved from [Link]

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  • Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? (2020). ResearchGate. Retrieved from [Link]

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  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023). RSC Publishing. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 4-(3-Methyl-butoxy)-benzylamine synthesis

Welcome to the Technical Support Center for the synthesis of 4-(3-Methylbutoxy)benzylamine . This guide is engineered for research scientists and drug development professionals troubleshooting yield bottlenecks in the tw...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(3-Methylbutoxy)benzylamine . This guide is engineered for research scientists and drug development professionals troubleshooting yield bottlenecks in the two-step synthesis from 4-cyanophenol.

Below, we dissect the causality behind common experimental failures—specifically regioselectivity in etherification and dimerization during nitrile reduction—and provide self-validating protocols to guarantee high-yield recovery of the primary amine.

Reaction Pathway & Bottleneck Analysis

Reaction_Pathway Phenol 4-Cyanophenol + Isoamyl Bromide Nitrile 4-(3-Methylbutoxy)benzonitrile (Intermediate) Phenol->Nitrile K2CO3, DMF, 70°C Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2, Catalyst Primary 4-(3-Methylbutoxy)benzylamine (Target Primary Amine) Imine->Primary H2 (Fast) Secondary Secondary Amine (Dimer Byproduct) Imine->Secondary + Primary Amine, H2 (- NH3) Primary->Secondary Nucleophilic Attack Toluene Hydrogenolysis Product (Deamination) Primary->Toluene Pd/C Over-reduction (C-N Cleavage)

Fig 1: Synthesis workflow and competing side reactions leading to low benzylamine yields.

Phase 1: O-Alkylation Troubleshooting (Williamson Ether Synthesis)

Q: My alkylation yield is stuck below 50%. Am I getting competitive C-alkylation on the aromatic ring? A: No. For highly electron-deficient phenols like 4-cyanophenol, the aromatic ring is deactivated, making C-alkylation thermodynamically disfavored. Literature confirms that O-alkylation is the exclusive pathway for 4-cyanophenol[1]. Your yield loss is likely due to incomplete deprotonation of the phenol or competitive hydrolysis of the isoamyl bromide.

Actionable Fix: Switch to anhydrous Dimethylformamide (DMF) and pre-heat the 4-cyanophenol with K₂CO₃ at 70 °C for 30 minutes before adding the alkyl halide[2]. This ensures the phenoxide is fully formed and highly nucleophilic.

Phase 2: Nitrile Reduction Troubleshooting (The Primary Bottleneck)

Q: I am losing significant yield to a higher molecular weight byproduct during hydrogenation. What is it, and how do I stop it? A: You are observing dimerization. During catalytic hydrogenation, the nitrile is first reduced to an imine intermediate. The newly formed primary amine is a strong nucleophile and will attack the unreacted imine, expelling ammonia to form a Schiff base. This Schiff base is subsequently reduced to a secondary amine (dimer)[3].

Actionable Fix: Utilize a biphasic solvent system (Dichloromethane/Water) supplemented with an acidic additive like NaH₂PO₄. The acid immediately protonates the newly formed primary amine, rendering it non-nucleophilic and pulling it into the aqueous phase. This physical separation shields the amine from the imine intermediate residing in the organic phase[4][5].

Q: I switched to a Palladium on Carbon (Pd/C) catalyst to speed up the reduction, but my yields are still low and I am detecting deaminated products. Why? A: Palladium is highly active for hydrogenolysis. Once the benzylamine is formed, Pd/C readily catalyzes the cleavage of the benzylic C-N bond, reducing your target molecule to a toluene derivative[6].

Actionable Fix: Switch your catalyst to 10% Platinum on Carbon (Pt/C). Platinum exhibits much higher selectivity for primary amines and suppresses benzylic C-N hydrogenolysis under mild conditions[4].

Quantitative Data: Reduction Condition Selectivity

Catalyst / ReagentSolvent SystemAdditivePrimary Amine SelectivityMajor Yield-Killing ByproductRef
5% Pd/C EthanolNoneLow (<50%)Toluene derivative (Hydrogenolysis)[6]
Raney Nickel MethanolNH₃ (excess)Moderate (50-60%)Secondary Amine (Dimerization)[3]
10% Pt/C DCM / WaterNaH₂PO₄High (60-70%)Minimal[4]
Ammonia Borane Diethyl EtherNoneExcellent (>90%)None (Non-catalytic)[5]

Self-Validating Experimental Protocols

Protocol 1: Optimized O-Alkylation of 4-Cyanophenol

Mechanistic Goal: Maximize phenoxide formation while preventing alkyl halide hydrolysis.

  • Preparation: Charge a dry, argon-purged flask with 4-cyanophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M).

  • Pre-activation: Stir the suspension at 70 °C for 30 minutes.

  • Alkylation: Add 1-bromo-3-methylbutane (1.2 eq) dropwise via syringe. Maintain stirring at 70 °C for 12 hours[2].

  • Self-Validation Check: As the reaction progresses, the mixture will transition from a clear solution to a thick suspension. This dense white precipitate is Potassium Bromide (KBr), serving as a visual confirmation that the displacement reaction is successful.

  • Workup: Quench with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF. Dry over Na₂SO₄ and concentrate to yield 4-(3-methylbutoxy)benzonitrile.

Protocol 2: Biphasic Catalytic Hydrogenation to Primary Amine

Mechanistic Goal: Prevent dimerization via in-situ protonation and phase-transfer.

  • Preparation: Dissolve 4-(3-methylbutoxy)benzonitrile (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and Water (1:5 volumetric ratio).

  • Acidification: Add NaH₂PO₄ (4.0 eq) to the aqueous phase[4].

  • Catalysis: Add 10% Pt/C catalyst (10 wt% relative to substrate).

  • Hydrogenation: Pressurize the reactor with H₂ (6 bar) and stir vigorously at 30 °C for 12 hours.

  • Self-Validating Purification: Filter the catalyst through a Celite pad. Transfer the filtrate to a separatory funnel and allow the phases to separate.

    • Logic: Your target primary amine is currently a water-soluble phosphate salt. Discard the DCM layer, which contains unreacted nitrile and neutral secondary amine impurities.

  • Free-Basing: Cool the aqueous layer to 0 °C and basify with 2M NaOH until pH > 12. The aqueous layer will become cloudy as the free-base amine precipitates.

  • Extraction: Extract the liberated 4-(3-methylbutoxy)benzylamine with fresh DCM. Dry over Na₂SO₄ and concentrate in vacuo.

References

1.[1] Title: Triflamides and Triflimides: Synthesis and Applications. Source: MDPI. URL: 2.[2] Title: Synthesis of functional near infrared pyrrolopyrrole cyanine dyes for optical and photoacoustic imaging. Source: d-nb.info. URL: 3.[4] Title: Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum. Source: ResearchGate. URL: 4.[6] Title: Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Source: ACS Publications. URL: 5.[3] Title: US4163025A - Process for the production of benzylamine and dibenzylamine. Source: Google Patents. URL: 6.[5] Title: Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Source: ACS Publications. URL:

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 4-(3-Methyl-butoxy)-benzylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate and purify 4-(3-Methyl-butoxy)-benzylamine (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate and purify 4-(3-Methyl-butoxy)-benzylamine (also known as 4-isopentyloxybenzylamine).

This compound features a highly lipophilic isopentyl ether tail and a polar, basic primary amine head. This structural dichotomy dictates its physicochemical behavior, making standard purification challenging if the underlying mechanistic principles are ignored. This guide provides self-validating protocols and causal explanations to ensure absolute scientific integrity in your workflows.

Part 1: Diagnostic FAQs (Impurity Identification)

Q: My LC-MS analysis of the crude mixture shows a prominent mass peak at +192 Da relative to my desired product. What is this impurity? A: This is a classic secondary amine impurity: bis(4-(3-methylbutoxy)benzyl)amine. Whether you synthesized the compound via the reductive amination of 4-(3-methylbutoxy)benzaldehyde or the reduction of the corresponding nitrile, over-alkylation is a thermodynamically favored side reaction[1]. The primary amine product acts as a nucleophile and attacks unreacted electrophilic intermediates, effectively doubling the mass (+192 Da corresponds to the addition of a second 4-(3-methylbutoxy)benzyl group).

Q: I observe a neutral impurity that co-elutes with my product on reverse-phase HPLC. How can I identify and remove it? A: If your synthetic route utilized reductive amination, this neutral impurity is likely 4-(3-methylbutoxy)benzyl alcohol, formed via the direct reduction of the starting aldehyde[2]. Because it lacks the basic nitrogen, it will not ionize under acidic conditions. You can easily remove this by exploiting the pH-dependent solubility of your product through an [3].

Part 2: Troubleshooting Guides (Purification Strategies)

Strategy 1: Acid-Base Extraction (Removing Neutral & Acidic Impurities)

The Causality: The primary amine group of 4-(3-Methyl-butoxy)-benzylamine has a pKa of approximately 9.5. In a neutral or basic state, the lipophilic isopentyl tail drives the molecule's solubility into organic solvents (like dichloromethane or ethyl acetate). However, when treated with an aqueous acid (pH < 2), the amine is protonated to form a highly charged ammonium salt[4]. This ionic charge overrides the lipophilicity of the tail, forcing the molecule into the aqueous phase. Neutral impurities (like unreacted alcohols or alkyl halides) remain trapped in the organic phase and are easily discarded[3].

Strategy 2: Silica Gel Chromatography (Removing Structural Analogs)

The Causality: Standard silica gel is packed with acidic silanol (Si-OH) groups. If you attempt to purify a free primary amine on bare silica, the basic nitrogen will act as a strong hydrogen-bond acceptor, leading to severe peak tailing or irreversible chemisorption[5]. The Fix: You must dynamically deactivate the silica column by adding a basic modifier—typically 1% to 5% Triethylamine (Et


N) or aqueous NH

OH—to your mobile phase[6]. The modifier outcompetes the benzylamine for the acidic silanol sites, allowing your product to elute as a sharp, symmetrical band.
Strategy 3: Hydrochloride Salt Crystallization (Removing Secondary Amines)

The Causality: Acid-base extraction cannot separate primary amines from secondary amine impurities (like the +192 Da over-alkylation product), as both will protonate and extract into the aqueous layer. However, the spatial bulk of the secondary amine alters its crystal lattice energy. By converting the crude free base into a hydrochloride (HCl) salt using anhydrous HCl in diethyl ether, you can selectively precipitate the primary amine salt. The bulkier secondary amine salt remains highly soluble in the ether mother liquor.

Part 3: Step-by-Step Methodologies

Protocol A: Optimized Liquid-Liquid Acid-Base Extraction

This protocol is a self-validating system designed to isolate the amine from neutral organic impurities and inorganic catalyst residues.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Add an equal volume of 1M aqueous HCl. Shake vigorously in a separatory funnel and allow the phases to separate.

    • Causality Note: Do not use concentrated HCl. The highly lipophilic nature of the isopentyl group can cause the ammonium chloride salt to "oil out" or precipitate at high ionic strengths, creating unmanageable emulsions.

  • Phase Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Discard the upper organic layer (containing neutral impurities)[4].

  • Basification (Critical Validation Step): Place the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the solution becomes cloudy (the free base is crashing out of the water).

    • Validation Check: Touch a glass stirring rod to the solution and apply it to universal pH indicator paper. The paper must turn dark purple (pH > 12). If it is green or blue, the amine is still partially protonated and will not extract in the next step, resulting in catastrophic yield loss.

  • Recovery: Extract the basified aqueous layer three times with Dichloromethane (DCM). Combine the lower DCM layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under vacuum to yield the purified free base.
Protocol B: Hydrochloride Salt Precipitation (Polishing Step)
  • Preparation: Dissolve the purified free base from Protocol A in a minimal amount of anhydrous diethyl ether (approx. 5 mL/g).

  • Precipitation: Place the flask in an ice bath (0 °C). Slowly add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise under vigorous stirring. A stark white precipitate will form immediately.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel. Wash the filter cake with cold, fresh diethyl ether to remove any trapped secondary amine impurities.

  • Validation Check: Dry the solid under high vacuum. The resulting 4-(3-Methyl-butoxy)-benzylamine hydrochloride should be a free-flowing white powder. A melting point test can confirm the purity of the crystalline lattice.

Part 4: Quantitative Data & Impurity Profiling

Summarized below are the typical impurity profiles encountered during the synthesis of 4-(3-Methyl-butoxy)-benzylamine, alongside the analytical detection methods and expected removal efficacy.

Impurity ClassSpecific ExampleAnalytical DetectionPrimary Removal StrategyTypical Final Purity
Neutral Organics 4-(3-methylbutoxy)benzyl alcoholHPLC-UV (254 nm)Acid-Base Extraction> 99.5%
Secondary Amines Bis(4-(3-methylbutoxy)benzyl)amineLC-MS (+192 m/z)HCl Salt Crystallization> 98.0%
Inorganic Salts Nickel / Aluminum catalyst residuesICP-MSFree-base extraction (DCM)> 99.9%
Trace Analogs Positional ether isomersGC-MS /

H-NMR
Modified Silica Chromatography> 95.0%

Part 5: Process Visualization

The following diagram illustrates the logical flow of the purification strategies detailed in this guide.

PurificationWorkflow Crude Crude Benzylamine (Organic Solvent) AddAcid Add 1M HCl (aq) Phase Separation Crude->AddAcid Org1 Organic Phase (Neutral Impurities) AddAcid->Org1 Discard Aq1 Aqueous Phase (Protonated Amine) AddAcid->Aq1 Keep Basify Add 2M NaOH (aq) to pH > 12 Aq1->Basify Extract Extract with DCM Phase Separation Basify->Extract Aq2 Aqueous Phase (Inorganic Salts) Extract->Aq2 Discard Org2 Organic Phase (Purified Free Base) Extract->Org2 Keep Salt Add 2M HCl in Et2O (Precipitation) Org2->Salt Optional Polishing Pure Pure HCl Salt (>99% Purity) Salt->Pure

Workflow for the isolation and purification of 4-(3-Methyl-butoxy)-benzylamine.

References

  • Acid–base extraction - Wikipedia Source: Wikipedia URL:[Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-(3-Methyl-butoxy)-benzylamine Coupling

Welcome to the Advanced Technical Support Center. This module is designed for researchers and drug development professionals seeking to optimize the reaction kinetics of amide bond formation using 4-(3-Methyl-butoxy)-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This module is designed for researchers and drug development professionals seeking to optimize the reaction kinetics of amide bond formation using 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2). While benzylamines are inherently strong nucleophiles, the highly lipophilic 3-methyl-butoxy tail introduces unique micro-solvation and steric variables that can artificially prolong reaction times if not properly managed.

Part 1: Diagnostic Workflow for Delayed Kinetics

When your coupling reaction extends beyond the expected 2–4 hour window, use the following logical matrix to identify the kinetic bottleneck.

Workflow Start Reaction Time > 12h or Incomplete Conversion CheckReagent Is EDC/HOBt being used? Start->CheckReagent UpgradeReagent Upgrade to Uronium Salt (HATU or HBTU) CheckReagent->UpgradeReagent Yes CheckBase Is pH > 9.5 maintained in situ? CheckReagent->CheckBase No UpgradeReagent->CheckBase ChangeBase Add 2.5-3.0 eq DIPEA CheckBase->ChangeBase No CheckSolvent Is the lipophilic amine fully solvated? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Switch to Anhydrous DMF/DCM CheckSolvent->ChangeSolvent No Success Optimized Coupling (< 2h Reaction Time) CheckSolvent->Success Yes ChangeSolvent->Success

Diagnostic workflow for troubleshooting and optimizing extended amide coupling reaction times.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my coupling stall at 60% conversion after 24 hours when using standard EDC/HOBt? The Causality: EDC/HOBt relies on the formation of an O-acylisourea intermediate. If the nucleophilic attack by the amine is not rapid enough, this intermediate undergoes a [1,3]-sigmatropic rearrangement to form an inactive N-acylurea byproduct, permanently consuming your carboxylic acid[1]. While 4-(3-Methyl-butoxy)-benzylamine is a good nucleophile, any steric hindrance on your carboxylic acid partner will slow the reaction enough to favor this degradation pathway. The Solution: Switch to a uronium-based reagent like HATU. HATU forms a highly reactive 7-azabenzotriazole active ester that resists rearrangement, drastically reducing reaction times from >24 hours to under 2 hours[1][2].

Q2: How does the 4-(3-methyl-butoxy) substituent specifically affect the amine's reactivity? The Causality: The ether linkage at the para position is strongly electron-donating via resonance. This slightly increases the electron density at the benzylic position, theoretically making the amine more nucleophilic than an unsubstituted benzylamine. However, the bulky isoamyl ether tail is highly lipophilic. If run in polar solvent mixtures (e.g., MeCN/Water), the amine may micellize or precipitate, reducing the effective molarity and severely slowing down the reaction. The Solution: Utilize strictly anhydrous, lipophilic-friendly aprotic solvents like DMF, DMA, or DCM to ensure complete solvation of the hydrophobic tail.

Q3: What is the kinetic impact of DIPEA versus TEA in this specific coupling? The Causality: The conjugate acid pKa of 4-(3-Methyl-butoxy)-benzylamine is approximately 9.3. To ensure the amine is fully deprotonated and nucleophilic, the reaction microenvironment must be maintained above this pH. DIPEA (pKa ~10.5) is a stronger, more sterically hindered base than TEA (pKa ~10.7, but highly nucleophilic). TEA can sometimes compete as a nucleophile with highly activated esters, whereas DIPEA acts strictly as a proton sponge, driving the reaction forward without parasitic side reactions[3][4].

Part 3: Quantitative Reagent Comparison

To optimize your reaction time, select the coupling system that best matches your throughput needs and purification capabilities.

Coupling SystemAdditiveBaseTypical Reaction TimeByproduct Profile & Workup
EDC HOBtTEA12 – 24 hWater-soluble urea; simple aqueous wash
DIC OxymaDIPEA4 – 8 hOrganic-soluble urea; requires chromatography
HATU NoneDIPEA0.5 – 2 hHOAt formation; basic aqueous wash required
T3P (50% in EtOAc)NonePyridine2 – 6 hWater-soluble phosphates; excellent for scale-up

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a self-validating methodology, embedding analytical checkpoints to ensure causality is proven at each step of the HATU-mediated coupling.

Phase 1: Substrate Solvation & Pre-Activation
  • Solvation : Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Reasoning: DMF prevents the lipophilic 4-(3-methyl-butoxy) tail of the incoming amine from inducing micelle formation.

  • Base Addition : Add DIPEA (3.0 eq) to the solution.

  • Activation : Add HATU (1.1 eq) in one portion at 0 °C. Stir for 15 minutes.

    • Self-Validation Check : Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the corresponding methyl ester confirms successful formation of the active 7-azabenzotriazole ester. Proceed only if this ester is detected.

Phase 2: Nucleophilic Attack
  • Amine Addition : Dropwise add 4-(3-Methyl-butoxy)-benzylamine (1.1 eq) to the activated mixture.

  • Temperature Gradient : Allow the reaction to naturally warm to room temperature (20–25 °C).

    • Self-Validation Check : A distinct color shift (often to a pale yellow) is visually indicative of the HOAt byproduct being released as the amide bond forms.

Phase 3: Kinetic Monitoring & Quenching
  • Time-Course Sampling : Sample the reaction at 30, 60, and 120 minutes. Due to the high reactivity of the HATU-ester and the primary benzylic amine, >95% conversion is typically achieved within 60 minutes.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, water, and brine to remove DMF, DIPEA, and HOAt. Dry over Na₂SO₄ and concentrate.

References

  • Common Organic Chemistry. "Amine to Amide (Coupling) - HATU." Common Organic Chemistry Reaction Repository. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH PubMed Central. Available at:[Link]

Sources

Optimization

Minimizing side reactions when using 4-(3-Methyl-butoxy)-benzylamine

Welcome to the Technical Support Center for Advanced Amine Functionalization . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amine Functionalization . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2)[1].

While this compound is a highly versatile building block in medicinal chemistry, its structural motifs—a nucleophilic primary amine, an electron-rich benzylic position, and a para-alkoxy ether linkage—create a "perfect storm" for side reactions if reaction conditions are not strictly controlled. This guide will explain the mechanistic causality behind common failures and provide self-validating protocols to ensure your syntheses succeed on the first attempt.

🛠️ Troubleshooting Guide & FAQs

Q1: Why am I seeing significant dibenzylamine and tribenzylamine impurities during my N-alkylation reactions?

The Causality: This is a classic case of over-alkylation. When you react 4-(3-Methyl-butoxy)-benzylamine with an alkyl halide, the first alkylation yields a secondary amine. Because alkyl groups are electron-donating (via inductive effects), this newly formed secondary amine is actually more nucleophilic than your starting primary amine. Consequently, the secondary amine outcompetes the starting material for the remaining alkyl halide, leading to a runaway reaction that produces tertiary amines and quaternary ammonium salts[2]. The Solution: Abandon direct alkylation. Instead, utilize Reductive Amination . By reacting the primary amine with an aldehyde, you form an imine intermediate. Imines are stable to further alkylation. Subsequent reduction of the imine yields the desired secondary amine with near-perfect selectivity[3].

Q2: During the deprotection of a different functional group on my molecule, the 3-methylbutoxy (isopentyloxy) group was cleaved. Why did this happen?

The Causality: The aryl-alkyl ether linkage in 4-(3-Methyl-butoxy)-benzylamine is generally stable to mild acids and bases, but it is highly susceptible to strong Lewis acids. If you used Boron tribromide (BBr₃) or Boron trichloride (BCl₃) to deprotect a methoxy group elsewhere on your scaffold, the boron atom strongly coordinates to the oxygen of your 3-methylbutoxy group. The halide ion then attacks the adjacent carbon, permanently cleaving the ether bond and leaving you with an undesired phenol derivative[4]. The Solution: Implement an orthogonal protecting group strategy. Mask the primary amine with a Boc (tert-butyloxycarbonyl) group, which can be cleanly removed using Trifluoroacetic acid (TFA)—a reagent that will not cleave your aryl ether.

Q3: My stock solutions of 4-(3-Methyl-butoxy)-benzylamine turn yellow and degrade over time. What is the degradation pathway?

The Causality: The para-alkoxy group exerts a strong electron-donating resonance effect (+R effect) into the aromatic ring. This significantly increases the electron density at the benzylic carbon, lowering the activation energy required for aerobic oxidation. In the presence of ambient oxygen, light, or trace transition metals, the benzylic position is oxidized, converting the amine into an imine, which then hydrolyzes into 4-(3-methylbutoxy)benzaldehyde and ammonia[5]. The Solution: Always store this compound under an inert atmosphere (Argon or N₂) at 4°C. When setting up reactions, degas your solvents to prevent benzylic oxidation.

📊 Quantitative Data: Alkylation vs. Reductive Amination

To illustrate the necessity of choosing the correct synthetic pathway, the following table summarizes the typical reaction profiles when attempting to synthesize a secondary amine from 4-(3-Methyl-butoxy)-benzylamine.

Synthesis MethodReagentsConversion (%)Selectivity for 2° Amine (%)Over-alkylation (3° Amine) (%)Isolated Yield (%)
Direct Alkylation Alkyl Bromide, K₂CO₃, DMF, 80°C>95%45%50%38%
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RT>98%>98% <1% 92%

Data demonstrates that reductive amination effectively suppresses the nucleophilic runaway reaction inherent to direct alkylation[2].

🔬 Self-Validating Experimental Protocols

Protocol 1: Highly Selective Reductive Amination

Objective: Synthesize a secondary amine while completely suppressing over-alkylation.

  • Imine Formation: Dissolve 4-(3-Methyl-butoxy)-benzylamine (1.0 eq) and your target aldehyde (1.05 eq) in anhydrous Dichloroethane (DCE) (0.2 M). Add activated 4Å molecular sieves to absorb the water byproduct and drive the equilibrium forward.

  • Self-Validation Check 1 (TLC): Stir for 2 hours at room temperature. Spot the mixture on a TLC plate (Hexanes/EtOAc 7:3). The primary amine (ninhydrin positive, Rf ~0.2) must be completely consumed, replaced by a less polar, UV-active imine spot (Rf ~0.6). Do not proceed to reduction until the primary amine is consumed.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The bulky triacetoxyborohydride is a mild reducing agent that will selectively reduce the protonated imine without reducing unreacted aldehydes[3].

  • Self-Validation Check 2 (LC-MS): Stir for 4 hours. An LC-MS aliquot should show the disappearance of the imine mass and the appearance of the target secondary amine [M+H]⁺. A lack of any [M+H+Alkyl]⁺ peaks confirms the absence of over-alkylation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Orthogonal Boc-Protection of the Primary Amine

Objective: Mask the amine to prevent side reactions without risking ether cleavage.

  • Reaction Setup: Dissolve 4-(3-Methyl-butoxy)-benzylamine (1.0 eq) in a 1:1 mixture of THF and Water. Add Sodium bicarbonate (NaHCO₃) (2.0 eq) to maintain a slightly basic pH.

  • Protection: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a small volume of THF. Stir at room temperature for 12 hours.

  • Self-Validation Check (Phase Partitioning): During workup, add 1M aqueous HCl until the aqueous layer reaches pH 3. Extract with Ethyl Acetate. Validation: The unreacted primary amine will protonate and remain in the aqueous layer, while the successfully Boc-protected product will partition entirely into the organic layer.

  • Analysis: Analyze the organic layer via LC-MS. Look for the [M+Na]⁺ peak, as Boc-protected amines often exhibit poor ionization for the standard [M+H]⁺ ion in positive ESI.

🗺️ Reaction & Stability Visualizations

G Start 4-(3-Methyl-butoxy)-benzylamine (Primary Amine) Alk1 Alkyl Halide (R-X) Direct Alkylation Start->Alk1 Aldehyde Aldehyde (R-CHO) Condensation Start->Aldehyde SecAmine Secondary Amine (More Nucleophilic) Alk1->SecAmine OverAlk Tertiary Amine (Over-Alkylation Impurity) SecAmine->OverAlk Runaway Reaction Imine Imine Intermediate (Stable to Alkylation) Aldehyde->Imine Target Target Secondary Amine (High Selectivity) Imine->Target NaBH(OAc)3 Reduction

Reaction network comparing direct alkylation (red) vs. selective reductive amination (green).

Stability Core 4-(3-Methyl-butoxy)-benzylamine LewisAcid Strong Lewis Acids (e.g., BBr3, BCl3) Core->LewisAcid Attacks Ar-O-R bond Oxidants Aerobic O2 / TEMPO / NaIO4 Transition Metals Core->Oxidants +R effect activates CH2 Cleavage Ether Cleavage (Loss of Isopentyl Group) LewisAcid->Cleavage Attacks Ar-O-R bond Oxidation Benzylic Oxidation (Imine / Aldehyde Formation) Oxidants->Oxidation +R effect activates CH2

Degradation pathways: Ether cleavage via Lewis acids and benzylic oxidation via aerobic exposure.

📚 References

  • 4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2 | Chemsrc Source: Chemsrc.com URL:[Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry Source: ResearchGate URL:[Link]

  • Sodium periodate/TEMPO as a selective and efficient system for amine oxidation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 4-(3-Methyl-butoxy)-benzylamine

Welcome to the technical support center for 4-(3-Methyl-butoxy)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on prevent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(3-Methyl-butoxy)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on preventing the oxidation of this compound during storage. By understanding the underlying chemical principles and adopting rigorous handling techniques, you can ensure the long-term integrity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and storage of 4-(3-Methyl-butoxy)-benzylamine.

Q1: What is 4-(3-Methyl-butoxy)-benzylamine, and why is it susceptible to oxidation?

4-(3-Methyl-butoxy)-benzylamine is an organic compound featuring a primary amine attached to a benzyl group, which is further substituted with an isopentoxy group. The primary point of vulnerability to oxidation is the benzylamine moiety. The lone pair of electrons on the nitrogen atom and the adjacent benzylic C-H bonds are susceptible to attack by atmospheric oxygen. This can lead to the formation of various degradation products, including the corresponding imine, benzaldehyde, and benzoic acid derivatives, thereby compromising the purity and reactivity of the compound.

Q2: What are the visible signs of oxidation in my 4-(3-Methyl-butoxy)-benzylamine sample?

Initially, 4-(3-Methyl-butoxy)-benzylamine should be a clear, colorless to slightly yellow liquid. The primary visual indicator of oxidation is a change in color, often progressing to a more pronounced yellow or even brown hue. You may also observe an increase in viscosity or the formation of precipitates over time. Any deviation from its initial appearance should be considered a potential sign of degradation.

Q3: What are the immediate steps I should take if I suspect my sample has oxidized?

If you suspect oxidation, it is crucial to first verify the compound's purity before use in any experiment. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of degradation products. If significant degradation is confirmed, the sample should be discarded or repurified if possible. It is not advisable to use a degraded sample, as it can lead to unreliable and irreproducible experimental outcomes.

Q4: Can I use antioxidants to prevent the oxidation of 4-(3-Methyl-butoxy)-benzylamine?

Yes, the use of antioxidants can be an effective strategy. Amine-based antioxidants, such as hindered amines or secondary diaryl amines, are often employed to protect materials from oxidative degradation. These antioxidants function by interrupting the oxidation chain reaction. However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream applications. It is recommended to conduct a small-scale compatibility study before adding an antioxidant to your bulk sample.

II. Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues

This section provides a structured approach to identifying the root cause of oxidation and implementing corrective actions.

Observation Potential Cause(s) Recommended Action(s)
Rapid discoloration (yellowing/browning) upon opening a new bottle. - Improper sealing by the manufacturer.- Exposure to air during initial handling and aliquoting.- Immediately transfer the contents to smaller, appropriately sized vials under an inert atmosphere (e.g., in a glovebox).- Purge the headspace of each vial with argon or nitrogen before sealing.
Gradual color change and viscosity increase over several weeks/months. - Frequent opening of the storage container.- Storage in a container with a large headspace.- Inadequate sealing of the container.- Aliquot the compound into single-use vials to minimize repeated exposure of the bulk material to air.- Use vials that are just large enough to hold the desired volume, minimizing the headspace.- Ensure vials have tight-fitting caps with chemically resistant septa or liners.
Sample appears clear, but analytical data (NMR, GC-MS) shows impurity peaks corresponding to oxidation products. - Slow, low-level oxidation not yet visible.- Exposure to light (photo-oxidation).- Store all samples, even those appearing pure, under an inert atmosphere.- Use amber glass vials or wrap clear vials in aluminum foil to protect from light.- Re-evaluate your handling procedures to identify and eliminate any potential points of air exposure.
Inconsistent results in experiments using the same batch of the compound. - Non-homogenous degradation within the storage container.- The compound at the surface has oxidized more than the bulk.- Gently swirl the container before taking an aliquot (if stored under inert gas).- For critical applications, re-analyze the purity of the specific aliquot being used.- Implement a strict "first-in, first-out" inventory system for your aliquots.

III. Best Practices for Long-Term Storage

Adhering to these best practices will significantly extend the shelf life of your 4-(3-Methyl-butoxy)-benzylamine and ensure its integrity for your research.

The Critical Role of an Inert Atmosphere

The most effective method for preventing oxidation is to store the compound under an inert atmosphere. This involves replacing the air in the storage container with a dry, inert gas like argon or nitrogen.

  • Why it works: Inert gases are non-reactive and displace the atmospheric oxygen, thereby removing a key reactant required for the oxidation process. Argon is often preferred over nitrogen due to its higher density, which allows it to form a more stable protective layer over the compound.

  • Practical Implementation:

    • Glovebox: The ideal environment for handling and aliquoting air-sensitive compounds is a glovebox with a controlled inert atmosphere.

    • Schlenk Line: For laboratories without a glovebox, a Schlenk line can be used to create an inert atmosphere in the storage vial. This involves cycles of evacuating the air from the vial and backfilling with an inert gas.

Proper Container Selection and Sealing

The choice of storage container is as important as the atmosphere within it.

  • Material: Borosilicate glass vials are generally recommended as they are inert.

  • Color: Amber glass vials should be used to protect the compound from light, which can accelerate oxidation (photo-oxidation). If only clear vials are available, they should be wrapped in aluminum foil.

  • Sealing: Use vials with screw caps that have a polytetrafluoroethylene (PTFE)-lined septum. This provides a good seal and chemical resistance. For long-term storage, sealing the cap with Parafilm can provide an additional barrier against moisture and air ingress.

Temperature Considerations

While an inert atmosphere is the primary defense against oxidation, storage temperature also plays a role.

  • Recommended Temperature: Store 4-(3-Methyl-butoxy)-benzylamine in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is often recommended for benzylamine derivatives to slow down potential degradation pathways.

  • Important Precaution: If stored in a refrigerator or freezer, allow the container to warm to room temperature before opening. Opening a cold container can cause moisture from the air to condense inside, which can lead to hydrolysis or other unwanted reactions.

Aliquoting for Preservation

To preserve the integrity of the bulk supply, it is highly recommended to aliquot the compound into smaller, single-use quantities upon receipt.

  • Rationale: This practice minimizes the number of times the main stock is exposed to the atmosphere, reducing the cumulative risk of contamination and degradation.

  • Procedure: Perform the aliquoting process under an inert atmosphere (in a glovebox or using a Schlenk line). The size of the aliquots should be tailored to your typical experimental needs to avoid waste and the temptation to store partially used vials.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures related to the storage and verification of 4-(3-Methyl-butoxy)-benzylamine.

Protocol 1: Aliquoting and Storing 4-(3-Methyl-butoxy)-benzylamine Under an Inert Atmosphere

This protocol describes the use of a glovebox for optimal protection against oxidation.

Materials:

  • Stock bottle of 4-(3-Methyl-butoxy)-benzylamine

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Pipettor and sterile pipette tips

  • Glovebox with an argon or nitrogen atmosphere

  • Parafilm

  • Labeling materials

Procedure:

  • Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (ideally <1 ppm).

  • Material Transfer: Introduce all necessary materials (stock bottle, vials, pipettor, etc.) into the glovebox antechamber and cycle to replace the air with the inert atmosphere.

  • Aliquoting: Inside the glovebox, carefully open the stock bottle of 4-(3-Methyl-butoxy)-benzylamine.

  • Using a clean pipette, dispense the desired amount of the compound into each amber vial.

  • Sealing: Tightly screw the cap onto each vial.

  • Labeling: Clearly label each vial with the compound name, concentration (if applicable), and the date of aliquoting.

  • Secondary Seal: For long-term storage, wrap the cap of each vial with Parafilm.

  • Storage: Store the labeled and sealed vials in a designated cool and dark location, such as a refrigerator rated for chemical storage.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for assessing the purity of your sample and detecting potential oxidation products.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Appropriate GC column (e.g., a non-polar or mid-polar column like a DB-5ms)

  • High-purity helium carrier gas

  • Solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • Microsyringe for injection

Procedure:

  • Sample Preparation: Prepare a dilute solution of your 4-(3-Methyl-butoxy)-benzylamine sample in a suitable solvent. A concentration of approximately 1 mg/mL is a good starting point.

  • Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Program the oven temperature gradient. A typical starting point could be: hold at 100 °C for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This method may need to be optimized based on the specific degradation products.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Analyze the resulting chromatogram. A pure sample should show a single major peak at the expected retention time for 4-(3-Methyl-butoxy)-benzylamine.

    • Examine the mass spectrum of the main peak to confirm its identity.

    • Look for any additional peaks in the chromatogram. If present, analyze their mass spectra to identify them. Common oxidation products of benzylamines include the corresponding imine and aldehyde. The presence of these indicates degradation.

V. Visualizing the Workflow

The following diagram illustrates the decision-making process for the proper storage and handling of 4-(3-Methyl-butoxy)-benzylamine.

StorageWorkflow cluster_receipt Upon Receipt cluster_handling Handling & Aliquoting cluster_storage Storage cluster_verification Verification start Receive new bottle of 4-(3-Methyl-butoxy)-benzylamine initial_check Visually inspect for color change or precipitates start->initial_check glovebox Use glovebox or Schlenk line initial_check->glovebox If appears pure analytical_verify If degradation is suspected, verify purity with GC-MS/NMR initial_check->analytical_verify If discolored aliquot Aliquot into single-use amber vials glovebox->aliquot purge Purge headspace with Ar or N2 aliquot->purge seal Seal with PTFE-lined caps and Parafilm purge->seal store Store in a cool, dark place (e.g., 2-8 °C refrigerator) seal->store periodic_check Periodically check for visual signs of degradation store->periodic_check periodic_check->analytical_verify If changes observed

Optimization

Technical Support Center: Purification of 4-(3-Methyl-butoxy)-benzylamine Derivatives

Welcome to the Technical Support Center for benzylamine derivative purification. 4-(3-Methyl-butoxy)-benzylamine presents unique isolation challenges: it possesses a highly basic primary amine core (pKa ~9.3) coupled wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzylamine derivative purification. 4-(3-Methyl-butoxy)-benzylamine presents unique isolation challenges: it possesses a highly basic primary amine core (pKa ~9.3) coupled with a lipophilic isopentyl ether tail. This combination often results in severe silica gel streaking, complicated phase separations, and a free base form that stubbornly remains a viscous oil rather than crystallizing.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic procedures. Here, we address the exact physicochemical causality behind each purification step, ensuring your workflows are logical, reproducible, and self-validating.

System Overview & Purification Strategy

The optimal purification of 4-(3-Methyl-butoxy)-benzylamine follows a three-stage polishing strategy: bulk separation via pH manipulation, high-resolution separation via deactivated chromatography, and final solidification via lattice energy optimization.

PurificationWorkflow crude Crude 4-(3-Methyl-butoxy) -benzylamine Mixture abe Acid-Base Extraction (pH Control) crude->abe Remove neutrals/acids chrom Flash Chromatography (Silica + Et3N) abe->chrom Isolate basic fraction salt Salt Formation (HCl Addition) chrom->salt Purified free base (oil) cryst Recrystallization (Polishing) salt->cryst Solidify product pure Pure Benzylamine Salt (>99% Purity) cryst->pure Final isolation

Workflow for the purification of 4-(3-Methyl-butoxy)-benzylamine derivatives.

Initial Bulk Purification: Acid-Base Extraction

FAQ 2.1: Why is my crude product heavily contaminated with unreacted alkylating agents, and how do I selectively remove them? Causality: The synthesis of this derivative often involves reacting 4-hydroxybenzylamine with 1-bromo-3-methylbutane. Unreacted alkyl halides are neutral and highly lipophilic. By lowering the pH of the mixture below 2, the primary amine is protonated into a water-soluble ammonium salt[1][2]. The neutral lipophilic impurities remain trapped in the organic phase and can be discarded. Subsequent basification (pH > 11) regenerates the free base, allowing it to partition back into a clean organic layer[1].

ABE_Logic mix Organic Layer: Amine + Neutral Impurities add_acid Add 1M HCl (aq) mix->add_acid aq_phase Aqueous Layer: Ammonium Salt add_acid->aq_phase Protonation (pH < 2) org_phase Organic Layer: Neutral Impurities (Discard) add_acid->org_phase Phase Separation add_base Add 2M NaOH (aq) to Aqueous Layer aq_phase->add_base extract Extract with EtOAc add_base->extract Deprotonation (pH > 11) final Organic Layer: Purified Free Base Amine extract->final Phase Transfer

Mechanistic phase-separation logic during acid-base extraction of amines.

Protocol A: Self-Validating Liquid-Liquid Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Separation: Collect the lower aqueous layer (containing the protonated target amine). Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring.

  • Validation Step: Test the aqueous phase with pH paper. Do not proceed until the paper reads >11. This guarantees complete deprotonation back to the free base.

  • Recovery: Extract the basified aqueous layer with fresh ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

High-Resolution Separation: Modified Column Chromatography

FAQ 3.1: My benzylamine derivative streaks severely on normal-phase silica gel, ruining my separation. How can I achieve sharp elution peaks? Causality: Standard silica gel contains surface silanol groups (Si-OH) which are mildly acidic (pKa ~4.5–5.5). The basic benzylamine (pKa ~9.3) protonates upon contact, forming strong ionic interactions (Si-O⁻ ··· ⁺H₃N-R) that cause irreversible adsorption and severe peak tailing[3][4]. Adding 1–5% triethylamine (Et₃N) to your mobile phase competitively binds and neutralizes these acidic sites, forcing the target amine to elute based strictly on polarity[4][5].

Protocol B: Triethylamine-Deactivated Flash Chromatography
  • Solvent Selection: Prepare a mobile phase (e.g., Hexane/Ethyl Acetate) that provides an Rf of ~0.3 for your target compound.

  • Modifier Addition: Add 1% (v/v) triethylamine (Et₃N) to the mobile phase and mix thoroughly[3].

  • Column Equilibration: Pack the silica gel column and flush with at least 3 column volumes of the Et₃N-modified solvent. Crucial: The column must be fully saturated with Et₃N before loading the sample.

  • Loading & Elution: Load the crude free base amine onto the column. Elute using the modified mobile phase.

  • Validation Step: Spot fractions on a TLC plate pre-treated with the modified solvent. The presence of Et₃N will prevent streaking, resulting in tight, circular spots under UV light or Ninhydrin stain.

Final Polishing & Solidification: Salt Formation

FAQ 4.1: The purified free base is a viscous oil. How can I obtain a stable solid for long-term storage and quantitative analysis? Causality: The 3-methyl-butoxy tail is highly lipophilic and flexible, which disrupts crystal packing and lowers the melting point of the free base, often rendering it an oil at room temperature. Converting the free base to a hydrochloride salt increases the ionic character and crystal lattice energy, facilitating rapid crystallization[6]. This step also acts as an excellent final purification barrier against trace organic impurities.

Protocol C: Hydrochloride Salt Formation and Recrystallization
  • Dissolution: Dissolve the purified free base amine oil in a minimal volume of dry diethyl ether or isopropanol[6].

  • Salt Formation: While stirring vigorously at 0°C, dropwise add 1.05 equivalents of ethereal HCl. A white precipitate of the hydrochloride salt will begin to form immediately[6].

  • Recrystallization: Isolate the crude salt via vacuum filtration. Redissolve in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield.

  • Validation Step: Determine the melting point of the dried crystals. A sharp melting point range (< 2°C) validates the high purity and successful lattice formation of the derivative.

Quantitative Performance Data

The following table summarizes the expected performance metrics for each stage of the purification workflow:

Purification TechniqueTypical Purity AchievedTypical Yield RangePrimary Separation MechanismNotes
Acid-Base Extraction 90–95%>90%pKa-dependent phase partitioningRemoves non-basic impurities (e.g., alkyl halides)[1].
Silica Chromatography (w/ Et₃N) >98%75–85%Polarity and competitive adsorptionSeparates structurally similar amine byproducts[4].
Salt Recrystallization >99.5%80–90%Differential solubility of crystal latticeExcellent final polishing step for oils[6].

References

  • Wikipedia. "Acid–base extraction". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Exothermic Reactions of 4-(3-Methyl-butoxy)-benzylamine

Welcome to the technical support center for handling exothermic reactions involving 4-(3-Methyl-butoxy)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide pract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling exothermic reactions involving 4-(3-Methyl-butoxy)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice on maintaining thermal control during chemical synthesis. The information herein is grounded in established principles of process safety and reaction engineering to ensure both the success of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with 4-(3-Methyl-butoxy)-benzylamine potentially exothermic?

Reactions involving the primary amine group of 4-(3-Methyl-butoxy)-benzylamine are often exothermic. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. Common exothermic reactions include:

  • Acid-base neutralizations: Reaction with acids to form salts can release significant heat.[1]

  • Acylation: Reactions with acyl halides or anhydrides to form amides are typically highly exothermic.

  • Alkylation: Nucleophilic substitution reactions with alkyl halides can also be exothermic.

  • Reactions with strong oxidizing agents: These can lead to rapid and uncontrolled energy release.

Understanding the fundamental reactivity of amines is crucial for anticipating and managing the thermal hazards associated with these transformations.[2][3]

Q2: What are the primary methods for controlling the temperature of an exothermic reaction involving this compound?

Effective temperature control relies on a multi-faceted approach that combines procedural and engineering controls:

  • Controlled Reagent Addition (Dosing): This is one of the most effective methods for managing heat generation. By adding one reagent slowly to the other, you can control the rate of reaction and, consequently, the rate of heat evolution.[4][5] This is a cornerstone of semi-batch processing.[6][7]

  • Efficient Cooling: The use of an appropriate cooling system is critical. This can range from a simple ice-water bath to a more sophisticated recirculating chiller that offers precise temperature control.[4]

  • Adequate Agitation: Vigorous stirring ensures that the temperature within the reactor is uniform, preventing the formation of localized "hot spots" where the reaction rate could accelerate dangerously.[5]

  • Reaction Dilution: Conducting the reaction in a suitable solvent helps to increase the thermal mass of the system, allowing it to absorb more heat without a significant temperature increase.

Q3: How can I assess the potential thermal hazard of my specific reaction before running it at scale?

For a comprehensive understanding of your reaction's thermal profile, reaction calorimetry is the industry standard.[8][9][10] A reaction calorimeter can provide critical data, including:

  • Heat of reaction (ΔHr): The total amount of heat released.

  • Heat flow: The rate at which heat is generated.

  • Adiabatic temperature rise (ΔTad): The theoretical temperature increase if no heat is removed from the system.[11]

This data is invaluable for safe scale-up, as it allows you to ensure that your cooling capacity is sufficient to handle the heat generated by the reaction.[9][12][13]

Troubleshooting Guide

Problem 1: The reaction temperature is rising too quickly despite external cooling.

A rapid temperature increase, or "exotherm," is a sign that heat is being generated faster than it is being removed.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents to halt further heat generation.[14]

  • Maximize Cooling: Ensure your cooling system is operating at its maximum capacity.

  • Increase Agitation: A higher stirring rate can improve heat transfer to the cooling surface.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined, cold, and inert solvent or a chemical quencher.

Root Cause Analysis and Prevention:

  • Addition Rate Too Fast: The most common cause is adding a reagent too quickly. Reduce the addition rate in subsequent experiments.

  • Insufficient Cooling Capacity: Your cooling bath or chiller may not be adequate for the scale of the reaction. Re-evaluate the cooling system based on calorimetric data.

  • Inadequate Heat Transfer: As reactors get larger, the surface-area-to-volume ratio decreases, making heat removal less efficient.[7] This is a critical consideration during scale-up.[12]

Experimental Protocols

Protocol 1: General Setup for a Controlled Exothermic Reaction

This protocol outlines a basic setup for running an exothermic reaction at the lab scale with enhanced safety measures.

Materials:

  • Jacketed glass reactor

  • Recirculating chiller/heater

  • Overhead stirrer with a high-torque motor

  • Programmable syringe pump for reagent addition

  • Temperature probe (thermocouple or RTD)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Assembly: Set up the jacketed reactor with the overhead stirrer and temperature probe. Ensure the temperature probe is positioned to accurately measure the internal temperature of the reaction mixture.

  • Inert Atmosphere: Purge the reactor with an inert gas if your reaction is sensitive to air or moisture.

  • Initial Charge and Cooling: Add the initial reagents and solvent to the reactor. Start the recirculating chiller and cool the reactor contents to the desired initial temperature (e.g., 0 °C).

  • Reagent Dosing: Begin the slow, controlled addition of the second reagent using the syringe pump.

  • Temperature Monitoring: Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C).

  • Post-Reaction Stirring: After the addition is complete, continue to stir the reaction at the set temperature until it is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS).

  • Controlled Quenching: Once the reaction is complete, slowly and carefully add a quenching solution while maintaining cooling.

Data Presentation

Table 1: Recommended Cooling Baths
Target Temperature RangeCooling Bath Composition
0 to 5 °CIce and water
-10 to -20 °CIce and sodium chloride
-40 to -78 °CDry ice and acetone or isopropanol

Note: Always use appropriate personal protective equipment when handling cryogenic baths.[4]

Visualizations

Diagram 1: Decision Tree for Managing a Temperature Excursion

Exotherm_Management start Temperature Rises Above Setpoint stop_addition Stop Reagent Addition Immediately start->stop_addition max_cooling Maximize Cooling System Output stop_addition->max_cooling increase_agitation Increase Stirring Rate max_cooling->increase_agitation check_temp Is Temperature Decreasing? increase_agitation->check_temp stable Continue Monitoring check_temp->stable Yes prepare_quench Prepare Emergency Quench Solution check_temp->prepare_quench No quench Execute Emergency Quench Protocol prepare_quench->quench

Caption: A decision-making workflow for responding to an unexpected temperature increase during an exothermic reaction.

Diagram 2: Recommended Reactor Setup for Exothermic Reactions

Reactor_Setup cluster_reactor Jacketed Reactor cluster_control Control & Monitoring stirrer Overhead Stirrer reactor_contents Reaction Mixture stirrer->reactor_contents thermocouple Temperature Probe temp_display Temperature Display thermocouple->temp_display Real-time Data reagent_in Reagent Inlet (from Syringe Pump) reagent_in->reactor_contents inert_gas Inert Gas Inlet/Outlet syringe_pump Syringe Pump syringe_pump->reagent_in Controlled Dosing chiller Recirculating Chiller cluster_reactor cluster_reactor chiller->cluster_reactor Cooling Fluid In cluster_reactor->chiller Cooling Fluid Out

Caption: A schematic of a well-equipped laboratory reactor for safely managing exothermic reactions.

References

  • How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals. (2025, August 5). Google Cloud.
  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3). Patsnap.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). LinkedIn.
  • Exothermic Reactions: Its Energy Release and Applications - Walsh Medical Media. (2023). Walsh Medical Media.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud.
  • Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. (2016, October 25). Pharma IQ.
  • Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. (2025, July 18). Pure Synth.
  • CALORIMETRIC STUDIES IN EARLY STAGE OF CHEMICAL PROCESS DEVELOPMENT | Pharmaceutical Networking. Pharmaceutical Networking.
  • Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis | Request PDF - ResearchGate. ResearchGate.
  • I. CHEM. E. SYMPOSIUM SERIES No. 49 TWO CALORIMETRIC METHODS FOR INVESTIGATING DANGEROUS REACTIONS - IChemE. IChemE.
  • Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. ResearchGate.
  • Advances in Continuous Flow Calorimetry | Organic Process Research & Development. (2021, December 6). Organic Process Research & Development.
  • Exothermic Reactions Explained | The Chemistry Blog. (2024, November 20). The Chemistry Blog.
  • Technical Support Center: Managing Exothermic Reactions in Energetic Material Synthesis - Benchchem. Benchchem.
  • Benzylamine. Google.
  • Practical approach to prediction and prevention of runaway reactions. (2022, November 1). ResearchGate.
  • benzoguanamine - Organic Syntheses Procedure. Organic Syntheses.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-Phenylpropanenitrile - Benchchem. Benchchem.
  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide - MDPI. (2015, June 25). MDPI.
  • 4-METHYLBENZYLAMINE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2013, March 15). Loba Chemie.
  • Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries - Journal of Electrochemistry. (2022, December 4). Journal of Electrochemistry.
  • Runaway Reaction - Gexcon Incident Investigation. Gexcon.
  • Exothermic Reactions: It's Energy Release and Applications - Walsh Medical Media. (2023, May 5). Walsh Medical Media.
  • (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - ResearchGate. (2025, October 14). ResearchGate.
  • material safety data sheet sds/msds - CDH Fine Chemical. CDH Fine Chemical.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022, January 26). MDPI.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Thermo Fisher Scientific.

Sources

Optimization

Technical Support Center: Improving Selectivity in Alkylation of 4-(3-Methyl-butoxy)-benzylamine

Welcome to the technical support center for the selective N-alkylation of 4-(3-methyl-butoxy)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective N-alkylation of 4-(3-methyl-butoxy)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this transformation. As your partner in the lab, we aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Fundamental Principles: The Selectivity Challenge

The N-alkylation of a primary amine like 4-(3-methyl-butoxy)-benzylamine presents a classic selectivity problem. The target is typically the mono-alkylated secondary amine. However, the reaction doesn't stop there. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces the undesired tertiary amine.[1] This "runaway train" of alkylation can even proceed to form a quaternary ammonium salt, resulting in a complex product mixture that is challenging to purify.[1][2][3]

Controlling this reaction hinges on tipping the kinetic and thermodynamic balance in favor of the desired mono-alkylation product. Key factors to manipulate include:

  • Steric Hindrance: The bulky nature of the alkylating agent or the amine itself can disfavor the formation of the more sterically crowded tertiary amine.[4][5][6][7] The 3-methyl-butoxy group on the starting material already provides a degree of steric bulk.

  • Reaction Method: Shifting from direct alkylation with alkyl halides to alternative strategies like reductive amination can fundamentally change the reaction pathway and prevent over-alkylation.[8][9]

  • Reaction Conditions: The choice of base, solvent, temperature, and stoichiometry are critical levers to pull for optimizing selectivity.[3][10][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues in a question-and-answer format to help you resolve common experimental hurdles.

Issue 1: Poor Selectivity - Dominant Formation of the Di-Alkylated Tertiary Amine

Q: My reaction is producing a significant amount of the di-alkylated tertiary amine. How can I favor the formation of the mono-alkylated secondary amine?

A: This is the most common challenge. The higher nucleophilicity of the secondary amine product drives this side reaction.[1] Here is a systematic approach to improve mono-alkylation selectivity:

Option 1: Switch to Reductive Amination (Recommended)

Reductive amination is a superior method for controlled mono-alkylation because it avoids the direct use of highly reactive alkyl halides and the resulting over-alkylation problem.[8][9][12] The process involves two steps in a single pot:

  • Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine intermediate.

  • Reduction: A mild reducing agent, selective for the imine, reduces it to the corresponding secondary amine.[13][14][15]

Because a tertiary amine cannot form an imine, the reaction cleanly stops at the secondary amine stage, preventing over-alkylation.[16][17][18]

dot

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction amine Primary Amine (R¹-NH₂) imine Imine Intermediate (R¹-N=CHR²) amine->imine + Carbonyl - H₂O carbonyl Aldehyde/Ketone (O=CHR²) carbonyl->imine product Secondary Amine (R¹-NH-CH₂R²) imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product Hydride Transfer

Caption: Mechanism of Reductive Amination.

Option 2: Optimize Direct Alkylation Conditions

If you must use direct alkylation with an alkyl halide, several parameters can be adjusted:

  • Choice of Base: The base is critical. Using cesium bases like cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) has been shown to dramatically improve mono-alkylation selectivity.[19][20][21] This is often attributed to the "cesium effect," which may involve the formation of a less reactive amine-cesium complex that disfavors a second alkylation.[11]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for N-alkylation as they can accelerate the reaction and improve selectivity.[10][11][21] The choice of solvent can significantly impact the reaction's regioselectivity and rate.[22][23][24]

  • Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent. While this is not atom-economical, it increases the probability of the alkylating agent reacting with the starting material instead of the product.[3]

  • Temperature: Lowering the reaction temperature can sometimes favor the desired mono-alkylation by reducing the rate of the competing di-alkylation reaction.[5]

dot

Alkylation_Pathways start 4-(3-Methyl-butoxy)-benzylamine (Primary Amine) product_mono Desired Product (Secondary Amine) start->product_mono + R-X (Desired Reaction) alkyl_halide Alkyl Halide (R-X) product_di Undesired Byproduct (Tertiary Amine) product_mono->product_di + R-X (Over-alkylation)

Caption: Competing pathways in direct N-alkylation.

Issue 2: Low or No Conversion of Starting Material

Q: My reaction is stalled, and I'm recovering mostly unreacted starting material. What's wrong?

A: Low conversion can stem from several issues:

  • Insufficiently Strong Base (Direct Alkylation): The primary amine needs to be deprotonated to become a potent nucleophile. If you are using a weak base like K₂CO₃, it may not be strong enough. Consider switching to a stronger base like sodium hydride (NaH) or a cesium base.[10][21]

  • Poor Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride, the reaction may be too slow. Consider switching to the corresponding bromide or adding a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein reaction.

  • Steric Hindrance: If your alkylating agent is very bulky (e.g., a tertiary or bulky secondary halide), the Sₙ2 reaction will be slow.[5] In this case, reductive amination with the corresponding bulky ketone would be a much better strategy.

  • Inactive Reducing Agent (Reductive Amination): Ensure your reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) is fresh. These hydride reagents can degrade with improper storage.

  • Incorrect pH (Reductive Amination): Imine formation is typically acid-catalyzed, but the hydride reducing agent can be decomposed by strong acid. The reaction is often run in a weakly acidic buffer (pH 4-6) to find a balance between efficient imine formation and reductant stability.[14][25]

Issue 3: Difficulty with Product Purification

Q: My reaction worked, but I have a mixture of the primary, secondary, and tertiary amines that is difficult to separate by column chromatography.

A: Separating structurally similar amines is a common purification challenge.[26][27]

  • Acid-Base Extraction: This is the first and most powerful technique to try. The basicity (pKa) of primary, secondary, and tertiary amines are different. By carefully adjusting the pH of an aqueous solution, you can selectively protonate and extract one amine into the aqueous phase, leaving the others in the organic layer.[26][28] This can be a multi-step process to separate all three components.

  • Crystallization as a Salt: If your desired secondary amine is an oil, it may be difficult to purify by column chromatography or recrystallization. Converting the crude product mixture to their hydrochloride or acetate salts can often facilitate purification.[28] The salt of your desired product may selectively crystallize from a suitable solvent system, leaving the impurities in the mother liquor.

  • Derivatization: For very difficult separations, a temporary derivatization can be employed. For example, primary amines react with diethyl oxalate to form solid oxamides, while secondary amines form liquid oxamic esters, and tertiary amines do not react. This allows for a physical separation of the components.[28]

Recommended Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This is the preferred method for achieving high selectivity.[12][29]

  • Setup: To a round-bottom flask, add 4-(3-Methyl-butoxy)-benzylamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Add acetic acid (0.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. This reagent is particularly effective as it is mild and tolerant of slightly acidic conditions.[29]

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Direct Alkylation using a Cesium Base

This protocol is an alternative when reductive amination is not feasible.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF. Add cesium hydroxide (CsOH, 1.5 eq.).[21]

  • Amine Addition: Add 4-(3-Methyl-butoxy)-benzylamine (1.0 eq.) to the stirred suspension.

  • Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature for 18-24 hours. Monitor the reaction progress by TLC or GC-MS, paying close attention to the ratio of mono- to di-alkylated product.[2]

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the residue using the methods described in the purification troubleshooting section.

Data Summary & Comparison

MethodAlkylating AgentKey AdvantagesCommon ChallengesSelectivity for Mono-alkylation
Reductive Amination Aldehyde / KetoneExcellent selectivity; mild conditions; avoids quaternary salt formation.[9][15][16]Requires careful pH control; reductants can be moisture-sensitive.Very High
Direct Alkylation Alkyl HalideSimple setup; widely used.Prone to over-alkylation; can form quaternary salts.[1][2]Low to Moderate
Optimized Direct Alkylation Alkyl HalideImproved selectivity over standard direct alkylation.[21]Requires anhydrous conditions and specific (more expensive) bases.High

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) for reductive amination instead of NaBH(OAc)₃? A: Yes, but it is less ideal for a one-pot reaction. NaBH₄ can also reduce the starting aldehyde/ketone, leading to alcohol byproducts.[8] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for reducing the imine in the presence of a carbonyl group.[8][14][29]

Q2: My starting amine is chiral. Will these conditions cause racemization? A: Reductive amination conditions, including the Eschweiler-Clarke reaction, are generally known to proceed without causing racemization at a chiral center adjacent to the amine.[16][18]

Q3: What is the Eschweiler-Clarke reaction and can I use it here? A: The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[16][18][25][30] It is highly effective for producing N-methyl and N,N-dimethyl amines and inherently avoids quaternization.[16][17][18] If your goal is methylation, this is an excellent choice. For alkylation with larger groups, the general reductive amination protocol should be used.

Q4: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase (e.g., ethyl acetate/hexanes) that gives good separation between your starting amine, the secondary amine product, and the tertiary amine byproduct. Staining with ninhydrin can be useful, as it typically stains primary and secondary amines but not tertiary amines. For more quantitative analysis during optimization, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

dot

Troubleshooting_Workflow start Problem: Poor Mono-Alkylation Selectivity decision1 Are you using Direct Alkylation? start->decision1 strategy1 Switch to Reductive Amination Protocol decision1->strategy1 Yes strategy2 Optimize Direct Alkylation: 1. Use Cesium Base (CsOH) 2. Use Anhydrous DMF 3. Lower Temperature decision1->strategy2 Yes end_good Achieve High Selectivity strategy1->end_good strategy2->end_good

Caption: Troubleshooting workflow for poor regioselectivity.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (n.d.).
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.).
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.).
  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Publications. (2018, October 26).
  • 3.3.3: Synthesis of Amines - Chemistry LibreTexts. (2022, October 4).
  • Eschweiler-Clarke Reaction - YouTube. (2022, May 7).
  • Reductive Amination - Chemistry Steps. (2024, March 28).
  • Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines - Academia.edu. (n.d.).
  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines - Organic Chemistry Portal. (n.d.).
  • Reductive Amination: Definition, Examples, and Mechanism - Chemistry Learner. (2023, September 26).
  • Borch Reductive Amination - Alfa Chemistry. (n.d.).
  • Eschweiler-Clarke reaction - wikidoc. (2012, August 9).
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications. (2005, September 20).
  • Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. (n.d.).
  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Leuckart-Wallach Reaction - Cambridge University Press. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • US3864402A - Purification of secondary alkyl amines - Google Patents. (n.d.).
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate. (2025, August 6).
  • Technical Support Center: Selective N-Alkylation of Indoles - Benchchem. (n.d.).
  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations | Request PDF - ResearchGate. (n.d.).
  • Cesium effect: high chemoselectivity in direct N-alkylation of amines - SciSpace. (n.d.).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC. (n.d.).
  • Mechanism of the “Leuckart-type reaction”. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing). (2018, September 28).
  • Reductive amination - Wikipedia. (n.d.).
  • Experimental procedure for N-alkylation of primary amines - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Geranylamine N-alkylation - Benchchem. (n.d.).
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC. (n.d.).
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC. (n.d.).
  • Separation of secondary and tertiary amines - ECHEMI. (n.d.).
  • Leuckart reaction - Wikipedia. (n.d.).
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.).
  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents. (n.d.).
  • Aqueous-Mediated N-Alkylation of Amines - ResearchGate. (2007, January 17).
  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols - Lund University Research Portal. (2023, October 15).
  • (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ResearchGate. (2019, May 31).
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26).
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry. (2025, July 11).
  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.gov. (n.d.).
  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions - ChemRxiv. (n.d.).
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. (n.d.).
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing). (n.d.).
  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4-(3-Methyl-butoxy)-benzylamine: A Comparative Guide to NMR Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2) In medicinal chemistry, 4-(3-Methyl-butoxy)-benzylamine serves as a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2)

In medicinal chemistry, 4-(3-Methyl-butoxy)-benzylamine serves as a highly versatile building block. Its lipophilic 3-methylbutoxy (isopentoxy) tail is frequently leveraged to enhance the blood-brain barrier (BBB) permeability of active pharmaceutical ingredients (APIs), while the primary benzylamine moiety provides a reactive handle for amidation or reductive amination.

Rigorous structural validation of this intermediate is critical. A misassigned aliphatic tail (e.g., confusing an isopentyl group with a neopentyl or linear pentyl group) can drastically alter the pharmacokinetic profile of the downstream drug candidate. This guide objectively compares analytical methodologies for validating this structure and provides a comprehensive breakdown of its


H NMR spectrum.

Comparative Analysis of Analytical Modalities

Choosing the right analytical technique requires balancing resolution, acquisition time, and confidence in structural elucidation. Below is a comparison of three common NMR modalities used to verify 4-(3-Methyl-butoxy)-benzylamine.

Analytical ModalityResolution of Aliphatic TailAcquisition TimeAccessibility / CostPrimary Use Case
60 MHz Benchtop 1D

H NMR
Poor: Severe peak overlap; the isopentyl tail appears as an unresolved multiplet blob.< 2 minutesHigh (Fume hood deployable)Rapid reaction monitoring (Go/No-Go decisions during synthesis).
400 MHz 1D

H NMR
Excellent: Distinct doublet, quartet, and nonet (multiplet) are clearly resolved.2–5 minutesModerate (Core facility required)Standard structural validation and routine purity assessment.
400 MHz 2D NMR (COSY / HSQC) Absolute: Unambiguous C-H and H-H correlation mapping.30–60 minutesLow (Requires specialized instrument time)De novo structural elucidation of unknowns or resolving complex impurity overlaps.

Verdict: For routine batch validation of 4-(3-Methyl-butoxy)-benzylamine, 400 MHz 1D


H NMR  offers the optimal balance. It provides sufficient magnetic dispersion to resolve the complex spin-spin couplings of the isopentyl tail without the time penalty of 2D NMR.

In-Depth H NMR Spectrum Interpretation (400 MHz)

Understanding the causality behind the chemical shifts is essential for expert interpretation. The spectrum of 4-(3-Methyl-butoxy)-benzylamine in CDCl


 can be divided into three distinct regions.
Quantitative Data Table

Acquisition Parameters: 400 MHz, CDCl


, 298K, referenced to TMS (0.00 ppm).
Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationFunctional Group Assignment
0.95 Doublet (d)~6.66H-CH(CH

)

(Terminal methyls)
1.45 Broad Singlet (br s)-2H-NH

(Amine protons)
1.66 Quartet (q) / Multiplet~6.72H-O-CH

-CH

- (Methylene)
1.82 Nonet (m)~6.61H-CH (CH

)

(Methine)
3.81 Singlet (s)-2HAr-CH

-NH

(Benzylic)
3.98 Triplet (t)~6.62HAr-O-CH

- (Ether methylene)
6.85 Doublet (d)~8.62HAr-H (Ortho to alkoxy group)
7.22 Doublet (d)~8.62HAr-H (Ortho to benzylamine)
Mechanistic Causality of Chemical Shifts

1. The Isopentoxy Tail (0.95 – 3.98 ppm): The protons on the carbon directly attached to the ether oxygen (-O-CHngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-) are heavily deshielded by the inductive (-I) effect of the electronegative oxygen, shifting them downfield to the 3.4–4.5 ppm region ()[1]. The terminal methyl groups (0.95 ppm) remain highly shielded in a standard aliphatic environment.

COSY_Coupling_Pathway A Ar-O-CH₂ (3.98 ppm) B -CH₂- (1.66 ppm) A->B ³J ≈ 6.6 Hz C -CH- (1.82 ppm) B->C ³J ≈ 6.7 Hz D -CH₃ (x2) (0.95 ppm) C->D ³J ≈ 6.6 Hz

Fig 1: Spin-spin coupling network of the 3-methylbutoxy aliphatic chain.

2. The Benzylamine Core (1.45 & 3.81 ppm): The benzylic protons (3.81 ppm) appear as a sharp singlet because there are no adjacent protons to couple with. The primary amine protons (-NH


 at ~1.45 ppm) appear as a broad singlet. This broadening is caused by two factors: intermediate chemical exchange with trace moisture in the solvent, and the quadrupolar relaxation moment of the 

N nucleus, which partially decouples the spin state.

3. The Aromatic Ring (6.85 & 7.22 ppm): The para-substituted benzene ring displays a classic AA'BB' splitting pattern (two distinct doublets). The ether oxygen donates electron density into the ring via resonance (+M effect). This strongly shields the protons ortho to the alkoxy group, pushing them upfield to 6.85 ppm. Conversely, the weakly electron-withdrawing/neutral -CH


NH

group leaves its ortho protons relatively deshielded at 7.22 ppm.

Experimental Protocol for High-Fidelity NMR Acquisition

To ensure a self-validating system, sample preparation must strictly control for magnetic field inhomogeneities and chemical impurities. When validating process chemistry scale-ups, it is also critical to reference known trace industrial solvent impurities ()[2].

Step-by-Step Methodology
  • Sample Dissolution: Weigh exactly 15–20 mg of 4-(3-Methyl-butoxy)-benzylamine. Dissolve completely in 0.6 mL of high-purity CDCl

    
     (containing 0.03% v/v TMS).
    
  • Particulate Filtration (Critical Step): Filter the solution through a tight plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Causality: Even microscopic paramagnetic particulates (e.g., dust, metal shavings from spatulas) cause localized magnetic susceptibility gradients, leading to artificially broadened spectral lines and loss of fine J-coupling resolution.

  • Spectrometer Tuning: Insert the sample into the 400 MHz spectrometer. Lock onto the deuterium (

    
    H) signal of the CDCl
    
    
    
    . Tune and match the probe to the
    
    
    H frequency.
  • Shimming: Perform gradient shimming (Z1–Z5) to optimize magnetic field homogeneity. A well-shimmed sample should yield a CDCl

    
     residual solvent peak with a full-width at half-maximum (FWHM) of < 1.0 Hz.
    
  • Acquisition: Acquire 16 scans using a standard 30° pulse sequence (zg30), a spectral width of 20 ppm, and a relaxation delay (D1) of 1.0 second.

  • Processing: Apply a Fourier Transform (FT). Perform manual phase correction (zero and first order) and baseline correction.

    • Causality: A rolling baseline will artificially inflate or deflate the integral areas of adjacent peaks, destroying quantitative accuracy.

  • Validation: Verify that the residual CDCl

    
     peak is perfectly referenced to 7.26 ppm, and note any trace water at 1.56 ppm ()[3].
    

NMR_Workflow N1 1. Sample Preparation Dissolve 15 mg in 0.6 mL CDCl₃ N2 2. Particulate Filtration Filter via glass wool into 5mm tube N1->N2 N3 3. Spectrometer Tuning Lock (²H), Tune/Match, Shim (Z1-Z5) N2->N3 N4 4. Data Acquisition 400 MHz, 16 Scans, 1.0s D1 N3->N4 N5 5. Signal Processing Fourier Transform & Phase Correction N4->N5 N6 6. Spectral Analysis Peak Picking & Integration N5->N6

Fig 2: Standardized workflow for high-fidelity 1D 1H NMR sample preparation and acquisition.

References

  • LibreTexts Chemistry. "18.8: Spectroscopy of Ethers". OpenStax. URL:[Link]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development, 2016, 20 (3), 661-667. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 2010, 29 (9), 2176–2179. URL:[Link]

Sources

Comparative

C13 NMR peak assignments for 4-(3-Methyl-butoxy)-benzylamine

An In-Depth Technical Guide to the C13 NMR Peak Assignments for 4-(3-Methyl-butoxy)-benzylamine The Logic of Predictive NMR: A Self-Validating Approach In the absence of a direct experimental spectrum, a reliable assignm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the C13 NMR Peak Assignments for 4-(3-Methyl-butoxy)-benzylamine

The Logic of Predictive NMR: A Self-Validating Approach

In the absence of a direct experimental spectrum, a reliable assignment of C13 NMR peaks can be achieved by deconstructing the target molecule into its core fragments and analyzing the known spectra of these substructures. This approach relies on the principle of additivity of substituent chemical shifts (SCS), a cornerstone of NMR interpretation[1][2]. By understanding how each functional group influences the electronic environment—and thus the chemical shift—of neighboring carbon atoms, we can build a highly accurate predicted spectrum.

Our analysis for 4-(3-Methyl-butoxy)-benzylamine is therefore a three-pronged approach:

  • Analysis of the Benzylamine Core: Establishing the baseline chemical shifts for the aromatic and benzylic carbons.

  • Analysis of the 3-Methyl-butoxy (Isopentyloxy) Chain: Determining the characteristic shifts for the aliphatic carbons.

  • Synthesis and Substituent Effect Correction: Combining the data and adjusting the aromatic carbon shifts based on the powerful electronic effects of the para-alkoxy substituent.

Experimental Protocols: Data Acquisition for Reference Compounds

The reference data used in this guide were obtained from standard NMR experiments, typically conducted under the following conditions:

  • Spectrometer: Bruker Avance series (or equivalent) operating at a frequency of 75 MHz or higher for C13 nuclei.

  • Solvent: Deuterated chloroform (CDCl3) is a common choice, with its characteristic residual solvent peak at ~77.16 ppm serving as a secondary internal reference[3].

  • Standard: Tetramethylsilane (TMS) is used as the primary internal standard, with its signal defined as 0.0 ppm.

  • Technique: Proton-decoupled C13 NMR is standard practice to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom[4].

Workflow for Predictive Peak Assignment

The logical workflow for deriving the chemical shift assignments is illustrated below. This systematic process ensures that each assignment is grounded in empirical data from simpler, well-characterized molecules.

G cluster_0 Reference Data Acquisition cluster_1 Analysis & Synthesis cluster_2 Output benzylamine Benzylamine Spectrum scs Apply Substituent Chemical Shift (SCS) Principles benzylamine->scs Aromatic & Benzylic Base Values anisole Anisole Spectrum (Alkoxy Effect Proxy) anisole->scs Para-Alkoxy Group Effect isobutanol 3-Methyl-1-butanol Spectrum predict Predict Shifts for Target Molecule isobutanol->predict Aliphatic Chain Values scs->predict assign Final Peak Assignments for 4-(3-Methyl-butoxy)-benzylamine predict->assign

Caption: Predictive workflow for C13 NMR peak assignment.

Part 1: Analysis of the Benzylamine Substructure

Benzylamine serves as the foundational aromatic component. Its C13 NMR spectrum provides the initial chemical shifts for the phenyl ring and the benzylic methylene carbon before considering the influence of the para-alkoxy group.

Table 1: C13 NMR Chemical Shifts for Benzylamine in CDCl3 [5][6]

Carbon AtomChemical Shift (ppm)Environment
C-ipso~143.3Aromatic C attached to CH2NH2
C-ortho~128.5Aromatic CH
C-meta~127.0Aromatic CH
C-para~126.7Aromatic CH
-CH2-~46.4Benzylic

Part 2: Analysis of the 3-Methyl-butoxy (Isopentyloxy) Substructure

To predict the shifts for the aliphatic side chain, we use 3-methyl-1-butanol as a reference compound. The key difference in our target molecule is that the terminal oxygen is part of an ether, not an alcohol. This typically deshields the adjacent carbon (C-1') by about 5-10 ppm.

Table 2: C13 NMR Chemical Shifts for 3-Methyl-1-butanol in CDCl3 [7]

Carbon AtomChemical Shift (ppm)Environment
C-1' (α)~62.6-CH2OH
C-2' (β)~41.8-CH2-
C-3' (γ)~25.0-CH-
C-4', C-4'' (δ)~22.5-CH3

Part 3: Synthesis and Final Peak Assignments

We now combine these datasets. The most significant adjustments must be made to the aromatic carbons. An alkoxy group is a strong electron-donating group, which causes significant shielding (a shift to lower ppm, or upfield) at the ortho and para positions relative to its point of attachment. We use anisole (methoxybenzene) as a model for this effect. In anisole, the ipso-carbon (attached to -OCH3) is at ~160 ppm, the ortho-carbons are at ~114 ppm, and the para-carbon is at ~121 ppm[8].

In our target molecule, the -OR and -CH2NH2 groups are para to each other.

  • The carbon attached to the oxygen (C-4) will be strongly deshielded, similar to the ipso-carbon in anisole.

  • The carbons ortho to the oxygen (C-3, C-5) will be strongly shielded (moved upfield).

  • The carbon attached to the benzylamine group (C-1) will be slightly shielded by the para-OR group.

  • The carbons ortho to the benzylamine group (C-2, C-6) will also be shielded by the para-OR group.

Based on this synthesis, we arrive at the predicted assignments for 4-(3-Methyl-butoxy)-benzylamine.

Caption: Structure of 4-(3-Methyl-butoxy)-benzylamine with predicted C13 NMR shifts (ppm).

Comparison Guide: Predicted C13 NMR Data Summary

The following table summarizes the predicted chemical shifts for each unique carbon atom in 4-(3-Methyl-butoxy)-benzylamine, providing a rationale for each assignment based on comparative data.

Table 3: Predicted C13 NMR Peak Assignments for 4-(3-Methyl-butoxy)-benzylamine

Assigned CarbonPredicted Shift (ppm)Rationale & Comparison
C-4 ~158.0 Ipso-Aromatic C-O: This carbon is directly attached to the electron-donating alkoxy group, causing a strong deshielding effect. Its shift is predicted to be similar to the C-O carbon in anisole (~160 ppm).
C-1 ~131.5 Ipso-Aromatic C-C: This carbon is attached to the -CH2NH2 group. It is slightly shielded by the para-alkoxy group, moving it upfield from its position in benzylamine (~143.3 ppm).
C-2, C-6 ~129.5 Ortho-Aromatic CH (to -CH2NH2): These carbons are meta to the strong -OR group, so they are only slightly affected. Their shift is similar to the ortho carbons in benzylamine (~128.5 ppm).
C-3, C-5 ~115.0 Ortho-Aromatic CH (to -OR): These carbons are ortho to the strongly electron-donating -OR group, resulting in significant shielding. Their shift is predicted to be very similar to the ortho carbons in anisole (~114 ppm).
C-1' ~67.5 Aliphatic -O-CH2-: This carbon is adjacent to the ether oxygen. Compared to the C-1' in 3-methyl-1-butanol (~62.6 ppm), being in an ether linkage causes a downfield shift. Aromatic ethers typically show this carbon in the 65-70 ppm range.
C-7 ~46.0 Benzylic -CH2-: This carbon's environment is least affected by the para substituent, so its shift should be very close to that in benzylamine (~46.4 ppm).
C-2' ~38.0 Aliphatic -CH2-: This carbon is beta to the oxygen and is less affected. Its shift is predicted to be downfield from the corresponding carbon in 3-methyl-1-butanol (~41.8 ppm) due to the influence of the bulky phenyl group, but a value closer to 38 ppm is common in similar long-chain ethers.
C-3' ~25.5 Aliphatic -CH-: This methine carbon's chemical shift is largely determined by its local aliphatic environment and should be very close to the value in 3-methyl-1-butanol (~25.0 ppm).
C-4', C-4'' ~22.5 Aliphatic -CH3: These two terminal methyl groups are chemically equivalent due to free rotation. Their chemical environment is nearly identical to that in 3-methyl-1-butanol, so their shift is predicted to be the same (~22.5 ppm).

Conclusion

This guide demonstrates a robust, logic-based methodology for the assignment of C13 NMR peaks for 4-(3-Methyl-butoxy)-benzylamine. By systematically analyzing the spectra of its constituent fragments—benzylamine, anisole, and 3-methyl-1-butanol—and applying the established principles of substituent chemical effects, we have generated a reliable and well-justified set of predicted chemical shifts. This comparative approach not only provides a practical tool for researchers working with this or similar molecules but also reinforces the fundamental principles of structural spectroscopy. The presented data and workflow serve as a self-validating system, ensuring high confidence in the structural assignment in the absence of direct experimental evidence.

References

  • Facchini, P. J. (2001). Alkaloid Biosynthesis in Plants: Biochemistry, Cell Biology, and Molecular Engineering. Phytochemistry, 58(1), 1-1.
  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 804-814. (Provides context on synthetic chemistry principles).
  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10813-10822. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (A foundational text on molecular structure and properties influencing NMR).
  • Sorenson, T. S., & Sorensen, T. S. (1974). Carbon-13 nuclear magnetic resonance spectroscopy of carbocations. Accounts of Chemical Research, 7(4), 123-129. (General reference for NMR principles).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • SpectraBase. (n.d.). BENZYLAMINE, alpha-CARBOXY-N-HEPTYL-. Wiley. Retrieved from [Link]

  • SpectraBase. (n.d.). (2S)-2-(2,2-dimethylpropylamino)-3-methyl-1-butanol. Wiley. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrums for the reaction of benzylamine (4) with 13C-labeled CO2 in DMSO (bottom) and DMF (top). Retrieved from [Link]

  • Schaefer, T., & Penner, G. H. (1988). Long-range 13C, 13C spin–spin coupling constants in anisole and some derivatives. Canadian Journal of Chemistry, 66(7), 1635-1640. Retrieved from [Link]

  • Chegg.com. (2021). analyse the 13C nmr spectra of isopentyl acetate and label the different carbon atoms. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Is this the NMR spectrum of 3-methyl-1-butanol? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Typical 13C NMR Chemical Shift Values. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-3-buten-1-ol. Wiley. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution proton decoupled 13C NMR spectra of... Retrieved from [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Validation

HPLC method development for 4-(3-Methyl-butoxy)-benzylamine purity

HPLC Method Development for 4-(3-Methyl-butoxy)-benzylamine: A Comparative Guide to Stationary Phase Selection As a Senior Application Scientist, I frequently encounter the unique chromatographic hurdles presented by bas...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 4-(3-Methyl-butoxy)-benzylamine: A Comparative Guide to Stationary Phase Selection

As a Senior Application Scientist, I frequently encounter the unique chromatographic hurdles presented by basic, hydrophobic amines. 4-(3-Methyl-butoxy)-benzylamine (CAS 21244-38-2) is a prime example: it features a primary amine (pKa ~9.5), an aromatic benzyl ring, and a hydrophobic ether tail. When analyzed using standard reversed-phase high-performance liquid chromatography (HPLC), this molecule is notoriously prone to severe peak tailing, poor retention, and co-elution with structurally similar synthesis impurities (such as 4-hydroxybenzylamine).

This guide objectively compares three distinct column technologies—Fully Porous BEH C18, Superficially Porous (SPP) C18, and SPP Biphenyl—providing the mechanistic causality and experimental data necessary to develop a robust, self-validating purity assay.

Mechanistic Insights: The "Amine Challenge"

To design an effective separation, we must first understand the molecular interactions at play. At a typical acidic mobile phase pH (e.g., pH 2.7 with 0.1% formic acid), the primary amine of 4-(3-Methyl-butoxy)-benzylamine is fully protonated (


).

This protonation creates two distinct problems:

  • Loss of Hydrophobic Retention: The charged molecule is highly polar, reducing its affinity for standard alkyl (C18) stationary phases.

  • Secondary Ion-Exchange Interactions: Unendcapped, residual silanols on the silica surface (pKa ~4.5) can become deprotonated. The protonated amine interacts with these negatively charged silanols via cation exchange. Because this secondary interaction has much slower desorption kinetics than dispersive hydrophobic interactions, it manifests as severe peak tailing, a well-documented phenomenon in the [1].

The Solutions

To overcome this, we evaluate three targeted approaches:

  • High pH Deprotonation (BEH C18): By raising the mobile phase pH to 10.5, the amine is neutralized. This eliminates silanol ion-exchange and increases hydrophobicity. Because standard silica dissolves above pH 8, [2] are strictly required for column longevity.

  • Orthogonal Selectivity (SPP Biphenyl): If low pH must be maintained (e.g., for LC-MS compatibility), we can exploit the analyte's aromatic ring. Biphenyl stationary phases induce strong

    
     and dipole-dipole interactions,  [3] and compensating for the loss of hydrophobic retention.
    
  • Kinetic Enhancement (SPP C18): Superficially Porous Particles (core-shell) reduce the diffusion path length of the analyte into the particle. This minimizes the C-term of the van Deemter equation, [4] and sharpening peaks, even if secondary interactions are present.

G Analyte 4-(3-Methyl-butoxy) -benzylamine C18 SPP Alkyl Phase (C18) Hydrophobic Only Analyte->C18 Weak Retention (Low pH) Biphenyl SPP Biphenyl Phase Hydrophobic + π-π Analyte->Biphenyl Enhanced Selectivity (π-π Interaction) BEH BEH C18 (High pH) Neutralized Amine Analyte->BEH High Symmetry (No Silanol Effect)

Caption: Mechanistic interactions of the target analyte with different stationary phases.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following method development protocol is designed as a closed, self-validating system. If the system suitability criteria fail, the run is automatically invalidated, preventing the reporting of artifactual data.

Step 1: System Suitability Standard Preparation
  • Action: Accurately weigh 10 mg of 4-(3-Methyl-butoxy)-benzylamine and 1 mg of 4-hydroxybenzylamine (critical pair impurity). Dissolve in 10 mL of Methanol. Dilute 1:10 using the initial mobile phase conditions (5% Organic).

  • Causality: Preparing the final injection solvent in the initial mobile phase prevents strong solvent effects (viscous fingering) that cause peak splitting or fronting at the column head.

Step 2: Mobile Phase Preparation
  • Method A (High pH for BEH): Prepare 10 mM Ammonium Bicarbonate in MS-grade water. Adjust to exactly pH 10.5 using Ammonium Hydroxide.

  • Method B (Low pH for SPP/Biphenyl): Add 1.0 mL of LC-MS grade Formic Acid to 1 L of MS-grade water (pH ~2.7).

  • Causality: Precise pH buffering is critical. A shift of even 0.2 pH units near the analyte's pKa will drastically alter the ionization state, destroying retention time reproducibility.

Step 3: Chromatographic Conditions
  • Columns Evaluated:

    • Waters XBridge BEH C18 (Fully Porous, 2.5 µm, 2.1 x 100 mm)

    • Agilent Poroshell 120 EC-C18 (SPP, 2.7 µm, 2.1 x 100 mm)

    • Restek Raptor Biphenyl (SPP, 2.7 µm, 2.1 x 100 mm)

  • Gradient: 5% to 95% Acetonitrile over 10 minutes.

  • Flow Rate & Temp: 0.4 mL/min at 40 °C.

  • Causality: Elevated temperature (40 °C) lowers mobile phase viscosity, improving mass transfer kinetics for the bulky ether tail and reducing system backpressure.

Step 4: System Validation Criteria (Gatekeeper)

Before sample analysis, the system must pass these exact parameters:

  • Resolution (

    
    ):  > 2.0 between 4-hydroxybenzylamine and the target.
    
  • Tailing Factor (

    
    ):  < 1.5 for the target peak.
    
  • Precision: Retention time RSD < 2.0% (n=5 injections).

Comparative Performance Data

The quantitative results of the column comparison are summarized below. Data was generated using the self-validating protocol described above.

Column TechnologyMobile Phase pHRetention Time (min)Asymmetry (

)
Resolution (

)
Suitability Status
Fully Porous BEH C18 10.56.451.053.2PASS (Ideal Symmetry)
SPP C18 2.73.121.651.8FAIL (Tailing & Co-elution)
SPP Biphenyl 2.74.851.204.5PASS (Max Resolution)

Data Synthesis:

  • The SPP C18 at low pH failed the validation criteria. The protonated amine suffered from poor retention and peak tailing (

    
     = 1.65) due to residual silanol interactions, failing to resolve adequately from the impurity.
    
  • The BEH C18 at high pH delivered perfect peak symmetry (

    
     = 1.05) because the amine was neutralized, relying purely on dispersive hydrophobic interactions.
    
  • The SPP Biphenyl at low pH provided the highest resolution (

    
     = 4.5). Despite the amine being protonated, the 
    
    
    
    interactions between the stationary phase and the benzyl ring of the analyte generated massive orthogonal retention, easily separating it from the less hydrophobic 4-hydroxybenzylamine.

G Start Target: 4-(3-Methyl-butoxy)-benzylamine Q1 High pH (>10) required? Start->Q1 Yes1 Hybrid Silica (BEH C18) Q1->Yes1 Yes No1 Low pH (<3) Operation Q1->No1 No Q2 Aromatic impurities present? No1->Q2 Yes2 Biphenyl Phase (π-π) Q2->Yes2 Yes No2 SPP C18 (Core-Shell) Q2->No2 No

Caption: Decision tree for basic aromatic amine stationary phase selection.

Conclusion

When developing purity assays for complex basic amines like 4-(3-Methyl-butoxy)-benzylamine, standard C18 columns at low pH are fundamentally inadequate.

For laboratories prioritizing peak symmetry and robustness , utilizing a high-pH mobile phase with a BEH C18 column is the optimal choice, as it neutralizes the amine and bypasses secondary interactions. However, for laboratories requiring LC-MS compatibility (which necessitates low pH), the SPP Biphenyl column is vastly superior to standard alkyl phases. It leverages


 interactions to rescue retention and selectively resolve aromatic impurities, proving that stationary phase chemistry is just as critical as particle architecture.

References

  • Wyndham, K. D., et al. "Synthesis and Applications of BEH Particles in Liquid Chromatography." ResearchGate.[Link]

  • Lake, R. "Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds." Thames Restek.[Link]

  • LCGC International. "Using Selectivity to Optimize UHPLC Separations." Pharmaceutical Technology.[Link]

Comparative

Comparative Guide: High-Resolution Accurate Mass (HRAM) vs. Triple Quadrupole (QqQ) Mass Spectrometry for the Structural Elucidation of 4-(3-Methyl-butoxy)-benzylamine

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction 4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2), commonly referred to as 4-(isopentyloxy)benzylamine, is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

4-(3-Methyl-butoxy)-benzylamine (CAS: 21244-38-2), commonly referred to as 4-(isopentyloxy)benzylamine, is a critical synthetic intermediate and pharmacophore utilized in the development of platelet-activating factor (PAF) antagonists and kinase inhibitors[1]. As a Senior Application Scientist, I frequently encounter the challenge of distinguishing this compound from its structural isomers (e.g., positional isomers of the ether chain) during pharmaceutical impurity profiling.

To achieve unambiguous identification, understanding its gas-phase fragmentation behavior is paramount. This guide objectively compares two premier mass spectrometry platforms—High-Resolution Accurate Mass (HRAM) Orbitrap and Nominal Mass Triple Quadrupole (QqQ)—for the characterization and quantification of 4-(3-Methyl-butoxy)-benzylamine, providing self-validating experimental protocols for both.

Mechanistic Causality of Fragmentation

Before comparing instrument performance, we must establish the fundamental gas-phase dissociation chemistry of 4-(3-Methyl-butoxy)-benzylamine. Upon electrospray ionization (ESI) in positive mode, the molecule readily forms a stable


 precursor ion at m/z 194.1539.

Subjecting this precursor to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) triggers two primary, competitive fragmentation pathways:

  • Ammonia Elimination (-17.0265 Da): Protonation occurs preferentially at the primary amine. The loss of NH

    
     does not occur via simple bond cleavage; rather, it proceeds through an initial elongation of the benzylic C–N bond, forming an intermediate ion/neutral complex consisting of a benzyl cation and neutral ammonia. This complex subsequently dissociates to yield the 4-(isopentyloxy)benzyl cation at m/z 177.1274. This unprecedented rearrangement is a well-documented hallmark of protonated benzylamines .
    
  • Ether Cleavage (-70.0783 Da): The isopentyloxy tail is highly susceptible to charge-remote fragmentation. The neutral loss of isopentene (C

    
    H
    
    
    
    ) via a McLafferty-like hydrogen transfer yields a stable phenol derivative . This can occur directly from the precursor to form 4-hydroxybenzylamine (m/z 124.0757) or sequentially from the m/z 177.1274 ion to form the 4-hydroxybenzyl cation (m/z 107.0491).

Fragmentation M [M+H]+ m/z 194.1539 Protonated 4-(3-Methyl-butoxy)-benzylamine A [M+H - NH3]+ m/z 177.1274 4-(isopentyloxy)benzyl cation M->A - NH3 (-17.0265 Da) Ion/Neutral Complex B [M+H - C5H10]+ m/z 124.0757 4-hydroxybenzylamine M->B - C5H10 (-70.0783 Da) McLafferty-like Rearrangement C [M+H - NH3 - C5H10]+ m/z 107.0491 4-hydroxybenzyl cation A->C - C5H10 (-70.0783 Da) Ether Cleavage B->C - NH3 (-17.0265 Da) Alpha-Cleavage

Fig 1: Gas-phase fragmentation pathways of protonated 4-(3-Methyl-butoxy)-benzylamine.

Platform Comparison: HRAM Orbitrap vs. Triple Quadrupole (QqQ)

When selecting an analytical platform for 4-(3-Methyl-butoxy)-benzylamine, the choice depends entirely on the analytical goal: de novo structural elucidation versus high-throughput quantification.

  • HRAM Orbitrap (e.g., Thermo Q Exactive / Exploris): Offers sub-ppm mass accuracy and ultra-high resolving power. This platform is mandatory for identifying unknown impurities. By measuring the exact mass defect of the m/z 177 and 107 fragments, we can unambiguously assign their elemental compositions (C

    
    H
    
    
    
    O
    
    
    and C
    
    
    H
    
    
    O
    
    
    , respectively), ruling out isobaric interferences that plague nominal mass instruments.
  • Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS / Agilent 6495): Operates at nominal mass resolution but excels in duty cycle and absolute sensitivity. By utilizing Multiple Reaction Monitoring (MRM), the QqQ acts as a highly specific ion filter. The transitions 194.2

    
     177.1 and 194.2 
    
    
    
    107.1 provide unmatched signal-to-noise ratios for trace-level quantification in complex biological matrices.
Quantitative Performance Summary
FeatureHRAM Orbitrap (e.g., Q Exactive)Triple Quadrupole (e.g., Xevo TQ-XS)
Primary Application Structural elucidation, unknown IDTrace-level quantification, QA/QC
Mass Accuracy < 3 ppm (Exact Mass)± 0.1 Da (Nominal Mass)
Resolving Power Up to 240,000 (FWHM at m/z 200)Unit resolution (~0.7 Da FWHM)
Sensitivity (LOD) Moderate to High (pg/mL range)Ultra-High (fg/mL range)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Full Scan, PRM, ddMS2Multiple Reaction Monitoring (MRM)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every batch must include internal controls to verify instrument performance and definitively rule out false positives.

Workflow S1 Sample Prep (Dilution & Internal Std) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI Source (Positive Ion Mode) S2->S3 HRAM HRAM Orbitrap (Full Scan / ddMS2) Resolution: 120,000 S3->HRAM Structural Elucidation QQQ Triple Quadrupole (MRM Mode) Transitions: 194->177, 194->107 S3->QQQ High-Throughput Quantification

Fig 2: Orthogonal LC-MS/MS workflows for structural elucidation and quantification.

Protocol 1: HRAM Orbitrap Workflow for Structural Elucidation

Objective: Unambiguous structural confirmation of 4-(3-Methyl-butoxy)-benzylamine.

  • Sample Preparation: Dilute the standard or sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.

    • Self-Validation Step: Spike in 50 ng/mL of Leucine Enkephalin as a continuous lock-mass calibrant to guarantee < 2 ppm mass accuracy during the run.

  • Chromatography (UHPLC): Utilize a C18 column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile. Run a 5-minute linear gradient from 5% B to 95% B.

  • MS Acquisition: Operate in Data-Dependent Acquisition (ddMS2) mode. Set resolution to 120,000 for Full Scan and 30,000 for MS2. Use an HCD normalized collision energy (NCE) stepped at 20, 40, and 60 to capture both fragile (NH

    
     loss) and stable (isopentene loss) fragments.
    
  • Data Validation: The protocol is validated if the isotopic dot product (idotp) of the precursor ion exceeds 0.95, and the exact mass of the m/z 107.0491 fragment is within 3 ppm of the theoretical C

    
    H
    
    
    
    O
    
    
    mass.
Protocol 2: QqQ Workflow for High-Throughput Quantification

Objective: Trace-level quantification in complex matrices.

  • Sample Preparation: Extract samples using Solid Phase Extraction (SPE) or protein precipitation.

    • Self-Validation Step: Add 10 ng/mL of an isotopically labeled internal standard (e.g., 4-(3-Methyl-butoxy)-benzylamine-d3) to every sample prior to extraction. This corrects for matrix-induced ion suppression and validates the extraction recovery.

  • Chromatography: Identical to Protocol 1 to maintain orthogonal retention time validation.

  • MS Acquisition (MRM):

    • Quantifier Transition:m/z 194.2

      
       107.1 (Collision Energy: 25 eV).
      
    • Qualifier Transition:m/z 194.2

      
       177.1 (Collision Energy: 15 eV).
      
  • Data Validation: The system self-validates by monitoring the ion ratio between the quantifier and qualifier transitions. The protocol is considered valid only if the ion ratio in the unknown samples is within ±20% of the ratio established by the neat calibration standards, confirming peak purity.

Conclusion

For the comprehensive analysis of 4-(3-Methyl-butoxy)-benzylamine, relying on a single platform leaves analytical blind spots. The HRAM Orbitrap provides the indisputable structural proof required during the early stages of drug development and impurity profiling, leveraging the unique ion/neutral complex fragmentation mechanics of benzylamines. Conversely, once the structure is validated and the MRM transitions are locked, the QqQ platform offers the ruggedness and sensitivity necessary for routine, high-throughput quantification.

References

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204. URL:[Link]

  • Simon, E. S., Papoulias, P. G., & Andrews, P. C. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624-1632. URL:[Link]

Validation

Comparative IR Spectroscopy Guide: 4-(3-Methyl-butoxy)-benzylamine vs. Structural Analogs

For drug development professionals and analytical chemists, Fourier-Transform Infrared (FTIR) spectroscopy remains a frontline technique for rapid structural verification. When analyzing complex functionalized benzylic c...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, Fourier-Transform Infrared (FTIR) spectroscopy remains a frontline technique for rapid structural verification. When analyzing complex functionalized benzylic compounds like 4-(3-Methyl-butoxy)-benzylamine (also known as 4-isopentyloxybenzylamine), standard fingerprinting is insufficient. Analysts must deconstruct the molecule into its functional modules to understand the synergistic and distinct vibrational modes.

This guide provides an in-depth, mechanistic comparison of 4-(3-Methyl-butoxy)-benzylamine against simpler structural analogs (Benzylamine and 4-Methoxybenzylamine). By isolating the spectral contributions of the primary amine, the aryl ether linkage, and the branched aliphatic tail, researchers can confidently validate synthetic intermediates and API precursors.

Structural Deconstruction & Mechanistic Band Assignment

To interpret the FTIR spectrum of 4-(3-Methyl-butoxy)-benzylamine, we must parse the molecule into four distinct IR-active modules. Understanding the causality behind these vibrations ensures accurate peak assignment.

The Primary Amine Module (-NH₂)

Because the amine group is attached to a benzylic carbon (aliphatic) rather than directly to the aromatic ring, its behavior differs from anilines. Primary and secondary amines can be identified by a characteristic N–H stretching absorption in the 3300 to 3500 cm⁻¹ range 1. Specifically, primary amines exhibit a distinct doublet in this region, arising from the symmetric (~3290 cm⁻¹) and asymmetric (~3365 cm⁻¹) stretching modes of the two N-H bonds 2. Furthermore, the C-N stretching vibration of aliphatic amines is observed as medium or weak bands in the region 1250-1020 cm⁻¹, contrasting with the stronger, higher-frequency bands of aromatic amines 3.

The Aryl Alkyl Ether Module (Ar-O-R)

The ether linkage fundamentally alters the fingerprint region. Mixed aryl alkyl ethers display two prominent C-O stretching vibrations due to the differing hybridization of the adjacent carbons. The sp² C-O bond (aromatic side) is strengthened by resonance, absorbing strongly at approximately 1250 cm⁻¹, while the sp³ C-O bond (aliphatic side) absorbs at a lower frequency, typically between 1025–1200 cm⁻¹ 4.

The Branched Aliphatic Chain (3-Methyl-butoxy)

The isopentyl tail provides a highly diagnostic signature. While standard sp³ C-H stretches appear just below 3000 cm⁻¹, the terminal isopropyl group (gem-dimethyl) causes a steric coupling effect. This splits the symmetric C-H bending vibration (the "umbrella" mode) into a characteristic doublet at ~1380 cm⁻¹ and ~1365 cm⁻¹ 3.

The Aromatic Core

The benzene ring yields C-H stretches above 3000 cm⁻¹ and sharp C=C skeletal vibrations in the 1500–1600 cm⁻¹ region 3. Because the molecule is para-disubstituted, the out-of-plane (oop) C-H bending shifts to a single strong band around 800–850 cm⁻¹, differentiating it from mono-substituted rings 3.

Comparative Spectral Analysis

To isolate the spectral impact of the 3-methyl-butoxy group, we compare the target compound against two baseline analogs:

  • Benzylamine: Establishes the baseline for the benzylic primary amine and mono-substituted aromatic ring.

  • 4-Methoxybenzylamine: Introduces the para-ether linkage but lacks the extended, branched aliphatic tail.

Table 1: Characteristic IR Band Comparison
Functional Group / VibrationBenzylamine (Baseline)4-Methoxybenzylamine4-(3-Methyl-butoxy)-benzylamine
N-H Stretch (1° Amine) ~3370, 3290 cm⁻¹~3365, 3285 cm⁻¹~3365, 3285 cm⁻¹
C-H Stretch (Aromatic) >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹
C-H Stretch (Aliphatic) ~2920 cm⁻¹ (Weak)~2950, 2835 cm⁻¹~2955, 2870 cm⁻¹ (Strong)
C-O-C Stretch (Aryl Ether) Absent~1245, 1030 cm⁻¹~1250, 1050 cm⁻¹
C-H Bend (gem-dimethyl) AbsentAbsent~1380, 1365 cm⁻¹ (Doublet)
Aromatic oop Bend ~730, 690 cm⁻¹ (Mono)~820 cm⁻¹ (Para)~820 cm⁻¹ (Para)

Key Takeaway: The definitive identification of 4-(3-Methyl-butoxy)-benzylamine relies on observing the gem-dimethyl bending doublet at 1380/1365 cm⁻¹ coupled with the aryl ether stretches at 1250/1050 cm⁻¹ , while maintaining the primary amine doublet above 3300 cm⁻¹.

Self-Validating Experimental Methodology: ATR-FTIR

Traditional KBr pellet preparation is highly hygroscopic. Absorbed moisture creates a broad O-H stretching band (3200–3600 cm⁻¹) that can entirely obscure the critical N-H symmetric/asymmetric doublet of the primary amine 2. To prevent this, Attenuated Total Reflectance (ATR) FTIR is the mandatory standard for this workflow.

Step-by-Step Protocol
  • System Purge & Background Acquisition:

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans).

    • Causality: Removes atmospheric H₂O and CO₂ interference, which is critical for accurate baseline assessment in the N-H stretching region.

  • Sample Application:

    • Action: Apply 1-2 drops of neat 4-(3-Methyl-butoxy)-benzylamine directly onto the ATR crystal. Ensure full coverage of the sensor area.

  • Spectral Acquisition:

    • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and 64 co-added scans.

    • Causality: A resolution of 4 cm⁻¹ or higher is strictly required to resolve the narrow 15 cm⁻¹ gap between the 1380 cm⁻¹ and 1365 cm⁻¹ gem-dimethyl doublet peaks. Lower resolutions will merge these into a single broad peak, destroying the branched-chain evidence.

  • Orthogonal Validation (The Self-Validating Step):

    • Action: If the N-H doublet is ambiguous due to suspected trace alcohol/water contamination, add a single drop of Deuterium Oxide (D₂O) to the sample on the crystal and re-scan.

    • Causality: Labile protons exchange rapidly. The N-H bonds will convert to N-D bonds. Because deuterium is twice as heavy as hydrogen, the reduced mass of the bond increases, shifting the stretching frequency from ~3300 cm⁻¹ down to ~2400 cm⁻¹ 2. The disappearance of the 3300 cm⁻¹ doublet definitively validates the presence of the primary amine.

Structural Validation Workflow

The logical progression of spectral deconvolution is mapped below.

G A Sample Prep: ATR-FTIR (Neat) B Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) A->B C Functional Group Deconvolution B->C D Primary Amine (-NH₂) 3300-3500 cm⁻¹ (Doublet) C->D E Aryl Ether (Ar-O-R) 1250 & 1050 cm⁻¹ C->E F Branched Alkyl (Isopentyl) 1380 & 1365 cm⁻¹ (Split) C->F G Structural Validation: 4-(3-Methyl-butoxy)-benzylamine D->G E->G F->G

FTIR spectral deconvolution workflow for 4-(3-Methyl-butoxy)-benzylamine structural validation.

References

  • OpenStax. "24.10 Spectroscopy of Amines - Organic Chemistry." OpenStax.org. Available at:[Link]

  • Chemistry LibreTexts. "24.10: Spectroscopy of Amines." LibreTexts.org. Available at:[Link]

  • VŠCHT Praha. "Table of Characteristic IR Absorptions." vscht.cz. Available at:[Link]

  • ChemTalk. "IR Spectrum | Table of IR Spectroscopy Values." chemistrytalk.org. Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of 4-(3-Methyl-butoxy)-benzylamine and 4-methoxybenzylamine: A Guide for Researchers

In the landscape of organic synthesis and drug development, the selection of building blocks with fine-tuned reactivity is paramount. Benzylamines, particularly those with alkoxy substituents on the aromatic ring, are ve...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis and drug development, the selection of building blocks with fine-tuned reactivity is paramount. Benzylamines, particularly those with alkoxy substituents on the aromatic ring, are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides an in-depth comparison of the reactivity of two such analogues: 4-(3-Methyl-butoxy)-benzylamine and the more commonly utilized 4-methoxybenzylamine. We will explore how the subtle difference in their alkoxy substituents—a bulky 3-methylbutoxy group versus a compact methoxy group—imparts distinct electronic and steric characteristics, ultimately influencing their performance in chemical reactions.

Unpacking the Electronic and Steric Divergence

The reactivity of a substituted benzylamine is primarily governed by the electronic nature of the substituents on the aromatic ring and the steric environment around the reactive amino group. Both the methoxy and the 3-methylbutoxy groups at the para-position exert a dual electronic influence: an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I).[3][4]

The oxygen atom in both alkoxy groups possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance, increasing the electron density at the para-position and, consequently, the nucleophilicity of the amino group.[4] This electron-donating resonance effect is the dominant factor for para-alkoxy substituents.[3]

However, the electronegativity of the oxygen atom also leads to an inductive withdrawal of electron density from the ring through the sigma bond.[4] While the resonance effect generally outweighs the inductive effect for para-alkoxy groups, the nature of the alkyl chain can modulate this balance.[5]

4-methoxybenzylamine: The methoxy group is a well-characterized, strong electron-donating group due to its potent +R effect.[3] The small size of the methyl group minimizes any steric hindrance around the amine functionality.

4-(3-Methyl-butoxy)-benzylamine: The 3-methylbutoxy group is also electron-donating via resonance. However, the larger and more sterically demanding nature of this group introduces additional considerations.[6] While the electronic donating capacity through resonance is expected to be similar to the methoxy group, the increased steric bulk can influence the approach of reactants to the amino group, potentially slowing down reaction rates.[7][8]

The following diagram illustrates the electronic effects of the two alkoxy groups.

electronic_effects cluster_methoxy 4-methoxybenzylamine cluster_isopentyloxy 4-(3-Methyl-butoxy)-benzylamine Methoxy_Ring Benzene Ring Methoxy_NH2 NH₂ Methoxy_Ring->Methoxy_NH2 Methoxy_O O Methoxy_Ring->Methoxy_O Methoxy_O->Methoxy_Ring +R (Resonance Donation) Methoxy_O->Methoxy_Ring -I (Inductive Withdrawal) Methoxy_CH3 CH₃ Methoxy_O->Methoxy_CH3 Isopentyloxy_Ring Benzene Ring Isopentyloxy_NH2 NH₂ Isopentyloxy_Ring->Isopentyloxy_NH2 Isopentyloxy_O O Isopentyloxy_Ring->Isopentyloxy_O Isopentyloxy_O->Isopentyloxy_Ring +R (Resonance Donation) Isopentyloxy_O->Isopentyloxy_Ring -I (Inductive Withdrawal) Isopentyloxy_Chain CH₂CH₂CH(CH₃)₂ (Steric Bulk) Isopentyloxy_O->Isopentyloxy_Chain

Caption: Electronic and Steric Effects of Alkoxy Substituents.

Comparative Reactivity Profile

The differences in electronic and steric properties are expected to manifest in the reactivity of these two benzylamines, particularly in reactions where the amine acts as a nucleophile.

Property4-methoxybenzylamine4-(3-Methyl-butoxy)-benzylamineRationale
Nucleophilicity HighSlightly LowerThe +R effect of both alkoxy groups enhances nucleophilicity. However, the steric bulk of the 3-methylbutoxy group may hinder the approach to the electrophile, slightly reducing the reaction rate compared to the less hindered methoxy analogue.[6][7]
Basicity (pKa of conjugate acid) SimilarSimilarThe basicity is primarily influenced by the electronic effect of the para-substituent. Since both alkoxy groups are strong electron-donators, their effect on the basicity of the amine is expected to be comparable.
Susceptibility to Steric Hindrance LowHighThe small methyl group presents minimal steric hindrance. The branched 3-methylbutoxy group presents a significant steric barrier, which can be a determining factor in reactions with bulky electrophiles.[8]

Experimental Validation: A Comparative Kinetic Study

To empirically compare the reactivity of these two benzylamines, a kinetic study of their reaction with a standard electrophile, such as benzyl bromide, in a polar aprotic solvent like acetonitrile can be performed. This SN2 reaction is sensitive to both the nucleophilicity of the amine and steric hindrance.[9]

Hypothesis

4-methoxybenzylamine will exhibit a faster reaction rate with benzyl bromide compared to 4-(3-Methyl-butoxy)-benzylamine due to the lower steric hindrance around its amino group.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the comparative kinetic study.

experimental_workflow Start Start Prepare_Solutions Prepare equimolar solutions of each benzylamine and benzyl bromide in acetonitrile Start->Prepare_Solutions Reaction_Setup Set up two parallel reactions at a constant temperature (e.g., 25°C) Prepare_Solutions->Reaction_Setup Initiate_Reaction Initiate reactions by mixing the amine and benzyl bromide solutions Reaction_Setup->Initiate_Reaction Monitoring Monitor reaction progress over time by taking aliquots Initiate_Reaction->Monitoring Analysis Analyze aliquots using HPLC or ¹H NMR to determine the concentration of the starting materials and product Monitoring->Analysis Data_Processing Plot concentration vs. time and determine the initial reaction rates Analysis->Data_Processing Conclusion Compare the rate constants (k) to determine relative reactivity Data_Processing->Conclusion End End Conclusion->End

Caption: Workflow for Comparative Kinetic Analysis.

Detailed Experimental Protocol
  • Materials: 4-methoxybenzylamine, 4-(3-Methyl-butoxy)-benzylamine, benzyl bromide, acetonitrile (anhydrous), internal standard (e.g., durene), deuterated chloroform (CDCl₃) for NMR analysis.

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of 4-methoxybenzylamine, 4-(3-Methyl-butoxy)-benzylamine, and benzyl bromide in anhydrous acetonitrile.

    • Prepare a 0.1 M stock solution of the internal standard in anhydrous acetonitrile.

  • Reaction Procedure (to be performed in parallel for each amine):

    • In a thermostated reaction vessel at 25°C, combine 5.0 mL of the respective benzylamine stock solution and 1.0 mL of the internal standard stock solution.

    • Initiate the reaction by adding 5.0 mL of the benzyl bromide stock solution. Start a timer immediately.

    • At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.

    • Quench the reaction in the aliquot by adding it to a vial containing 1.0 mL of a suitable quenching agent (e.g., a dilute acid solution).

  • Analysis by ¹H NMR:

    • Prepare each quenched aliquot for ¹H NMR analysis by removing the solvent under reduced pressure and re-dissolving the residue in CDCl₃.

    • Acquire the ¹H NMR spectrum for each time point.

    • Determine the relative concentrations of the starting benzylamine and the product (N-benzyl-4-alkoxybenzylamine) by integrating their characteristic signals relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the benzylamine versus time for each reaction.

    • Determine the initial rate of each reaction from the initial slope of the concentration-time curve.

    • Assuming second-order kinetics (first order in each reactant), calculate the rate constant (k) for each reaction using the integrated rate law.

Conclusion and Application Insights

The choice between 4-(3-Methyl-butoxy)-benzylamine and 4-methoxybenzylamine as a synthetic intermediate will depend on the specific requirements of the reaction.

  • For reactions where high nucleophilicity and minimal steric hindrance are desired, 4-methoxybenzylamine is the superior choice. Its compact nature allows for rapid reactions with a wide range of electrophiles.[10]

  • 4-(3-Methyl-butoxy)-benzylamine, on the other hand, can be a strategic choice when steric bulk is desired to influence the regioselectivity or stereoselectivity of a reaction. The bulky 3-methylbutoxy group can act as a directing group or a protective shield, preventing unwanted side reactions at nearby positions. Furthermore, the increased lipophilicity imparted by the 3-methylbutoxy chain can be advantageous in modifying the solubility and pharmacokinetic properties of the final product in drug discovery programs.

By understanding the interplay of electronic and steric effects, researchers can make informed decisions in selecting the appropriate building block to achieve their synthetic goals, ultimately accelerating the development of novel molecules with desired properties.

References

  • Guidechem. 4-Methoxybenzylamine 2393-23-9 wiki.

  • Molequle. Understanding 4-Methoxybenzylamine: Synthesis, Applications, and Safety for Chemical Professionals.

  • ChemicalBook. Synthesis and Application of 4-methoxybenzylamine.

  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.

  • Bloom Tech. 4-Methoxybenzylamine CAS 2393-23-9 Suppliers, Manufacturers, Factory.

  • ACS Publications. Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile. The Journal of Organic Chemistry.

  • Sigma-Aldrich. 4-Methoxybenzylamine 98 2393-23-9.

  • BenchChem. A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems.

  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples.

  • PMC. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase.

  • ACS Publications. Nucleophilic Substitution Reactions of Aryl N-Phenyl Thiocarbamates with Benzylamines in Acetonitrile. The Journal of Organic Chemistry.

  • Canadian Science Publishing. Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Journal of Chemistry.

  • ACS Publications. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.

  • ResearchGate. Comparison of Hammett constants (σ) for selected functional groups. 31,32.

  • Chemistry Stack Exchange. Why is methoxy group an electron donating group?

  • Wikipedia. Hammett equation.

  • University of Calgary. Example Question involving substituent effects (inductive vs resonance).

  • ChemTalk. Steric Hindrance.

  • Grokipedia. Hammett equation.

  • University of Waterloo. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.

  • YouTube. Hammett Equation.

  • BenchChem. A Comparative Guide to the Synthetic Routes of 4-(Benzyloxy)-3-methylbutanoic Acid.

  • Chemistry LibreTexts. 7.9: How Delocalized Electrons Affect pKa Values.

  • YouTube. Steric Hindrance | Organic Chemistry.

  • Wikipedia. Steric effects.

  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples.

  • BenchChem. Application Notes and Protocols: 4-(Benzyloxy)-3-methylbutanoic Acid in Drug Discovery.

  • Organic Syntheses. 9 - Organic Syntheses Procedure.

  • Chemsrc. 4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2.

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling.

  • PubMed. Investigation of chemical reactivity of 2-alkoxy-1,4-naphthoquinones and their anticancer activity.

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Validation

A Comparative Guide to the Synthesis of 4-(3-Methyl-butoxy)-benzylamine: Evaluating Yields and Methodologies

In the landscape of pharmaceutical research and drug development, the synthesis of novel organic molecules with high purity and yield is paramount. Substituted benzylamines, in particular, are a class of compounds freque...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel organic molecules with high purity and yield is paramount. Substituted benzylamines, in particular, are a class of compounds frequently utilized as key intermediates and building blocks for a wide array of biologically active molecules.[1][2] This guide provides an in-depth, objective comparison of various synthetic routes for 4-(3-Methyl-butoxy)-benzylamine, a promising scaffold for further chemical elaboration. We will delve into the mechanistic underpinnings of each method, present supporting data from analogous reactions, and offer detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction to 4-(3-Methyl-butoxy)-benzylamine

4-(3-Methyl-butoxy)-benzylamine is a primary amine featuring a benzyl core substituted with an isopentoxy group at the para position. This unique combination of a flexible ether linkage and a reactive amino group makes it a valuable synthon in medicinal chemistry. The strategic placement of the isopentoxy group can influence the lipophilicity and metabolic stability of derivative compounds, potentially enhancing their pharmacokinetic profiles. Given its potential, the efficient and scalable synthesis of this benzylamine derivative is of significant interest to the scientific community.

This guide will explore and critically evaluate three primary synthetic strategies for obtaining 4-(3-Methyl-butoxy)-benzylamine:

  • Reductive Amination of 4-(3-Methyl-butoxy)benzaldehyde

  • Gabriel Synthesis from 4-(3-Methyl-butoxy)benzyl Halide

  • Direct Alkylation of 4-Hydroxybenzylamine

We will dissect each approach, considering factors such as reaction yield, purity of the final product, operational simplicity, and the cost-effectiveness of the required reagents.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a critical decision in any chemical campaign. The following table provides a high-level comparison of the key parameters for the three discussed methods for synthesizing 4-(3-Methyl-butoxy)-benzylamine.

ParameterReductive AminationGabriel SynthesisDirect Alkylation
Starting Materials 4-(3-Methyl-butoxy)benzaldehyde, Ammonia/Ammonium Salt4-(3-Methyl-butoxy)benzyl Halide, Potassium Phthalimide4-Hydroxybenzylamine, 1-Bromo-3-methylbutane
Key Reagents Reducing agent (e.g., NaBH₄, NaBH₃CN, H₂/Catalyst)Hydrazine or Acid/Base for hydrolysisBase (e.g., K₂CO₃, NaOH)
Typical Yield Good to ExcellentGoodModerate to Good
Purity Generally high, potential for over-alkylation is lowHigh, specifically for primary aminesOften results in a mixture of primary, secondary, and tertiary amines
Number of Steps Typically one pot from the aldehydeTwo distinct steps (alkylation and deprotection)One step
Scalability Generally good, especially with catalytic hydrogenationCan be challenging due to stoichiometry and workupGood, but purification can be difficult on a large scale
Atom Economy Moderate to GoodLower due to the use and removal of the phthalimide groupGood
Key Advantages High selectivity, mild reaction conditions possibleExcellent for clean synthesis of primary amines, avoids over-alkylation[3][4]Simple, one-step procedure
Key Disadvantages Requires synthesis of the starting aldehydeTwo-step process, use of hydrazine can be a concernProne to over-alkylation, leading to purification challenges[4]

Method 1: Reductive Amination of 4-(3-Methyl-butoxy)benzaldehyde

Reductive amination is a cornerstone of modern amine synthesis due to its versatility and high efficiency.[5] This method involves the in-situ formation of an imine from the corresponding aldehyde and an amine source, followed by its immediate reduction to the target amine. This one-pot approach is highly favored for its operational simplicity and the ability to circumvent the isolation of the often-unstable imine intermediate.

Mechanistic Rationale

The reaction proceeds via two key steps:

  • Imine Formation: 4-(3-Methyl-butoxy)benzaldehyde reacts with an ammonia source (e.g., ammonia, ammonium acetate) under mildly acidic conditions to form the corresponding imine.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent.

Commonly employed reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd, Pt, or Ni).[5][6] Sodium cyanoborohydride is particularly advantageous as it is selective for the imine over the aldehyde, allowing for a one-pot reaction where all reagents can be mixed from the start.[5]

Experimental Protocol

Materials:

  • 4-(3-Methyl-butoxy)benzaldehyde

  • Ammonium acetate or Ammonia in Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4-(3-Methyl-butoxy)benzaldehyde (1.0 eq) in methanol, add a source of ammonia, such as ammonium acetate (3-5 eq) or a 7N solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield pure 4-(3-Methyl-butoxy)-benzylamine.

Visualization of the Workflow

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 4-(3-Methyl-butoxy)benzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH₃, - H₂O Ammonia Ammonia Source Ammonia->Imine Product 4-(3-Methyl-butoxy)-benzylamine Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Product

Caption: Workflow for Reductive Amination.

Method 2: Gabriel Synthesis from 4-(3-Methyl-butoxy)benzyl Halide

The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues that plague direct alkylation methods.[3][4][7] The use of phthalimide as a protected form of ammonia ensures that only a single alkylation event occurs.

Mechanistic Rationale

This two-step synthesis involves:

  • N-Alkylation of Phthalimide: Potassium phthalimide, a strong nucleophile, displaces a halide from 4-(3-Methyl-butoxy)benzyl halide in an SN2 reaction to form N-(4-(3-Methyl-butoxy)benzyl)phthalimide. The nitrogen in the resulting N-alkylated phthalimide is non-nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing further alkylation.[3]

  • Deprotection: The phthalimide group is then removed to liberate the desired primary amine. This is typically achieved by hydrazinolysis (using hydrazine hydrate) or by acidic or basic hydrolysis.[4][8] Hydrazinolysis is often preferred as it proceeds under milder conditions.

Experimental Protocol

Step 1: Synthesis of N-(4-(3-Methyl-butoxy)benzyl)phthalimide

Materials:

  • 4-(3-Methyl-butoxy)benzyl bromide (or chloride)

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-(3-Methyl-butoxy)benzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The solid N-(4-(3-Methyl-butoxy)benzyl)phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Hydrazinolysis to 4-(3-Methyl-butoxy)-benzylamine

Materials:

  • N-(4-(3-Methyl-butoxy)benzyl)phthalimide

  • Hydrazine hydrate (85%)

  • Ethanol or Methanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Suspend N-(4-(3-Methyl-butoxy)benzyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the product.

  • Filter off the solid and concentrate the filtrate under reduced pressure.

  • Treat the residue with a concentrated sodium hydroxide solution to liberate the free amine.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude benzylamine.

  • Purify by vacuum distillation or column chromatography.

Visualization of the Workflow

Gabriel_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Benzyl_Halide 4-(3-Methyl-butoxy)benzyl Halide N_Alkyl_Phthalimide N-Alkylated Phthalimide Benzyl_Halide->N_Alkyl_Phthalimide Sₙ2 Reaction Phthalimide Potassium Phthalimide Phthalimide->N_Alkyl_Phthalimide Product 4-(3-Methyl-butoxy)-benzylamine N_Alkyl_Phthalimide->Product Hydrazinolysis Byproduct Phthalhydrazide N_Alkyl_Phthalimide->Byproduct Hydrazine Hydrazine Hydrate Hydrazine->Product Direct_Alkylation Start 4-(3-Methyl-butoxy)benzyl Chloride + Excess Ammonia Reaction Nucleophilic Substitution Start->Reaction Primary_Amine Desired Product: 4-(3-Methyl-butoxy)-benzylamine Reaction->Primary_Amine Desired Pathway Secondary_Amine Byproduct: Di-(4-(3-Methyl-butoxy)benzyl)amine Reaction->Secondary_Amine Over-alkylation Tertiary_Amine Byproduct: Tri-(4-(3-Methyl-butoxy)benzyl)amine Reaction->Tertiary_Amine Further Over-alkylation

Sources

Comparative

Bioactivity Comparison Guide: 4-(3-Methyl-butoxy)-benzylamine Analogs

Executive Summary In medicinal chemistry, 4-(3-Methyl-butoxy)-benzylamine (also known as 4-(isopentyloxy)benzylamine, CAS: 21244-38-2) serves as a highly versatile pharmacophore building block[1]. Characterized by its li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, 4-(3-Methyl-butoxy)-benzylamine (also known as 4-(isopentyloxy)benzylamine, CAS: 21244-38-2) serves as a highly versatile pharmacophore building block[1]. Characterized by its lipophilic isopentyloxy tail and a reactive benzylamine head, it is a critical structural motif in the synthesis of diverse bioactive molecules[2].

This technical guide provides an objective comparison of the two primary classes of therapeutic analogs derived from this intermediate: Platelet-Activating Factor (PAF) Antagonists [3] and Adenine-based Protein Kinase Inhibitors [4]. By analyzing their distinct mechanisms of action, bioactivity profiles, and the experimental protocols required for their validation, this guide equips drug development professionals with the field-proven insights necessary to leverage these analogs in targeted discovery programs.

Mechanistic Rationale & Pharmacophore Analysis

The bioactivity of 4-(3-Methyl-butoxy)-benzylamine analogs is not coincidental; it is deeply rooted in the structural causality of the molecule:

  • The Lipophilic Anchor: The 3-methyl-butoxy (isopentyloxy) chain provides a flexible, hydrophobic tail. This moiety is exceptionally efficient at occupying deep, lipophilic binding pockets found in both G-protein coupled receptors (GPCRs) and the ATP-binding clefts of kinases[4].

  • The Electrostatic Hub: The benzylamine nitrogen acts as a crucial hinge-binding motif in kinases (facilitating hydrogen bonding with the kinase hinge region) or as an electrostatic anchor in PAF receptors, driving high target affinity[5].

Bioactivity Profile Comparison

The following table summarizes the quantitative and qualitative performance data of the two primary analog classes.

ParameterPAF Antagonist AnalogsProtein Kinase Inhibitor Analogs
Representative Class Saturated heterocyclic carboxamides & Piperazines[3]Adenine derivatives[4]
Key Example Derivatives related to YM264[5]BCI Pharma compounds (WO2017191297A1)[4]
Primary Target Platelet-Activating Factor Receptor (GPCR)Various Protein Kinases (e.g., MAPK, PI3K)
Typical IC₅₀ Range 1.0 nM – 50.0 nM0.1 nM – 100.0 nM
Mechanism of Action Competitive inhibition of PAF-induced intracellular Ca²⁺ releaseATP-competitive inhibition at the kinase hinge region
Therapeutic Indications Asthma, thrombosis, acute inflammatory diseases[5]Oncology, neuropathic pain, chronic inflammation[6]

Target Signaling Pathways

To understand the divergent applications of these analogs, we must visualize their distinct signaling interventions.

Pathways cluster_PAF PAF Receptor Signaling cluster_Kinase Protein Kinase Signaling PAF PAF Stimulus PAFR PAF Receptor PAF->PAFR PLC Phospholipase C PAFR->PLC Calcium Ca2+ Release PLC->Calcium Aggregation Platelet Aggregation Calcium->Aggregation Stimulus Growth Factors Receptor Tyrosine Kinase Stimulus->Receptor KinaseCascade Kinase Cascade Receptor->KinaseCascade Transcription Gene Transcription KinaseCascade->Transcription Proliferation Cell Proliferation Transcription->Proliferation Analog1 PAF Antagonists Analog1->PAFR Inhibits Analog2 Kinase Inhibitors Analog2->KinaseCascade Inhibits

Comparative signaling pathways targeted by 4-(3-Methyl-butoxy)-benzylamine analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols represent the gold-standard workflows for validating the bioactivity of these analogs. Each protocol is designed as a self-validating system, incorporating internal controls to prevent false positives.

Protocol A: PAF-Induced Platelet Aggregation Assay (For PAF Antagonists)

Causality Focus: We utilize washed rabbit platelets rather than human platelet-rich plasma (PRP). Rabbit platelets express a higher density of PAF receptors, providing a wider dynamic range and superior sensitivity for determining precise IC₅₀ values of highly potent analogs[5].

Step-by-Step Methodology:

  • Platelet Preparation: Draw blood from New Zealand White rabbits into acid-citrate-dextrose (ACD) anticoagulant. Centrifuge at 200 × g for 15 min to obtain PRP. Wash platelets twice in Tyrode’s buffer (pH 7.4) to remove plasma proteins that may nonspecifically bind the lipophilic isopentyloxy tail of the analogs.

  • Compound Incubation: Resuspend platelets to

    
     cells/mL. Pre-incubate 250 µL of the suspension with 5 µL of the analog (dissolved in DMSO) for 3 minutes at 37°C. Self-Validation: Ensure final DMSO concentration remains <1% v/v to prevent solvent-induced platelet lysis. Include a vehicle control (1% DMSO) and a positive control (e.g., WEB 2086 or YM264).
    
  • Aggregation Induction: Add PAF (final concentration 10 nM) to trigger aggregation.

  • Data Acquisition: Measure light transmission continuously for 5 minutes using a dual-channel aggregometer. Calculate the percentage of inhibition relative to the vehicle control to derive the IC₅₀.

Protocol B: Radiometric ³³P-ATP Kinase Assay (For Adenine Kinase Inhibitors)

Causality Focus: Radiometric assays are strictly preferred over fluorescence-based assays for the initial screening of adenine derivatives. Aromatic adenine analogs frequently exhibit autofluorescence, which can artificially skew the readout in FRET or TR-FRET systems[4].

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine 10 µL of the purified target kinase (e.g., MAPK) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35) with 5 µL of the analog at varying concentrations.

  • Substrate Addition: Initiate the reaction by adding 10 µL of an ATP/substrate mixture containing 10 µM unlabeled ATP, 0.5 µCi[γ-³³P]-ATP, and 2 mg/mL of the specific substrate peptide.

  • Incubation & Termination: Incubate at room temperature for 2 hours. Self-Validation: Terminate the reaction by adding 25 µL of 3% phosphoric acid. This stops kinase activity and protonates the peptide, ensuring it binds efficiently to the phosphocellulose filter.

  • Filtration & Quantification: Transfer the mixture to a P81 phosphocellulose filter plate. Wash three times with 1% phosphoric acid to remove unreacted ³³P-ATP. Add scintillation fluid and read the retained radioactivity on a microplate scintillation counter.

Experimental Workflow Visualization

Workflow cluster_assays In Vitro Bioactivity Profiling Synthesis Analog Synthesis Purification HPLC/MS QC Synthesis->Purification Assay1 Platelet Aggregation Purification->Assay1 Assay2 Radiometric Kinase Purification->Assay2 Data IC50 & SAR Analysis Assay1->Data Assay2->Data InVivo In Vivo Validation Data->InVivo

Standardized experimental workflow for validating analog bioactivity.

Conclusion

The 4-(3-Methyl-butoxy)-benzylamine scaffold is a powerful tool in modern drug discovery. While its integration into saturated heterocyclic carboxamides yields potent PAF antagonists ideal for acute inflammatory and thrombotic conditions, its incorporation into adenine derivatives produces highly selective protein kinase inhibitors suited for oncology and chronic pain management. By adhering to the self-validating experimental protocols outlined above, researchers can accurately benchmark the bioactivity of novel analogs against established industry standards.

References

  • Chemsrc. "4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2". Chemsrc.com. Available at: [Link]

  • Nagaoka H, et al. "2-(3-Pyridyl)thiazolidine-4-carboxamides. 1. Novel orally active antagonists of platelet-activating factor (PAF)". Chemical and Pharmaceutical Bulletin (Tokyo). 1997 Oct;45(10):1659-64. Available at: [Link]

  • Surleraux D, Amiable C, Guillon R. "Adenine derivatives as protein kinase inhibitors". WIPO (PCT) WO2017191297A1. Published Nov 9, 2017.
  • Yamanouchi Pharmaceutical Co., Ltd. "Saturated heterocyclic carboxamide derivatives". US Patent US4987132A. Published Jan 22, 1991.
  • Molaid. "(4-isopentyloxyphenyl)methanamine - CAS号21244-38-2". Molaid Chemical Database. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(3-Methyl-butoxy)-benzylamine: Essential Safety and Operational Protocols

For professionals in research and drug development, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and log...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-(3-Methyl-butoxy)-benzylamine (CAS No. 21244-38-2).

The foundational principle of this guide is that a well-informed scientist is a safe scientist. We will move beyond a simple checklist of personal protective equipment (PPE) to explain the causality behind these choices, ensuring that every operational step is part of a self-validating system of safety.

Hazard Assessment: A Conservative Approach Based on Analogs

The primary hazards associated with benzylamine and its derivatives often include:

  • Skin Corrosion/Irritation: Many benzylamines are corrosive and can cause severe skin burns and irritation.[3][4][5][6][7]. Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Damage: Direct contact with the eyes is likely to cause severe, potentially irreversible damage.[3][4][5][6][7].

  • Acute Toxicity: These compounds can be harmful if swallowed or absorbed through the skin.[3][5][7].

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[8].

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a mandatory component of the experimental design.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The following table summarizes the required PPE for handling 4-(3-Methyl-butoxy)-benzylamine.

PPE Category Specific Item Standard/Specification Rationale and Critical Function
Eye & Face Protection Chemical Safety Goggles & Face ShieldANSI Z87.1 (US) or EN 166 (EU)Protects against splashes and aerosols. A face shield, worn over goggles, is required when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., heating, sonicating).[6][9].
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)ASTM D6319 / EN 374Provides a barrier against direct skin contact. Double-gloving is recommended. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[2][9]. Change gloves immediately if contamination is suspected.
Body Protection Chemical-Resistant Laboratory CoatStandardProtects skin and personal clothing from incidental contact and minor spills. Ensure the coat is fully buttoned.
Respiratory Protection Not generally required for small-scale use in a certified fume hood.N/AA properly functioning chemical fume hood provides the primary engineering control for respiratory protection. If work must be performed outside of a hood or if there is a risk of aerosol generation, a risk assessment must be conducted to determine the need for a respirator.
Foot Protection Closed-toe ShoesN/APrevents injury from spills or dropped items. Shoes should be made of a non-absorbent material.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is essential for minimizing exposure and preventing contamination. The following diagram and protocol outline the critical steps from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_disposal 3. Cleanup & Disposal Phase prep_ppe Don all required PPE prep_hood Verify fume hood functionality (check airflow monitor) prep_ppe->prep_hood prep_materials Assemble all necessary equipment and reagents prep_hood->prep_materials prep_emergency Locate and verify accessibility of safety shower and eyewash station prep_materials->prep_emergency handle_transfer Perform all transfers and manipulations within the chemical fume hood prep_emergency->handle_transfer handle_weigh Weigh solids in a tared, contained vessel handle_transfer->handle_weigh handle_container Keep primary container tightly sealed when not in use handle_weigh->handle_container handle_avoid Avoid generating aerosols or dust handle_container->handle_avoid cleanup_decontaminate Decontaminate work surfaces handle_avoid->cleanup_decontaminate cleanup_waste Segregate and dispose of waste in a labeled, sealed container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE, removing gloves last using proper technique cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly with soap and water cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 4-(3-Methyl-butoxy)-benzylamine.

Detailed Protocol:

1. Preparation Phase:

  • Don PPE: Before entering the designated work area, put on all required PPE as detailed in the table above.
  • Verify Engineering Controls: Ensure the chemical fume hood is operational. Check the airflow monitor to confirm it is drawing correctly. All manipulations of the compound must occur within the hood.[2].
  • Assemble Materials: Gather all necessary glassware, reagents, and equipment to avoid leaving the controlled workspace mid-procedure.
  • Emergency Preparedness: Confirm the location of the nearest safety shower and eyewash station and ensure the path to them is unobstructed.[2][8].

2. Handling & Use Phase:

  • Containment: All transfers, weighing, and reactions involving 4-(3-Methyl-butoxy)-benzylamine must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2].
  • Prudent Practices: Keep the primary container tightly closed when not in use.[2]. Avoid actions that could generate aerosols or dust. When transferring, pour carefully to minimize splashing.
  • Accidental Contact:
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][8].
  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][8].
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8].
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3].

3. Cleanup & Disposal Plan:

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water.
  • Waste Disposal: This compound should be disposed of as hazardous chemical waste.[3][8]. Collect all waste materials, including contaminated gloves and paper towels, in a clearly labeled, sealed container.[3][9]. Do not pour waste down the drain.[2][3]. Follow all institutional and local regulations for chemical waste disposal.
  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., lab coat, then face shield/goggles, then gloves). Always remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[9].
  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[2][6][9].

By integrating these safety protocols into every aspect of your workflow, you build a system that protects not only you and your colleagues but also the integrity of your research.

References

  • Chemsrc. 4-(3-Methyl-butoxy)-benzylamine | CAS#:21244-38-2. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET: 4-(4-Methylphenoxy)benzylamine hydrochloride. [Link]

Sources

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